molecular formula C20H21N5 B15608744 PIKfyve-IN-1 CAS No. 2857982-26-2

PIKfyve-IN-1

货号: B15608744
CAS 编号: 2857982-26-2
分子量: 331.4 g/mol
InChI 键: DORZPJWJOBMQKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CHEMBL5174830 is a Unknown drug.

属性

CAS 编号

2857982-26-2

分子式

C20H21N5

分子量

331.4 g/mol

IUPAC 名称

16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine

InChI

InChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24)

InChI 键

DORZPJWJOBMQKC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIKfyve-IN-1 is a potent, cell-permeable small molecule inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1] PIKfyve is a critical enzyme in the regulation of endomembrane homeostasis, primarily through its synthesis of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[2][3][4] Inhibition of PIKfyve by compounds like this compound leads to a dramatic and characteristic cellular phenotype, most notably the formation of large cytoplasmic vacuoles derived from late endosomes and lysosomes.[2][5] This disruption of the endolysosomal system underlies its therapeutic potential in diverse areas including cancer, neurodegenerative diseases, and viral infections.[6][7][8] This document provides a detailed overview of the mechanism of action of this compound, summarizing its biochemical activity, cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphoinositide Synthesis

The primary molecular function of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) at the D-5 position of the inositol (B14025) ring, which is the sole cellular pathway for the production of PtdIns(3,5)P₂.[2][9] PIKfyve is also responsible for the majority of the cellular pool of PtdIns(5)P.[2] this compound directly binds to and inhibits the catalytic activity of PIKfyve, thereby blocking the synthesis of these two key phosphoinositides.[1] This leads to an accumulation of the substrate, PtdIns(3)P, and a depletion of the products, PtdIns(3,5)P₂ and PtdIns(5)P.[9][10]

The enzyme does not act in isolation but as part of a larger regulatory complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which dephosphorylates PtdIns(3,5)P₂ back to PtdIns(3)P, ensuring tight spatial and temporal control of this signaling lipid.[2][3]

PIKfyve_Pathway cluster_membrane Endosome Membrane PtdIns3P PtdIns(3)P PIKfyve_Complex PIKfyve-Vac14-Fig4 Complex PtdIns3P->PIKfyve_Complex PtdIns35P2 PtdIns(3,5)P₂ Downstream Downstream Effectors (e.g., TRPML1, WIPI-1) PtdIns35P2->Downstream PIKfyve_Complex->PtdIns35P2 Phosphorylation PIKfyve_IN1 This compound PIKfyve_IN1->PIKfyve_Complex Inhibition Trafficking Endolysosomal Trafficking (Fission, Fusion, Reformation) Downstream->Trafficking

Caption: this compound inhibits the PIKfyve complex, blocking PtdIns(3,5)P₂ synthesis.

Cellular Consequences of PIKfyve Inhibition

The depletion of PtdIns(3,5)P₂ following treatment with this compound triggers a cascade of cellular events, primarily affecting the late endosomal and lysosomal compartments.

  • Cytoplasmic Vacuolation and Lysosome Enlargement: The most prominent effect of PIKfyve inhibition is the formation of large, swollen vacuoles.[2][4] These vacuoles are of endolysosomal origin, as confirmed by their co-localization with markers like LAMP1.[5] This phenotype arises from an imbalance in membrane dynamics; specifically, a failure of lysosome fission and reformation, which is critical for recycling lysosomal components and maintaining organelle size.[2][11]

  • Disruption of Endomembrane Trafficking: PIKfyve activity is essential for multiple trafficking pathways. Its inhibition impairs the retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and disrupts the recycling of receptors back to the plasma membrane.[2]

  • Impaired Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes. By disrupting lysosomal function and maturation, PIKfyve inhibitors like this compound block autophagic flux, leading to an accumulation of autophagosomes.[12][13] This mechanism is a key rationale for exploring PIKfyve inhibitors in cancer therapy.[7][14]

  • Inhibition of Viral Entry and Replication: Many viruses, including coronaviruses like SARS-CoV-2, exploit the endolysosomal pathway for entry into host cells.[1][7] this compound has been shown to potently inhibit the replication of SARS-CoV-2 and MHV by disrupting the trafficking and fusion events necessary for the release of the viral genome into the cytoplasm.[1][8]

  • Dysregulation of mTOR Signaling: Recent studies have uncovered a link between PIKfyve and the mTOR signaling pathway, a master regulator of cell growth and metabolism. PIKfyve appears to act as a negative regulator of mTOR signaling.[6] Inhibition of PIKfyve leads to sustained mTOR activity, which contributes to the observed lysosomal defects.[6]

Logical_Flow PIKfyve_IN1 This compound Inhibition Inhibition of PIKfyve Kinase Activity PIKfyve_IN1->Inhibition Depletion Depletion of PtdIns(3,5)P₂ & PtdIns(5)P Inhibition->Depletion Imbalance Endolysosomal Membrane Dynamics Imbalance Depletion->Imbalance Fission_Block Blocked Lysosome Fission/Reformation Imbalance->Fission_Block Trafficking_Defect Defective Endosomal Trafficking Imbalance->Trafficking_Defect Vacuolation Cytoplasmic Vacuolation & Lysosome Enlargement Fission_Block->Vacuolation Autophagy_Block Blocked Autophagic Flux Vacuolation->Autophagy_Block Viral_Block Blocked Viral Entry Vacuolation->Viral_Block Experimental_Workflow cluster_biochem Biochemical & Target Engagement cluster_cellular Cellular & Functional Enzyme In Vitro Enzymatic Assay NanoBRET Cellular Target Engagement (NanoBRET) Enzyme->NanoBRET Vacuole Vacuolation Phenotypic Assay NanoBRET->Vacuole Confirm Cellular Effect Autophagy Autophagic Flux Measurement Vacuole->Autophagy Viral Viral Replication Assay Vacuole->Viral Compound This compound Synthesis/Acquisition Compound->Enzyme Test Potency Compound->NanoBRET Confirm Target Binding

References

The Multifaceted Role of PIKfyve Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis. This lipid kinase is the sole enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and is also a major contributor to the cellular pool of phosphatidylinositol 5-phosphate (PtdIns5P). Through the production of these key signaling lipids, PIKfyve orchestrates a multitude of cellular processes, including endosomal maturation, lysosomal function, autophagy, and retrograde trafficking from endosomes to the trans-Golgi network. Dysregulation of PIKfyve activity is implicated in a range of pathologies, from neurodegenerative diseases to cancer and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of PIKfyve kinase, supported by quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows.

Core Function and Enzymatic Activity

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase type III, is a large, multidomain protein characterized by a FYVE finger domain, a chaperonin-like domain, and a C-terminal kinase domain.[1] The FYVE domain facilitates the recruitment of PIKfyve to endosomal membranes by binding to its primary substrate, phosphatidylinositol 3-phosphate (PtdIns3P).[2]

The principal enzymatic activity of PIKfyve is the phosphorylation of PtdIns3P at the 5'-hydroxyl position of the inositol (B14025) ring, generating PtdIns(3,5)P₂.[3][4] Additionally, PIKfyve can phosphorylate phosphatidylinositol (PtdIns) to produce PtdIns5P.[4][5] The production of these two phosphoinositides is crucial for the regulation of various vesicular trafficking events.[1][3]

PIKfyve does not function in isolation but exists in a regulatory complex with the scaffolding protein Vac14 and the phosphatase Fig4 (SAC3).[5] This complex coordinates the synthesis and turnover of PtdIns(3,5)P₂.[5] Interestingly, PIKfyve also possesses protein kinase activity and can autophosphorylate, which in turn inhibits its lipid kinase activity, suggesting a sophisticated mechanism of self-regulation.[1][5]

Quantitative Enzymatic Data

The following tables summarize key quantitative parameters related to PIKfyve's enzymatic activity and expression.

ParameterValueSpecies/SystemReference
Specific Activity 110 nmol/min/mgRecombinant Human PIKfyve (Sf9)[6]
Apparent Km (ATP) 10 µMRecombinant Human PIKfyve[4]
Apparent Km (PI(3)P) 25 µMRecombinant Human PIKfyve[4]

Table 1: PIKfyve Kinase Enzymatic Parameters

Tissue/Cell TypemRNA Expression (TPM) - GTExProtein Expression (Immunohistochemistry) - HPAReference
Brain - Cortex ~15-20Medium[7]
Lung ~10-15Medium[7]
Liver ~10-15Medium[7]
Spleen ~20-25High[7]
Lymph Node ~20-25High[7]
Testis ~30-40High[7]
Bone Marrow ~15-20High[7]

Table 2: PIKfyve Expression Levels in Human Tissues. TPM (Transcripts Per Million) values are approximate ranges from the GTEx portal. Protein expression levels are based on immunohistochemical staining intensity from the Human Protein Atlas.

Cellular Functions and Signaling Pathways

PIKfyve's role extends across several interconnected cellular pathways, primarily centered on the endo-lysosomal system.

Endosomal Trafficking and Maturation

PIKfyve is a master regulator of endosome dynamics. By converting PtdIns3P to PtdIns(3,5)P₂, it drives the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs).[1] Inhibition or depletion of PIKfyve leads to the formation of enlarged, swollen cytoplasmic vacuoles, a phenotype attributed to defects in endosomal fission and fusion events.[1] PIKfyve is also essential for retrograde trafficking of proteins, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), from endosomes to the trans-Golgi network (TGN).[2][5]

PIKfyve_Endosomal_Trafficking cluster_membrane Endosomal Membrane Early_Endosome Early Endosome (PtdIns3P-rich) Late_Endosome_MVB Late Endosome/MVB (PtdIns(3,5)P2-rich) Early_Endosome->Late_Endosome_MVB Maturation PtdIns3P PtdIns3P PtdIns35P2 PtdIns(3,5)P2 Retrograde_Transport Retrograde Transport to TGN Late_Endosome_MVB->Retrograde_Transport Lysosome_Fusion Fusion with Lysosome Late_Endosome_MVB->Lysosome_Fusion PIKfyve_complex PIKfyve/Vac14/Fig4 Complex PIKfyve_complex->PtdIns35P2 Synthesizes PtdIns3P->PIKfyve_complex Substrate

PIKfyve in endosomal maturation and trafficking.
Lysosome Homeostasis

PIKfyve is indispensable for maintaining lysosomal integrity and function. Its product, PtdIns(3,5)P₂, is crucial for regulating lysosomal ion homeostasis, particularly proton and calcium levels, which are vital for the activity of lysosomal hydrolases. Inhibition of PIKfyve leads to enlarged lysosomes with impaired degradative capacity.[5] PtdIns(3,5)P₂ is also involved in lysosome reformation from hybrid endo-lysosomal organelles.[5]

Autophagy

The role of PIKfyve in autophagy is complex. Autophagy is a cellular degradation process that involves the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes to degrade their contents. While the initiation of autophagy requires PtdIns3P, the later stages involving autophagosome-lysosome fusion are influenced by PIKfyve. Inhibition of PIKfyve impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[8][9]

PIKfyve_Autophagy Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion PIKfyve PIKfyve PIKfyve->Lysosome Maintains Homeostasis PtdIns35P2 PtdIns35P2 PIKfyve->PtdIns35P2 Produces PtdIns35P2->Autolysosome Regulates Fusion

PIKfyve's role in the late stages of autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIKfyve kinase function.

In Vitro PIKfyve Kinase Assay

This protocol describes an in vitro assay to measure the lipid kinase activity of PIKfyve using a non-radioactive, luminescence-based method that quantifies ADP production.[6]

Materials:

  • Recombinant active PIKfyve (e.g., from Sino Biological, Cat# P17-112BG)

  • Lipid Kinase Buffer (5x): 250 mM HEPES pH 7.5, 250 mM NaCl, 10 mM MgCl₂, 2.5 mM EGTA, 125 µg/mL BSA, 0.2% Triton X-100. Dilute to 1x and add 0.05 mM fresh DTT before use.

  • PI(3)P:PS substrate solution: 250 µM PI(3)P and 2000 µM PS in Lipid Dilution Buffer.

  • ATP Assay Solution: 250 µM ATP in 1x Lipid Kinase Buffer.

  • ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101)

  • 96-well opaque plates

Procedure:

  • Thaw the active PIKfyve, Lipid Kinase Buffer, substrate, and Lipid Dilution Buffer on ice.

  • In a pre-cooled 96-well opaque plate, add the following reaction components to a final volume of 20 µL:

    • 10 µL of diluted active PIKfyve.

    • 5 µL of PI(3)P:PS substrate (sonicate for 1 minute prior to use).

    • 5 µL of 1x Lipid Kinase Buffer.

  • Set up a blank control by replacing the substrate with an equal volume of Lipid Dilution Buffer.

  • Initiate the reaction by adding 5 µL of 250 µM ATP Assay Solution, bringing the final volume to 25 µL.

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Terminate the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent with 10 mM MgCl₂. Shake and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the specific activity (nmol/min/mg) after subtracting the blank control value.

Kinase_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer) Set_Up_Reaction 2. Set Up Reaction in 96-well Plate Prepare_Reagents->Set_Up_Reaction Initiate_Reaction 3. Add ATP to Initiate Set_Up_Reaction->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction 5. Add ADP-Glo Reagent Incubate->Terminate_Reaction Detect_ADP 6. Add Kinase Detection Reagent Terminate_Reaction->Detect_ADP Read_Luminescence 7. Measure Luminescence Detect_ADP->Read_Luminescence Analyze_Data 8. Calculate Specific Activity Read_Luminescence->Analyze_Data

Workflow for the in vitro PIKfyve kinase assay.
Quantification of PtdIns(3,5)P₂ by Mass Spectrometry

This protocol outlines a method for the absolute quantification of phosphoinositides from cell extracts using high-performance ion chromatography-coupled selected reaction monitoring mass spectrometry (IC-SRM).[10]

Materials:

  • Cell pellets

  • Acidified chloroform/methanol (CHCl₃/MeOH)

  • 1 M HCl, 2 M HCl

  • Internal standard (e.g., PtdIns(4,5)P₂-FP)

  • High-performance ion chromatograph coupled to a triple quadrupole mass spectrometer

Procedure:

  • Lipid Extraction:

    • To a cell pellet (e.g., 1 x 10⁸ platelets), add 242 µL of CHCl₃, 484 µL of MeOH, 23.6 µL of 1 M HCl, 170 µL of water, and the internal standard.

    • Vortex and incubate at room temperature for 5 minutes.

    • Induce phase separation by adding 725 µL of CHCl₃ and 170 µL of 2 M HCl.

    • Centrifuge at 1500 x g for 5 minutes.

    • Collect the lower organic phase.

  • Deacylation (optional, depending on the specific MS method):

  • IC-SRM Analysis:

    • Inject the prepared sample into the IC-SRM system.

    • Separate phosphoinositide isomers using an optimized gradient on the ion chromatography column.

    • Detect and quantify the specific mass transitions for PtdIns(3,5)P₂ and the internal standard using selected reaction monitoring.

  • Quantification:

    • Generate a standard curve using known concentrations of PtdIns(3,5)P₂.

    • Calculate the absolute amount of PtdIns(3,5)P₂ in the sample based on the standard curve and the recovery of the internal standard.

Immunofluorescence Staining for PIKfyve Localization

This protocol describes the visualization of endogenous or tagged PIKfyve in cultured cells.[11]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% BSA in PBS

  • Primary antibody against PIKfyve (e.g., Affinity Biosciences, DF13761, 1:100-1:500 dilution)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:1000 dilution)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image using a fluorescence or confocal microscope.

siRNA-mediated Knockdown of PIKfyve

This protocol provides a general guideline for transiently reducing PIKfyve expression in HeLa cells using siRNA.[12]

Materials:

  • HeLa cells

  • Growth medium without antibiotics

  • Opti-MEM® I Reduced Serum Medium

  • siRNA targeting PIKfyve (e.g., a pool of validated siRNAs)

  • Lipofectamine™ RNAiMAX transfection reagent

  • 24-well plates

Procedure:

  • One day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • For each well, prepare the siRNA-lipid complex:

    • In one tube, dilute 10-20 pmol of siRNA in 50 µL of Opti-MEM®.

    • In another tube, dilute 1-2 µL of RNAiMAX in 50 µL of Opti-MEM®.

    • Combine the diluted siRNA and RNAiMAX, mix gently, and incubate for 5-10 minutes at room temperature.

  • Add the 100 µL of the siRNA-lipid complex dropwise to the cells in each well.

  • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Assess the knockdown efficiency by Western blotting or qRT-PCR and analyze the cellular phenotype.

Conclusion and Future Directions

PIKfyve kinase stands as a central hub in the intricate network of intracellular membrane trafficking. Its enzymatic products, PtdIns(3,5)P₂ and PtdIns5P, are critical signaling molecules that govern the identity and function of endo-lysosomal compartments. The profound cellular phenotypes observed upon PIKfyve inhibition, coupled with its emerging role in various diseases, underscore its importance as a subject of intense research and a promising target for therapeutic development. Future investigations will likely focus on elucidating the precise molecular mechanisms by which PtdIns(3,5)P₂ and PtdIns5P exert their effects, identifying novel downstream effectors, and developing more specific and potent inhibitors of PIKfyve for clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this essential kinase.

References

PIKfyve-IN-1: A Technical Guide for a High-Affinity Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1, also known as SGC-PIKFYVE-1, is a potent and selective chemical probe for the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase). PIKfyve is a critical enzyme in the endolysosomal system, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endosome trafficking, lysosome homeostasis, and autophagy.[1][2][3] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4] this compound serves as an invaluable tool for elucidating the physiological and pathological roles of PIKfyve, offering a distinct chemotype compared to other known PIKfyve inhibitors like apilimod (B1663032) and YM201636.[5][6] This guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, selectivity, and detailed experimental protocols for its application.

Mechanism of Action

This compound is a cell-active inhibitor that targets the ATP-binding site of PIKfyve, thereby blocking its kinase activity.[6] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns3P) at the 5'-hydroxyl position of the inositol (B14025) ring, generating PtdIns(3,5)P₂.[1][2] By inhibiting PIKfyve, this compound disrupts the cellular pool of PtdIns(3,5)P₂, leading to downstream effects on endolysosomal function. This disruption manifests as enlarged endosomes and cytoplasmic vacuolation due to impaired lysosome fission and homeostasis.[1]

Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway and the point of inhibition by this compound.

PIKfyve_Pathway PI3P PtdIns3P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 ATP to ADP PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Downstream Endolysosomal Trafficking, Lysosome Homeostasis, Autophagy PtdIns35P2->Downstream

PIKfyve signaling pathway and inhibition by this compound.

Biochemical and Cellular Activity

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified using various methods, highlighting its utility as a chemical probe.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeMethodValue (IC₅₀)Reference(s)
BiochemicalPIKfyve Enzymatic Assay6.9 nM[7]
Cellular Target EngagementPIKfyve NanoBRET™ Assay4.01 nM[7]
Antiviral ActivityMHV (Coronavirus) Replication23.5 nM[7]
Antiviral ActivitySARS-CoV-2 Replication19.5 nM[7]

Kinase Selectivity Profile

A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits excellent selectivity across the kinome.

Table 2: Kinome-wide Selectivity of this compound (SGC-PIKFYVE-1)

Assay PlatformNumber of Kinases ProfiledConcentrationSelectivity Score (S₁₀)Off-Targets (PoC < 10)Reference(s)
KINOMEscan4031 µM0.028 kinases[5]

PoC: Percent of Control. S₁₀(1µM) represents the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower S₁₀ value indicates higher selectivity.

The off-target kinases with the highest affinity after PIKfyve were identified as MYLK4 and MAP4K5, with IC₅₀ values within 30-fold of the PIKfyve enzymatic IC₅₀.[5] A structurally similar but inactive compound, SGC-PIKFYVE-1N, is available as a negative control for experiments.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

PIKfyve Biochemical Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dilute active PIKfyve enzyme D Combine enzyme, substrate, and inhibitor in a 96-well plate A->D B Prepare PI(3)P:PS substrate B->D C Prepare this compound dilutions C->D E Initiate reaction with ATP D->E F Incubate at 30°C for 40 minutes E->F G Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H Incubate for 40 minutes G->H I Add Kinase Detection Reagent H->I J Incubate for 30-60 minutes I->J K Measure luminescence J->K

Workflow for the PIKfyve ADP-Glo™ enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Thaw active PIKfyve enzyme, PI(3)P:PS substrate, and kinase buffer on ice.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • Prepare the ATP solution to the desired final concentration in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted active PIKfyve enzyme, the PI(3)P:PS substrate, and the this compound dilutions.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for 40 minutes.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

PIKfyve NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to PIKfyve in living cells.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a PIKfyve-NanoLuc® fusion vector.

    • Culture the transfected cells for 18-24 hours to allow for protein expression.

    • Harvest the cells and resuspend them in Opti-MEM® at a concentration of 2x10⁵ cells/mL.

  • Assay Setup:

    • Dispense the cell suspension into a 96-well plate.

    • Add the NanoBRET™ tracer and serial dilutions of this compound to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the BRET signal on a luminometer capable of reading two wavelengths (e.g., 450 nm for NanoLuc® and 610 nm for the tracer).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Determine the IC₅₀ value from a plot of the BRET ratio against the inhibitor concentration.[8][9]

Lysosomal Homeostasis Assay (LysoTracker™ Staining)

This assay visualizes the effect of PIKfyve inhibition on lysosomal morphology.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or SH-SY5Y) on coverslips or in glass-bottom dishes.

    • Treat the cells with the desired concentrations of this compound (e.g., 5 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Staining:

    • Prepare a working solution of LysoTracker™ dye (e.g., LysoTracker™ Red DND-99) in pre-warmed cell culture medium at a final concentration of 50-75 nM.[10]

    • Remove the treatment medium and add the LysoTracker™-containing medium to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C.[10]

  • Imaging:

    • Replace the staining solution with fresh, pre-warmed medium.

    • Observe the cells using a fluorescence microscope with the appropriate filter set.

  • Analysis:

    • Capture images and analyze the morphology and distribution of the stained lysosomes. Inhibition of PIKfyve typically leads to the formation of enlarged vacuoles.[6]

Antiviral Replication Assay (qRT-PCR)

This assay quantifies the effect of this compound on viral replication.

Methodology:

  • Infection and Treatment:

    • Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Concurrently, treat the cells with serial dilutions of this compound.

  • Sample Collection:

    • At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.

  • RNA Quantification:

    • Lyse the virus in the supernatant and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA. This can be done with or without a prior RNA extraction step.[6]

  • Data Analysis:

    • Determine the concentration of this compound that inhibits viral replication by 50% (IC₅₀) by plotting the viral RNA levels against the inhibitor concentration.[4][6]

Conclusion

This compound is a highly potent and selective chemical probe that is indispensable for investigating the multifaceted roles of PIKfyve in cellular biology and disease. Its well-characterized biochemical and cellular activities, coupled with its distinct chemical structure, make it a superior tool for target validation and for dissecting the downstream consequences of PIKfyve inhibition. The availability of a matched inactive control compound further enhances its utility in rigorous experimental design. By employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of PIKfyve-mediated signaling pathways and their therapeutic potential.

References

The Central Role of PIKfyve in Orchestrating Endosomal Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosomal trafficking is a highly dynamic and tightly regulated process essential for maintaining cellular homeostasis, signal transduction, and nutrient uptake. A key regulator in this intricate network is the phosphoinositide kinase PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase Type III). This technical guide provides an in-depth exploration of PIKfyve's function in endosomal trafficking, offering detailed experimental protocols, quantitative data on its inhibition, and visual representations of its associated pathways and workflows.

PIKfyve is a crucial enzyme that synthesizes two low-abundance but functionally significant phosphoinositides: phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂] and phosphatidylinositol 5-phosphate [PI(5)P].[1] The primary substrate for PIKfyve is phosphatidylinositol 3-phosphate (PI(3)P), a lipid enriched on early endosomes.[2] By converting PI(3)P to PI(3,5)P₂, PIKfyve plays a pivotal role in the maturation of endosomes, regulating their transition from early to late stages, and ultimately influencing their fusion with lysosomes.[3]

Dysfunction of PIKfyve has profound consequences on endosomal and lysosomal morphology and function. Inhibition of its kinase activity, either genetically or pharmacologically, leads to the formation of enlarged endosomes and prominent cytoplasmic vacuoles.[3] This phenotype is a direct result of impaired endosomal fission and aberrant fusion events, highlighting PIKfyve's role in maintaining the delicate balance of membrane dynamics within the endo-lysosomal system.[4]

This guide will delve into the molecular mechanisms of PIKfyve, its role in key cellular processes, and provide the necessary technical information for researchers to investigate its function in their own experimental systems.

PIKfyve: Mechanism of Action and Cellular Functions

PIKfyve does not act in isolation but as part of a larger regulatory complex. It forms a stable complex with the scaffolding protein VAC14 and the phosphatase FIG4 (also known as SAC3), which dephosphorylates PI(3,5)P₂ back to PI(3)P.[5] This dynamic interplay between kinase and phosphatase activities allows for tight spatial and temporal control over PI(3,5)P₂ levels on endosomal membranes.[5]

The primary functions of PIKfyve in endosomal trafficking include:

  • Endosome Maturation: PIKfyve-mediated synthesis of PI(3,5)P₂ is a critical step in the conversion of early endosomes to late endosomes and multivesicular bodies (MVBs). This process involves changes in Rab GTPase identity, from Rab5 on early endosomes to Rab7 on late endosomes.

  • Endosome Fission and Fusion: PIKfyve is essential for the fission of vesicles from endosomes, a process required for recycling of receptors back to the plasma membrane and for the proper sorting of cargo destined for degradation.[4] Its inhibition leads to uncontrolled homotypic fusion of endosomes, resulting in their enlargement.[6]

  • Lysosome Homeostasis: Through the regulation of endosome maturation and fusion, PIKfyve is intrinsically linked to lysosome biogenesis and function.[7] Inhibition of PIKfyve disrupts the delivery of cargo to lysosomes and can lead to lysosomal dysfunction.

  • Autophagy: PIKfyve plays a role in the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagic degradation pathway.[8]

  • Receptor Downregulation: By controlling the trafficking of receptors through the endo-lysosomal pathway, PIKfyve influences the degradation of signaling receptors, such as the epidermal growth factor receptor (EGFR), thereby modulating cellular signaling.[9][10]

Quantitative Data on PIKfyve Inhibition

The study of PIKfyve function has been greatly facilitated by the development of specific small molecule inhibitors. The following tables summarize key quantitative data for some of the most commonly used PIKfyve inhibitors.

InhibitorIC₅₀ (in vitro)TargetCell-based PotencyReferences
Apilimod (STA-5326) 14 nMPIKfyveInhibits IL-12/23 production at 1-2 nM[1][11][12]
YM201636 33 nMPIKfyveInhibits insulin-activated glucose uptake with an IC₅₀ of 54 nM[7][13][14]
Vacuolin-1 -PIKfyve-[15]
APY0201 5.2 nMPIKfyveInhibits IL-12/IL-23 production[16]
InhibitorEffect on Endosome/Lysosome MorphologyEffect on EGFR DegradationReferences
Apilimod Induces enlarged, swollen cytoplasmic vacuoles.[17] Reduces the number of lysosomes per cell while increasing their average volume.[6][18]Delays EGFR degradation.[9][19][6][9][17][18][19]
YM201636 Causes formation of enlarged endosomes and cytoplasmic vacuoles.[3]Reduces the rate of EGFR degradation.[9][3][9]

Key Experimental Protocols

This section provides detailed methodologies for several key experiments used to study the role of PIKfyve in endosomal trafficking.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of purified PIKfyve by quantifying the amount of ADP produced.

Materials:

  • Active PIKfyve enzyme (e.g., Sino Biological, Cat# P17-112BG)

  • Lipid Kinase Buffer (5x): 250 mM HEPES pH 7.5, 250 mM NaCl, 10 mM MgCl₂, 2.5 mM EGTA, 125 µg/mL BSA, 0.2% Triton X-100. Dilute to 1x and add 0.05 mM DTT fresh before use.[13]

  • PI(3)P:PS substrate (e.g., sonicated vesicles)

  • ATP Assay Solution (250 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • 96-well opaque plates

Procedure: [13]

  • Thaw all reagents on ice.

  • In a pre-cooled 96-well opaque plate, add the following components to a final volume of 20 µL:

    • 10 µL of diluted Active PIKfyve

    • 5 µL of PI(3)P:PS substrate

    • 5 µL of 1x Lipid Kinase Buffer

  • Set up a blank control without the substrate, replacing it with Lipid Dilution Buffer.

  • Initiate the reaction by adding 5 µL of 250 µM ATP Assay Solution.

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Immunofluorescence Staining of Endosomes and Lysosomes

This protocol allows for the visualization of endosomal and lysosomal compartments within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for lysosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure: [10][20]

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 30-60 minutes.

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI or Hoechst.

  • Mount coverslips on slides using mounting medium.

  • Visualize using a fluorescence microscope.

siRNA-mediated Knockdown of PIKfyve in HeLa Cells

This protocol describes how to reduce the expression of PIKfyve using small interfering RNA (siRNA).

Materials:

  • HeLa cells

  • Opti-MEM® I Reduced Serum Medium

  • PIKfyve-specific siRNA duplexes and control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

Procedure: [21][22]

  • One day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • For each well, prepare the following in separate tubes:

    • Tube A: Dilute siRNA (e.g., to a final concentration of 20-40 nM) in Opti-MEM®.

    • Tube B: Dilute Lipofectamine™ RNAiMAX in Opti-MEM® according to the manufacturer's instructions.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., western blotting to confirm knockdown, or functional assays). A second transfection ("2-hit protocol") after 24 hours can improve knockdown efficiency.

EGFR Degradation Assay by Western Blot

This assay monitors the degradation of EGFR over time following stimulation with EGF.

Materials:

  • Cells cultured in 6-well plates

  • Serum-free medium

  • EGF (e.g., 100 ng/mL)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and western blotting apparatus

  • Primary antibodies (anti-EGFR, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure: [6][11]

  • Serum-starve cells overnight.

  • Treat cells with EGF for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • To stop the stimulation, place plates on ice and wash twice with ice-cold PBS.

  • Lyse cells in RIPA buffer.

  • Determine protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the rate of EGFR degradation.

Transferrin Uptake and Recycling Assay

This assay measures the efficiency of clathrin-mediated endocytosis and recycling.

Materials:

  • Cells grown on coverslips

  • Serum-free medium supplemented with 25 mM HEPES, pH 7.4, and 0.5% BSA

  • Fluorescently labeled Transferrin (Tfn) (e.g., Alexa Fluor 647-Tfn)

  • Fixation solution (4% PFA)

Procedure for Uptake: [12][15]

  • Starve cells in serum-free medium for 30-60 minutes at 37°C.

  • Pulse cells with labeled Tfn (e.g., 10-50 µg/mL) for a short period (e.g., 1-10 minutes) at 37°C to label early endosomes.

  • Wash cells with ice-cold PBS to stop uptake.

  • Fix cells with 4% PFA.

  • Mount and visualize by fluorescence microscopy.

Procedure for Recycling: [15]

  • Pulse cells with labeled Tfn for 30 minutes at 37°C to load the endocytic recycling compartment.

  • Wash away unbound Tfn.

  • Chase cells in complete medium for various time points (e.g., 0, 5, 15, 30 minutes).

  • Fix cells at each time point.

  • Quantify the remaining intracellular fluorescence to determine the recycling rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PIKfyve and a typical experimental workflow for its study.

PIKfyve_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endocytic_pathway Endocytic Pathway cluster_pikfyve_complex PIKfyve Complex cluster_mTORC1_TFEB mTORC1/TFEB Regulation EGFR EGFR Early_Endosome Early Endosome (Rab5, PI(3)P) EGFR->Early_Endosome Internalization Lysosome Lysosome EGFR->Lysosome Degradation EGF EGF EGF->EGFR binds Late_Endosome Late Endosome (Rab7, PI(3,5)P2) Early_Endosome->Late_Endosome Maturation PIKfyve PIKfyve Early_Endosome->PIKfyve Late_Endosome->Lysosome Fusion PIKfyve->Late_Endosome Localizes to PIKfyve->Late_Endosome produces PI(3,5)P2 on mTORC1 mTORC1 PIKfyve->mTORC1 Positively regulates lysosomal localization TFEB_cyto TFEB (cytoplasm) (phosphorylated) PIKfyve->TFEB_cyto Inhibition leads to dephosphorylation VAC14 VAC14 VAC14->PIKfyve Scaffolds FIG4 FIG4 (Sac3) FIG4->PIKfyve Regulates mTORC1->TFEB_cyto Phosphorylates (inactivates) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Dephosphorylation & Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_Genes Activates Experimental_Workflow cluster_perturbation Perturbation of PIKfyve Function cluster_analysis Analysis of Endosomal Trafficking cluster_readouts Quantitative Readouts siRNA siRNA Knockdown of PIKfyve Microscopy Fluorescence Microscopy (Immunofluorescence, Live-cell imaging) siRNA->Microscopy Biochemistry Biochemical Assays (Western Blot, Kinase Assay) siRNA->Biochemistry Inhibitor Pharmacological Inhibition (e.g., Apilimod, YM201636) Inhibitor->Microscopy Inhibitor->Biochemistry Morphology Endosome/Lysosome Size, Number, pH Microscopy->Morphology Trafficking Receptor Degradation Rate (e.g., EGFR) Transferrin Recycling Microscopy->Trafficking Biochemistry->Trafficking Activity PIKfyve Kinase Activity PI(3,5)P2 Levels Biochemistry->Activity

References

The Core of Cellular Trafficking: An In-depth Technical Guide to the PIKfyve Signaling Pathway and its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the phosphoinositide kinase PIKfyve holds a critical position as a master regulator of endosomal and lysosomal homeostasis. This lipid kinase, through its synthesis of the rare phosphoinositides phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), orchestrates a multitude of cellular processes including membrane trafficking, autophagy, and ion homeostasis.[1][2][3] Dysregulation of the PIKfyve signaling pathway has been implicated in a range of pathologies, from neurodegenerative diseases and cancer to infectious diseases, making it a compelling target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the PIKfyve signaling pathway, its key components, and the mechanisms of action of its inhibitors, offering valuable insights for researchers and drug development professionals.

The PIKfyve Signaling Pathway: A Symphony of Phosphoinositides

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is the sole enzyme responsible for the synthesis of PI(3,5)P₂ from its precursor, phosphatidylinositol 3-phosphate (PI(3)P).[2][7] It can also generate PI(5)P, either directly from phosphatidylinositol or through the dephosphorylation of PI(3,5)P₂.[2] The activity of PIKfyve is tightly regulated through its association with a stable ternary complex that includes the scaffolding protein VAC14 (ArPIKfyve) and the phosphatase FIG4 (Sac3), which itself can dephosphorylate PI(3,5)P₂ back to PI(3)P, ensuring a dynamic and localized control of these signaling lipids.[7][8][9]

The primary substrate for PIKfyve, PI(3)P, is predominantly found on the membranes of early endosomes.[9] Through its FYVE finger domain, PIKfyve is recruited to these PI(3)P-rich membranes, where it catalyzes the production of PI(3,5)P₂.[7] This conversion is a critical step in the maturation of endosomes and the regulation of trafficking pathways emanating from the endosomal system.[8][10]

Downstream of PIKfyve, PI(3,5)P₂ acts as a crucial signaling molecule by recruiting and activating a variety of effector proteins. These effectors mediate the diverse cellular functions attributed to PIKfyve. Key downstream targets and processes influenced by PIKfyve activity include:

  • Ion Channels: PI(3,5)P₂ directly regulates the activity of lysosomal ion channels, including the transient receptor potential mucolipin (TRPML) channels and two-pore channels (TPCs). This regulation is essential for maintaining lysosomal ion homeostasis, pH, and membrane potential.[11][12]

  • Endosomal Trafficking and Fission: PIKfyve and its lipid products are indispensable for the fission of endosomes and lysosomes, a process that allows for the recycling of cellular components and the maintenance of organelle morphology. Inhibition of PIKfyve leads to the characteristic formation of large cytoplasmic vacuoles due to impaired fission.[10][11]

  • Autophagy: The PIKfyve pathway is intricately linked with autophagy, the cellular process for degrading and recycling damaged organelles and proteins. PIKfyve activity is required for the maturation of autophagosomes and their fusion with lysosomes to form autolysosomes.[4]

  • mTOR Signaling: Recent evidence suggests a complex interplay between PIKfyve and the mTOR signaling pathway, a central regulator of cell growth and metabolism. PIKfyve appears to be a negative regulator of mTOR signaling, and its inhibition can lead to sustained mTOR activation.[13]

  • Retrograde Transport: PIKfyve is involved in the retrograde trafficking of proteins from endosomes to the trans-Golgi network (TGN), a crucial pathway for the proper sorting and localization of cellular proteins.[8]

PIKfyve_Signaling_Pathway PI3P PI3P PIKfyve_complex PIKfyve_complex PI3P->PIKfyve_complex Substrate PI35P2 PI35P2 PIKfyve_complex->PI35P2 Synthesizes PI5P PI5P PIKfyve_complex->PI5P Synthesizes Ion_Channels Ion_Channels PI35P2->Ion_Channels Activates Endosomal_Fission Endosomal_Fission PI35P2->Endosomal_Fission Regulates Autophagy Autophagy PI35P2->Autophagy Regulates mTOR_Signaling mTOR_Signaling PI35P2->mTOR_Signaling Influences Retrograde_Transport Retrograde_Transport PI35P2->Retrograde_Transport Regulates

Pharmacological Inhibition of PIKfyve

The critical role of PIKfyve in various cellular processes has made it an attractive target for pharmacological intervention. A number of small molecule inhibitors have been developed and characterized, each with distinct potencies and selectivities. The primary mechanism of action of these inhibitors is the direct blockade of the PIKfyve kinase activity, leading to a depletion of cellular PI(3,5)P₂ and PI(5)P levels.[4] This inhibition phenotypically manifests as the formation of large cytoplasmic vacuoles, which are a hallmark of PIKfyve inactivation.[10]

Below is a summary of key PIKfyve inhibitors and their reported potencies:

InhibitorTarget(s)IC₅₀ (nM)Reference(s)
Apilimod (B1663032) (STA-5326) PIKfyve, IL-12/IL-2314 (PIKfyve)[2][14][15][16]
YM201636 PIKfyve33[1][2][3][4][5]
Vacuolin-1 PIKfyveNot specified[2]
WX8-family compounds PIKfyve1 - 16 (Kd)[17]
PIK5-12d (PROTAC) PIKfyve (Degrader)1.48 (DC₅₀)[18]
APY0201 PIKfyveNot specified[19]
SGC-PIKFYVE-1 PIKfyve6.9 (enzymatic), 4.0 (NanoBRET)[20]

Experimental Protocols for Studying PIKfyve

The investigation of PIKfyve signaling and the evaluation of its inhibitors require a robust set of experimental assays. Below are detailed methodologies for key experiments commonly employed in PIKfyve research.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of purified PIKfyve by quantifying the amount of ADP produced during the phosphorylation of its substrate, PI(3)P.

Materials:

  • Recombinant active PIKfyve enzyme

  • Lipid Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 0.5 mM EGTA, 0.04% Triton X-100, 25 µg/mL BSA, 0.05 mM DTT)[21]

  • PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well opaque plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a pre-cooled 96-well opaque plate, add the following components:

    • Diluted active PIKfyve enzyme in Lipid Kinase Buffer.

    • Test inhibitor or DMSO (vehicle control).

    • PI(3)P:PS substrate (sonicate briefly before use).[21]

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).[21]

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[21]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental_Workflow_PIKfyve_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Terminate_Reaction Develop_Signal Develop Signal (Add Kinase Detection Reagent) Terminate_Reaction->Develop_Signal Measure_Luminescence Measure Luminescence Develop_Signal->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to PIKfyve within living cells, providing a direct assessment of target engagement.

Materials:

  • HEK293 cells

  • PIKFYVE-NanoLuc® Fusion Vector

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 96-well white assay plates

Procedure:

  • Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector and culture for 18-24 hours to allow for protein expression.[22]

  • Harvest the transfected cells and resuspend them in Opti-MEM.

  • Seed the cells into a 96-well white assay plate.

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the NanoBRET™ Tracer to the cells, followed by the addition of the test inhibitor or DMSO.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[23]

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.

  • Measure the BRET signal on a luminometer capable of reading dual wavelengths (e.g., 450 nm for NanoLuc® emission and >600 nm for the tracer emission).[22]

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Determine the IC₅₀ value by plotting the BRET ratio against the inhibitor concentration and fitting the data to a competitive binding curve.

Quantification of Lysosomal Vacuolation

This cellular assay quantifies the characteristic vacuolation phenotype induced by PIKfyve inhibition.

Materials:

  • Adherent cell line (e.g., HeLa, RAW 264.7)

  • Cell culture medium and supplements

  • PIKfyve inhibitor (e.g., Apilimod, YM201636)

  • Lysosomal marker (e.g., LysoTracker™ Red DND-99 or Lucifer Yellow)

  • Fluorescence microscope or high-content imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PIKfyve inhibitor or DMSO for a specified duration (e.g., 2-24 hours).

  • During the last 30-60 minutes of inhibitor treatment, label the lysosomes by incubating the cells with a lysosomal marker according to the manufacturer's instructions.

  • Wash the cells with pre-warmed PBS or live-cell imaging medium.

  • Acquire fluorescence images of the cells using a fluorescence microscope or a high-content imaging system.

  • Quantify the degree of vacuolation using image analysis software. This can be done by:

    • Measuring the total area of lysosomal structures per cell.

    • Counting the number of vacuoles per cell.

    • Measuring the average diameter of the vacuoles.

  • Plot the quantified vacuolation parameter against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ for vacuole formation.

Conclusion

The PIKfyve signaling pathway is a cornerstone of cellular homeostasis, with profound implications for human health and disease. Its central role in regulating endo-lysosomal function has established it as a high-value target for therapeutic development. The availability of potent and selective inhibitors, coupled with a suite of robust experimental assays, provides researchers with the necessary tools to further unravel the complexities of this pathway and to advance the development of novel therapeutics targeting PIKfyve-related pathologies. This guide serves as a foundational resource for navigating the intricate world of PIKfyve signaling and its pharmacological modulation.

References

PIKfyve-IN-1: A Technical Guide for Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical enzyme in the regulation of endomembrane homeostasis. It functions by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a key lipid messenger in endosomal trafficking and lysosomal function.[1][2] The central role of PIKfyve in these cellular pathways has made it a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[1]

PIKfyve-IN-1 is a highly potent and cell-active small-molecule inhibitor of PIKfyve.[3] Its utility in virology research stems from its ability to disrupt the cellular machinery that many viruses hijack for entry and replication. By inhibiting PIKfyve, this compound blocks the maturation of endosomes, a critical step for the release of the viral genome into the cytoplasm for a subset of enveloped viruses. This guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application as a tool to investigate viral pathogenesis and develop host-directed antiviral strategies.

Mechanism of Action: Disrupting Viral Entry

The primary mechanism by which PIKfyve inhibitors exert their antiviral effect is by disrupting the endocytic pathway. Many enveloped viruses, including filoviruses (Ebola, Marburg) and coronaviruses (SARS-CoV-2), rely on endocytosis to enter host cells.[1][4][5] Following attachment to cell surface receptors, the virus is internalized into an endosome. For the viral genome to be released into the cytoplasm, the viral envelope must fuse with the endosomal membrane. This fusion process is often triggered by the acidic environment and proteolytic enzymes, such as cathepsins, within late endosomes.[6][7]

PIKfyve's enzymatic activity is essential for the maturation of early endosomes into late endosomes and lysosomes.[8] Inhibition of PIKfyve by compounds like this compound leads to a depletion of PI(3,5)P2. This causes a dramatic cellular phenotype characterized by the swelling and vacuolation of late endosomes and lysosomes.[6][9] This disruption prevents the proper trafficking and processing of the virus within the endosomal system. Consequently, the virus becomes trapped in these swollen, non-functional compartments, unable to fuse and release its genetic material, effectively halting the infection at an early stage.[4][6][10]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the role of PIKfyve in the endocytic pathway and how its inhibition by this compound blocks viral entry.

PIKfyve_Pathway cluster_cell Host Cell Cytoplasm cluster_endocytosis Endocytic Pathway Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome (PI(3)P) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (PI(3,5)P2) EarlyEndosome->LateEndosome 3. Maturation PI3P PI(3)P EarlyEndosome->PI3P Vacuole Swollen Endosome (Vacuole) Viral Entrapment EarlyEndosome->Vacuole Inhibition Fusion Membrane Fusion & Genome Release LateEndosome->Fusion Replication Viral Replication Fusion->Replication 4. Infection PIKfyve PIKfyve Kinase PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces PI3P->PIKfyve Substrate PI35P2->LateEndosome PIKfyve_IN_1 This compound PIKfyve_IN_1->Block Vacuole->Fusion Fusion Blocked

PIKfyve's role in viral entry and its inhibition by this compound.

Quantitative Data: In Vitro Efficacy

The following tables summarize the inhibitory potency of this compound and related compounds against the PIKfyve enzyme and various viruses.

Table 1: Potency Against PIKfyve Kinase

CompoundAssay TypeIC₅₀ (nM)Source(s)
This compound Enzymatic Assay6.9[11]
NanoBRET (Cellular)4.0[3][11]
ApilimodEnzymatic Assay~14 - 15[6][12]
YM201636Enzymatic Assay23 - 33[12]

Table 2: Antiviral Activity of PIKfyve Inhibitors

CompoundVirusCell LineAssay TypeIC₅₀ (nM)Source(s)
This compound SARS-CoV-2A549-ACE2Replication (nLuc)19.5[3]
MHVDBTReplication (nLuc)23.5[3]
ApilimodSARS-CoV-2 (authentic)VeroE6Infection~10[6]
VSV-SARS-CoV-2 (pseudotype)SVG-AInfection~50[6]
VSV-Ebola (pseudotype)SVG-AInfection~50[6]
Influenza (H1N1, H3N2, H5N1, B)MDCKCytopathic Effect3,800 - 24,600[5][13]
YM201636Enterovirus 71 (EV71)RDViral Replication-[14]
Influenza (H1N1)MDCKCytopathic Effect-[5]

Note: MHV (Murine Hepatitis Virus) is a type of coronavirus. Data for YM201636 often demonstrates efficacy without specifying a precise IC₅₀ in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving this compound.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of purified PIKfyve and the inhibitory effect of compounds.

  • Objective: To determine the IC₅₀ of this compound against recombinant PIKfyve.

  • Principle: The assay quantifies the conversion of PI(3)P to PI(3,5)P2. This can be achieved through methods like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[9] Another method is a microfluidic enzyme assay that uses a fluorescently labeled PI(3)P substrate.[15][16]

  • Methodology (ADP-Glo™ Assay Outline):

    • Reaction Setup: In a multi-well plate, combine recombinant human PIKfyve enzyme, the lipid substrate (PI(3)P mixed with phosphatidylserine), and ATP.

    • Inhibitor Addition: Add serial dilutions of this compound (or other inhibitors) to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

    • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to PIKfyve activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement (NanoBRET™ Assay)

This assay confirms that the inhibitor engages with its target, PIKfyve, within a live cellular environment.

  • Objective: To measure the affinity of this compound for PIKfyve in intact cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). PIKfyve is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When an unlabeled inhibitor like this compound is added, it competes with the tracer for binding, causing a decrease in the BRET signal.[11][17]

  • Methodology Outline:

    • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the PIKfyve-NanoLuc® fusion protein.

    • Assay Plate: Seed the transfected cells into a multi-well plate.

    • Compound Treatment: Add serial dilutions of this compound to the cells, followed by the addition of the fluorescent tracer.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

    • Signal Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

    • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the inhibitor. Determine the IC₅₀ from the dose-response curve.

Viral Replication and Entry Assays

These cell-based assays are fundamental for determining the antiviral efficacy of the inhibitor.

  • Objective: To quantify the inhibition of viral replication or entry by this compound.

  • Principle: Cells are pre-treated with the inhibitor and then infected with either a wild-type virus or a reporter virus (e.g., expressing luciferase or GFP). The reduction in viral activity is then measured. Using pseudotyped viruses allows for the specific study of the entry step.[6][18]

  • Methodology (Pseudotyped Virus Entry Assay Outline):

    • Cell Culture: Plate susceptible host cells (e.g., A549-ACE2 for SARS-CoV-2) in a 96-well plate and allow them to adhere.

    • Compound Pre-treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours) before infection.[7]

    • Infection: Infect the cells with a pseudotyped virus (e.g., VSV or lentivirus carrying the spike protein of the virus of interest and a luciferase reporter gene).

    • Incubation: Incubate for a period sufficient for a single round of entry and reporter gene expression (e.g., 24 hours).

    • Quantification: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize the results to untreated control wells. Calculate the IC₅₀ by plotting the percentage of viral entry inhibition against the inhibitor concentration. A parallel cytotoxicity assay (e.g., LDH or CellTiter-Glo®) should be run to ensure the observed antiviral effect is not due to cell death.[2][13]

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental designs.

General Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays A Primary Screen: PIKfyve Enzymatic Assay B Determine Enzymatic IC₅₀ A->B C Cellular Target Engagement: NanoBRET™ Assay B->C D Confirm Cellular IC₅₀ C->D E Antiviral Assay: (e.g., SARS-CoV-2-nLuc) D->E F Determine Antiviral IC₅₀ E->F I Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) F->I G Cytotoxicity Assay (e.g., LDH) H Determine CC₅₀ G->H H->I J Lead Candidate I->J

Workflow for identifying and validating PIKfyve inhibitors as antiviral leads.
Pseudotyped Virus Entry Assay Workflow

Pseudovirus_Workflow A 1. Plate Host Cells (e.g., A549-ACE2) B 2. Add Serial Dilutions of this compound A->B C 3. Pre-incubate (e.g., 1-2 hours) B->C D 4. Infect with Pseudovirus (Spike + Luciferase Reporter) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data: Calculate % Inhibition and IC₅₀ G->H

Step-by-step workflow for a pseudotyped virus entry assay.

Conclusion

This compound is a powerful chemical probe for dissecting the role of the PIKfyve kinase and endosomal trafficking in the lifecycle of viruses. Its high potency and well-characterized mechanism of action make it an invaluable tool for virology research. By inhibiting a critical host factor, this compound represents a host-directed antiviral strategy that could offer a broader spectrum of activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals. While in vitro studies have shown potent activity, challenges with in vivo efficacy and potential toxicity highlight the need for further research and optimization of PIKfyve inhibitors as therapeutic agents.[7] Nonetheless, for laboratory and preclinical research, this compound provides a robust method to investigate the fundamental biology of virus-host interactions within the endocytic pathway.

References

The Role of PIKfyve in Autophagy Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial lipid kinase that plays a central role in intracellular membrane trafficking and organelle homeostasis.[1] It is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol-5-phosphate (B1243415) (PtdIns(5)P) from its substrate, phosphatidylinositol-3-phosphate (PtdIns(3)P).[1][2] PtdIns(3,5)P₂ is a low-abundance but essential signaling lipid primarily located on late endosomes and lysosomes, where it governs critical cellular processes.[3] A growing body of evidence highlights PIKfyve's indispensable role in the regulation of autophagy, a catabolic process vital for cellular quality control, by which damaged organelles and protein aggregates are degraded and recycled.[1][4] This guide provides an in-depth technical overview of PIKfyve's function in autophagy, the consequences of its inhibition, and the experimental methodologies used to study this pathway.

Core Function of PIKfyve in Phosphoinositide Metabolism

PIKfyve is a key node in phosphoinositide signaling. Its primary function is the phosphorylation of PtdIns(3)P at the D-5 position of the inositol (B14025) ring, generating PtdIns(3,5)P₂.[2][3] This conversion is critical for maintaining the identity and function of late endosomal and lysosomal compartments. PtdIns(3)P itself is a key lipid in the initial stages of autophagy, essential for the formation of nascent autophagosomes.[5][6] PIKfyve's activity thus directly links the autophagosome formation pathway with the maturation and function of the lysosome, the terminal organelle in the autophagy process.

cluster_membrane Late Endosome / Lysosome Membrane PtdIns3P PtdIns(3)P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 ATP → ADP Lysosome_Function Lysosome Fission Autophagosome Fusion Ion Homeostasis PtdIns35P2->Lysosome_Function Regulates

Caption: Core enzymatic function of PIKfyve.

PIKfyve's Role in Lysosome Homeostasis and Autophagic Flux

PIKfyve and its product, PtdIns(3,5)P₂, are essential for maintaining lysosomal homeostasis. This is achieved through the regulation of several key events:

  • Lysosome Fission and Reformation: PIKfyve activity is required for the fission of lysosomes.[7][8] Inhibition of PIKfyve disrupts the dynamic "fusion-fission" cycle of lysosomes, leading to the accumulation of enlarged, coalesced lysosomes and cytoplasmic vacuoles.[1][3][9] This phenotype is a hallmark of PIKfyve inhibition.[10]

  • Autophagosome-Lysosome Fusion: The final degradative step of macroautophagy requires the heterotypic fusion of autophagosomes with lysosomes to form autolysosomes.[8][11] PIKfyve activity is critical for this fusion event.[2][7] Pharmacological or genetic inhibition of PIKfyve blocks the formation of autolysosomes, leading to an accumulation of immature autophagosomes.[8][12]

  • Regulation of Autophagic Flux: Autophagic flux is the measure of the entire autophagy process, from cargo sequestration to degradation. By preventing autophagosome-lysosome fusion, PIKfyve inhibition effectively blocks autophagic flux.[3][12] This disruption prevents the degradation of autophagic substrates, such as long-lived proteins and aggregated cargo.[13]

Upstream Regulation of PIKfyve in Autophagy

PIKfyve activity is not constitutive and can be modulated by upstream signaling pathways in response to cellular stress, such as nutrient deprivation.

  • AMPK-ULK1 Signaling Axis: During glucose starvation, AMP-activated protein kinase (AMPK) is activated.[14] AMPK, in turn, activates the autophagy-initiating kinase ULK1.[14] A recent study demonstrated that ULK1 directly phosphorylates PIKfyve at serine 1548, enhancing its lipid kinase activity.[14] This activation specifically increases the synthesis of PtdIns(5)P, which promotes the formation of PtdIns(5)P-containing autophagosomes, thereby driving a non-canonical autophagy pathway.[14]

Glucose_Starvation Glucose Starvation AMPK AMPK Glucose_Starvation->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates PIKfyve PIKfyve ULK1->PIKfyve Phosphorylates (S1548) Activates PtdIns5P ↑ PtdIns(5)P PIKfyve->PtdIns5P Synthesizes Autophagy Autophagosome Biogenesis PtdIns5P->Autophagy Promotes

Caption: The AMPK-ULK1-PIKfyve signaling axis.

Consequences of PIKfyve Inhibition

Targeting PIKfyve with small molecule inhibitors has become a key strategy for studying its function and for therapeutic development, particularly in oncology.[7][15][16] Inhibition leads to a cascade of cellular events:

  • PtdIns(3,5)P₂ Depletion: Inhibitors directly block the kinase activity, leading to a rapid decrease in cellular PtdIns(3,5)P₂ levels.[2][10]

  • Lysosomal Swelling: The most visually prominent effect is the formation of large cytoplasmic vacuoles, which are understood to be swollen, dysfunctional late endosomes and lysosomes.[1][4][10]

  • Autophagic Flux Blockade: The fusion between autophagosomes and lysosomes is halted.[7][8] This results in the accumulation of the lipidated form of LC3 (LC3-II) and the autophagy receptor p62/SQSTM1, both markers of autophagosome buildup.[10][12][15]

  • Secretory Autophagy: Under PIKfyve inhibition, cells may reroute accumulated autophagic vesicles for secretion. This process, termed "secretory autophagy," involves the fusion of autophagosomes or amphisomes with the plasma membrane, releasing their contents, including autophagy-related proteins like LC3 and p62, into the extracellular space via exosomes.[5][13]

cluster_effects Cellular Consequences Inhibitor PIKfyve Inhibitor (e.g., Apilimod, YM201636, WX8) PIKfyve PIKfyve Inhibitor->PIKfyve Inhibits PtdIns35P2 ↓ PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Blocked Synthesis Lysosome_Fission Impaired Lysosome Fission PtdIns35P2->Lysosome_Fission Fusion_Block Blocked Autophagosome- Lysosome Fusion PtdIns35P2->Fusion_Block Vacuolation Enlarged Lysosomes & Cytoplasmic Vacuolation Lysosome_Fission->Vacuolation Autophagosome_Accum Autophagosome Accumulation (↑ LC3-II, ↑ p62) Fusion_Block->Autophagosome_Accum

Caption: Cellular consequences of PIKfyve inhibition.

Crosstalk with Other Signaling Pathways

  • mTOR Signaling: PIKfyve activity is linked to the mTOR signaling pathway, a master regulator of cell growth and autophagy.[1] PIKfyve can positively regulate mTORC1-dependent phosphorylation of Transcription Factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy.[17] Inhibition of PIKfyve can lead to TFEB dephosphorylation and nuclear translocation, activating lysosomal gene expression.[17][18]

  • p38MAPK Pathway: The p38MAPK stress response pathway can modulate the cellular response to PIKfyve inhibition.[15] Cancer cells resistant to PIKfyve inhibitors have been found to have higher basal levels of p38MAPK protein and phosphorylation.[15] The activation of p38MAPK appears to be a compensatory mechanism that maintains lysosome function.[15] Consequently, the combined inhibition of both PIKfyve and p38MAPK can synergistically block autophagy and reduce cancer cell viability.[15]

Quantitative Data Summary

ParameterCompoundCell Line(s)Value/EffectSource
Cell Viability WX8A375 Melanoma100-times more lethal than hydroxychloroquine.[7]
WX8 + SB202190Multiple cancer cell linesSynergistically reduced viability.[15]
Autophagic Flux Apilimod (10 nM)Inpp4b-/- MEFsPotentiated inhibition of autophagic flux.[3]
YM-201636Primary neuronsIncreased LC3-II levels, potentiated by lysosomal protease inhibitors.[10]
ESK981 (300 nM)Prostate cancer cellsIncreased LC3-II levels within 3 hours.[19]
Exosome Secretion ApilimodPC-3 cellsIncreased secretion of the exosomal fraction.[13]
Lysosome Morphology YM-201636Hippocampal neuronsIncreased number of autolysosome-like vacuoles (1.97±0.36/cell profile vs. 0.60±0.21 in control).[10]
Protein Levels WX8Resistant cancer cells~2.4-fold more total p38MAPK protein, 25-fold higher phosphorylation vs. sensitive cells.[15]
Binding Affinity (Kd) ESK981PIKfyveQuantitative binding constants generated.[19]
SnxA-GFP probePtdIns(3,5)P₂Apparent Kd of 187.3 ± 13 nM.[20]

Key Experimental Protocols

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

This assay is used to monitor the completion of the autophagic process (i.e., autolysosome formation and degradation).

  • Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In non-acidic compartments like autophagosomes, both fluorophores are active, producing a yellow signal (colocalization). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. A blockage in fusion (e.g., by PIKfyve inhibition) leads to an accumulation of yellow puncta.[3][11]

  • Methodology:

    • Transfect target cells with the mRFP-GFP-LC3 plasmid.

    • Allow 24-48 hours for protein expression.

    • Treat cells with the PIKfyve inhibitor (e.g., apilimod, WX8) or vehicle control for the desired time. Positive controls like Bafilomycin A1 (lysosomal inhibitor) and rapamycin (B549165) (autophagy inducer) can be included.[11]

    • Fix cells with 4% paraformaldehyde.

    • Mount coverslips and image using a confocal microscope with appropriate laser lines for GFP and mRFP.

    • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increased ratio of yellow to red puncta indicates a block in autophagic flux.[3][11]

cluster_workflow mRFP-GFP-LC3 Autophagic Flux Assay Workflow Start Transfect Cells with mRFP-GFP-LC3 Plasmid Treat Treat with PIKfyve Inhibitor Start->Treat Image Confocal Microscopy Treat->Image Quantify Quantify Puncta Image->Quantify Result1 Accumulation of Yellow Puncta (mRFP+ GFP+) = Autophagic Flux Block Quantify->Result1 Result2 Increase in Red-Only Puncta (mRFP+ GFP-) = Normal/Induced Flux Quantify->Result2

Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.
Western Blot for Autophagy Markers

This is a standard biochemical method to assess the accumulation of autophagosomes.

  • Principle: Measures the levels of key autophagy-related proteins. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates autophagosome formation. Accumulation of p62/SQSTM1, a protein that is normally degraded in autolysosomes, indicates a blockage in the pathway.[15]

  • Methodology:

    • Culture and treat cells with PIKfyve inhibitors as required.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3, anti-p62/SQSTM1, and a loading control like anti-Actin or anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[15]

Immunofluorescence for LC3 Puncta Formation

This imaging-based technique visualizes the formation and accumulation of autophagosomes within cells.

  • Principle: Uses an antibody against endogenous LC3 to stain autophagosomes, which appear as distinct puncta under a fluorescence microscope. PIKfyve inhibition leads to a significant increase in the number of these puncta.[11][12]

  • Methodology:

    • Grow cells on glass coverslips and treat with inhibitors or vehicle.

    • Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100 or saponin.

    • Block with a suitable blocking buffer (e.g., BSA or normal goat serum).

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Stain nuclei with DAPI, if desired.

    • Mount coverslips and acquire images using a confocal or widefield fluorescence microscope.

    • Quantify the number of LC3 puncta per cell using image analysis software.[11]

References

Targeting Host Cell Machinery: A Technical Guide to PIKfyve Inhibition for Coronavirus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel coronaviruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. While direct-acting antivirals targeting viral proteins are a cornerstone of treatment, an alternative and complementary strategy is to target host cell factors that are essential for the viral life cycle. This approach offers the potential for broad-spectrum activity against multiple viral variants and even different viruses that exploit the same pathways, with a potentially higher barrier to the development of resistance.

One such promising host target is the lipid kinase PIKfyve.[1][2] PIKfyve, or phosphoinositide kinase, FYVE-type finger containing, is the primary enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PI(3)P).[1][2] This enzymatic activity is critical for regulating the endosomal and lysosomal systems, playing a key role in membrane homeostasis, endosomal trafficking, and autophagy.[1] Given that many viruses, including coronaviruses, rely on the endocytic pathway for entry into host cells, PIKfyve has emerged as a compelling target for antiviral intervention.[1][3]

This technical guide provides an in-depth overview of the role of PIKfyve in coronavirus replication, focusing on the mechanism of action of PIKfyve inhibitors, summarizing key quantitative data from in vitro studies, and detailing the experimental protocols used to assess their antiviral efficacy.

Mechanism of Action: Disrupting Viral Entry

Coronaviruses can enter host cells through two primary pathways: direct fusion at the plasma membrane, often mediated by the host protease TMPRSS2, or via endocytosis, which requires proteolytic activation by endosomal cathepsins.[4] PIKfyve inhibitors primarily disrupt the latter pathway.

The PIKfyve Signaling Pathway

PIKfyve is a crucial regulator of endosome maturation. By phosphorylating PI(3)P to generate PI(3,5)P₂, it controls the identity and function of late endosomes and lysosomes.[2] This process is essential for the proper trafficking of cargo, including internalized virus particles, to the appropriate cellular compartments for processing.[1]

Pharmacological inhibition of PIKfyve leads to a depletion of PI(3,5)P₂. This disrupts endosomal trafficking and results in a characteristic cellular phenotype: the formation of large, swollen cytoplasmic vacuoles derived from distended late endosomes and lysosomes.[5][6][7] This morphological change is a direct consequence of impaired membrane fission and fusion events within the endolysosomal system.[2]

G cluster_pathway Normal PIKfyve Signaling Pathway cluster_inhibition Effect of PIKfyve-IN-1 PI3P PI(3)P on Endosome Membrane PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 Endo_Maturation Endosome Maturation & Trafficking PI35P2->Endo_Maturation PIKfyve->PI35P2 Phosphorylation Blocked_PIKfyve PIKfyve Kinase Lysosome Functional Lysosome Endo_Maturation->Lysosome Viral_Fusion Viral Genome Release Lysosome->Viral_Fusion Cathepsin Activation Inhibitor This compound (e.g., Apilimod) Inhibitor->Blocked_PIKfyve Inhibition Blocked_Endo Blocked Endosome Maturation Blocked_PIKfyve->Blocked_Endo No PI(3,5)P2 Vacuoles Enlarged Endosomes (Vacuolization) Blocked_Endo->Vacuoles Blocked_Fusion Inhibited Viral Genome Release Vacuoles->Blocked_Fusion Impaired Fusion & Cathepsin Activity

Caption: PIKfyve signaling pathway and its inhibition by small molecules.

Inhibition of Coronavirus Replication

The disruption of endolysosomal homeostasis by PIKfyve inhibitors potently blocks coronavirus entry.[1][8] The mechanism is multifaceted:

  • Trafficking Arrest: By inducing endosomal swelling, inhibitors trap internalized virions in these non-productive compartments, preventing their transport to the proper site of fusion.[3][9]

  • Impaired Proteolytic Activation: The function of pH-dependent lysosomal proteases, such as cathepsins B and L, is critical for cleaving the SARS-CoV-2 spike (S) protein, a necessary step for membrane fusion.[8] PIKfyve inhibition impairs the maturation and activity of these cathepsins, thus preventing the necessary proteolytic processing of the S protein.[8][10][11]

  • Blocked Membrane Fusion: The altered lipid composition and likely increased membrane tension of the swollen endosomes create a biophysical barrier that directly impairs the fusion between the viral envelope and the endosomal membrane, preventing the release of the viral genome into the cytoplasm.[3][8][9]

Time-of-addition experiments have confirmed that PIKfyve inhibitors are most effective when administered before or during the early stages of infection, consistent with a mechanism that targets viral entry.[4][8] However, some studies suggest that these inhibitors may also act at post-entry stages, possibly by interfering with the formation of viral replication complexes which rely on host cell membranes.[8][12]

Quantitative Data: In Vitro Efficacy of PIKfyve Inhibitors

A range of small-molecule PIKfyve inhibitors have demonstrated potent in vitro activity against SARS-CoV-2 and other coronaviruses. These compounds, including Apilimod, YM201636, and newer families like the WX8 series, consistently inhibit viral replication at nanomolar concentrations across various cell lines.

InhibitorVirus / VariantCell LineEC₅₀ / IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
Apilimod SARS-CoV-2 (USA-WA1/2020)Vero E6~10>10>1000[5]
Apilimod VSV-SARS-CoV-2 ChimeraVero~50N/AN/A[5]
Apilimod SARS-CoV-2 (WT)Vero E6<6.9>10>1450[8]
Apilimod SARS-CoV-2 (Omicron)Vero E6<6.9>10>1450[8]
Apilimod SARS-CoV-2A549-hACE223>10>435[4]
XMU-MP-7 SARS-CoV-2 (WT)Vero E64.7>10>2127[8]
XMU-MP-7 SARS-CoV-2 (Beta)Vero E612.4>10>806[8]
YM201636 PIKfyve (enzymatic assay)N/A33N/AN/A[1]
WX8 SARS-CoV-2Vero E631>10>323[4]
NDF SARS-CoV-2Vero E613>10>769[4]

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀/IC₅₀. N/A: Not Available.

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy and toxicity of PIKfyve inhibitors. Below are detailed methodologies for key experiments.

1. In Vitro Antiviral Efficacy and Cytotoxicity Assay

This protocol determines the dose-dependent inhibition of viral replication (EC₅₀) and the concentration at which the compound becomes toxic to the host cells (CC₅₀).

G cluster_endpoints Quantification Methods start Start step1 1. Cell Seeding Seed host cells (e.g., Vero E6) in 96-well plates and incubate for 24 hours. start->step1 step2 2. Compound Treatment Pre-treat cells with serial dilutions of PIKfyve inhibitor or DMSO (vehicle) for 2 hours. step1->step2 step3 3. Virus Infection Infect cells with SARS-CoV-2 at a low Multiplicity of Infection (MOI), e.g., 0.01-0.05. step2->step3 step6 6. Cytotoxicity Assay (Parallel Plate) Treat uninfected cells with the same compound dilutions. Measure cell viability using CellTiter-Glo or similar assay. step2->step6 Parallel Experiment step4 4. Incubation Incubate for 24-48 hours to allow viral replication. step3->step4 step5 5. Endpoint Measurement Harvest supernatant or cell lysate. step4->step5 qRT_PCR A) qRT-PCR Quantify viral RNA in supernatant. step5->qRT_PCR Plaque_Assay B) Plaque Assay / FFA Determine infectious virus titer in supernatant. step5->Plaque_Assay Reporter_Virus C) Reporter Virus Measure fluorescence (GFP) or luminescence (Luciferase). step5->Reporter_Virus step7 7. Data Analysis Calculate EC₅₀ and CC₅₀ values using non-linear regression. qRT_PCR->step7 Plaque_Assay->step7 Reporter_Virus->step7 step6->step7 end End step7->end

Caption: General experimental workflow for antiviral efficacy and cytotoxicity assays.
  • Cell Lines and Virus: African green monkey kidney cells (Vero E6) are commonly used as they are highly permissive to SARS-CoV-2 infection.[4] Human lung epithelial cells like A549 expressing ACE2 (A549-hACE2) are also used to provide a more physiologically relevant model.[4][13] SARS-CoV-2 isolates (e.g., USA-WA1/2020) or variants of concern are used for infection.[5][8]

  • Methodology:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with a range of concentrations of the PIKfyve inhibitor for 1-2 hours.[8]

    • The cells are then infected with SARS-CoV-2 at a specified Multiplicity of Infection (MOI), typically low (e.g., 0.01) to allow multiple rounds of replication.[5][6]

    • After a 24-48 hour incubation period, the antiviral effect is quantified.[6][8] This can be done by measuring viral RNA in the supernatant via qRT-PCR, titrating infectious virus particles using a plaque assay or focus-forming assay (FFA), or by measuring reporter gene expression (e.g., GFP, luciferase) from recombinant viruses.[4][6][8]

    • In parallel, uninfected cells are treated with the same compound concentrations to measure cytotoxicity (CC₅₀) using assays that quantify ATP levels (e.g., CellTiter-Glo) or membrane integrity.[14][15]

    • EC₅₀ and CC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistical curve. The Selectivity Index (SI = CC₅₀/EC₅₀) provides a measure of the therapeutic window.

2. Time-of-Addition Assay

This experiment pinpoints the stage of the viral life cycle affected by the inhibitor.

  • Methodology: The PIKfyve inhibitor is added to cell cultures at different time points relative to viral infection:

    • Pre-treatment: Added 2 hours before infection and removed.

    • Co-treatment: Added at the same time as the virus.

    • Post-treatment: Added at various times (e.g., 2, 4, 6 hours) after infection has begun.[4]

  • Analysis: Viral yield in the supernatant is measured at 24 hours post-infection.[4] Strong inhibition in the pre-treatment and co-treatment conditions, with diminishing effects in the post-treatment conditions, indicates that the compound acts at an early stage, such as entry.[8]

G PIKfyve_Inhibition PIKfyve Inhibition Endosome_Dysfunction Endosome Maturation Blocked PIKfyve_Inhibition->Endosome_Dysfunction Vacuolization Cytoplasmic Vacuolization Endosome_Dysfunction->Vacuolization Cathepsin_Block Impaired Cathepsin Maturation/Activity Endosome_Dysfunction->Cathepsin_Block Fusion_Fail Viral-Endosome Membrane Fusion Fails Vacuolization->Fusion_Fail Spike_Cleavage_Fail Spike (S) Protein Cleavage Fails Cathepsin_Block->Spike_Cleavage_Fail Spike_Cleavage_Fail->Fusion_Fail Replication_Block Coronavirus Replication Inhibited Fusion_Fail->Replication_Block

Caption: Logical relationship of PIKfyve inhibition to blocked viral replication.

Discussion and Caveats

The potent in vitro antiviral activity of PIKfyve inhibitors like Apilimod against SARS-CoV-2 and other coronaviruses is well-documented.[4][5][8] The mechanism, centered on the disruption of the endolysosomal pathway required for viral entry, represents a valid host-targeted antiviral strategy.[1]

However, a critical caveat emerged from preclinical animal studies. Despite their success in cell culture, Apilimod and other PIKfyve inhibitors failed to show efficacy in a murine model of COVID-19.[4][16] In fact, both prophylactic and therapeutic administration of these compounds led to a worsening of the disease, with increased lung viral loads and higher mortality.[4][16][17]

The reasons for this discrepancy between in vitro and in vivo results are not fully understood but may involve the complex immunomodulatory roles of PIKfyve.[4] PIKfyve inhibition has been shown to affect the production of cytokines like IL-12 and IL-23, and its disruption could have unintended consequences on the host immune response to viral infection.[1][11]

PIKfyve remains a compelling and biologically validated host target for inhibiting coronavirus replication in vitro. Small-molecule inhibitors potently block viral entry by disrupting endosomal trafficking and maturation, preventing the necessary proteolytic activation of the viral spike protein. The extensive quantitative data and well-defined experimental protocols provide a strong foundation for further research. However, the adverse outcomes observed in animal models serve as a crucial reminder of the complexities of translating in vitro findings to in vivo efficacy.[4][16] For drug development professionals, these findings suggest that while PIKfyve inhibition is a powerful antiviral mechanism, the therapeutic window in a whole organism may be narrow. Future work must focus on understanding the in vivo effects of PIKfyve modulation on the immune system to determine if this target can be safely and effectively leveraged to combat coronavirus infections.

References

The Therapeutic Potential of PIKfyve Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIKfyve, a phosphoinositide kinase, has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This lipid kinase plays a crucial role in the regulation of endosomal and lysosomal trafficking, autophagy, and mTOR signaling. Inhibition of PIKfyve disrupts these fundamental cellular processes, leading to cytotoxic effects in cancer cells, clearance of protein aggregates in neurodegenerative models, and blockage of viral entry and replication. This guide provides an in-depth overview of the therapeutic potential of PIKfyve inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Introduction to PIKfyve

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] It can also synthesize phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling lipids that regulate the identity and function of endosomes and lysosomes.[3] PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the levels of PtdIns(3,5)P2.[4]

Dysregulation of PIKfyve activity is implicated in various pathological conditions.[5] Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and lysosomes, a phenomenon known as vacuolization, which can trigger autophagy and, in some contexts, cell death.[1][3] This cellular response forms the basis for the therapeutic exploration of PIKfyve inhibitors.

Therapeutic Applications

The unique role of PIKfyve in cellular homeostasis has positioned its inhibitors as promising therapeutic agents in several key areas:

  • Oncology: Cancer cells, particularly those dependent on autophagy for survival, are susceptible to PIKfyve inhibition.[2][6] By disrupting lysosomal function and autophagic flux, PIKfyve inhibitors can induce cancer cell death.[7][8] Furthermore, combining PIKfyve inhibitors with immunotherapies like immune checkpoint blockade has shown synergistic effects in preclinical models.[9]

  • Neurodegenerative Diseases: In conditions like amyotrophic lateral sclerosis (ALS), PIKfyve inhibition has been shown to promote the clearance of toxic protein aggregates and improve neuronal survival in preclinical models.[10][11] Clinical trials are underway to evaluate the efficacy of PIKfyve inhibitors in ALS patients.[11][12][13]

  • Infectious Diseases: PIKfyve plays a critical role in the entry and trafficking of various viruses, including SARS-CoV-2 and Ebola.[5] Inhibitors like Apilimod have demonstrated potent antiviral activity by blocking these processes.[7]

  • Lysosomal Storage Disorders: By modulating mTOR signaling, PIKfyve inhibition has shown potential in reversing abnormalities associated with lysosomal storage disorders in preclinical models.[14]

PIKfyve Inhibitors: Quantitative Data

Several small molecule inhibitors targeting PIKfyve have been developed and characterized. The following tables summarize key quantitative data for the most prominent compounds.

InhibitorTargetIC50 (in vitro kinase assay)Cell-Based Assay IC50/EC50Reference(s)
Apilimod (STA-5326) PIKfyve14 nM142 nM (mean, B-cell non-Hodgkin lymphoma cell lines); 23 nM (EC50, SARS-CoV-2 in Vero E6 cells)[1][5][7][10]
YM201636 PIKfyve33 nM54 nM (net insulin (B600854) response in 3T3L1 adipocytes)[3][15][16]
WX8 PIKfyveKd = 1 nM~10-50 nM (inhibition of lysosome fission)[2]
PIKfyve-IN-1 PIKfyve6.9 nMNot reported[17]
APY0201 PIKfyve5.2 nM55 nM (median EC50, multiple myeloma cell lines)[17][18]
PIK5-12d (Degrader) PIKfyveNot applicable (degrader)DC50 = 1.48 nM (VCaP prostate cancer cells)[4]
InhibitorPharmacokinetic PropertiesClinical Trial StatusReference(s)
Apilimod (LAM-002A) Orally bioavailable. Favorable safety profile in early trials, but low plasma availability has been an issue.Phase 2a completed for ALS. Previously in trials for autoimmune diseases and B-cell malignancies.[10][12][19][20]
VRG50635 Oral PIKfyve inhibitor. Phase 1 trial in healthy volunteers showed it was safe and well-tolerated, supporting once-daily dosing.Phase 1b proof-of-concept trial initiated for ALS.[13]

Signaling Pathways

PIKfyve inhibition impacts several critical signaling pathways, primarily revolving around the endo-lysosomal system and nutrient sensing.

PIKfyve_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes mTORC1 mTORC1 PIKfyve->mTORC1 PtdIns35P2->mTORC1 Regulates (Mechanism complex, may involve nutrient sensing) TFEB_P Phosphorylated TFEB (Inactive) mTORC1->TFEB_P Phosphorylates (Inhibits) TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_nuc Nuclear TFEB TFEB->TFEB_nuc Translocation Autophagy Autophagy Lysosome Lysosome Biogenesis & Function TFEB_nuc->Autophagy Promotes TFEB_nuc->Lysosome Promotes Genes Lysosomal & Autophagy Gene Transcription TFEB_nuc->Genes PIKfyve_Inhibitor PIKfyve Inhibitor (e.g., Apilimod) PIKfyve_Inhibitor->PIKfyve Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (PIKfyve) Assay_Dev Assay Development (e.g., Kinase Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase I (Safety, PK) IND->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval Approval & Post-Market NDA->Approval

References

The Impact of PIKfyve-IN-1 on PtdIns(3,5)P2 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of PIKfyve-IN-1 on the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). It provides a detailed overview of the mechanism of action, quantitative data on inhibitor potency, comprehensive experimental protocols, and visual representations of the key pathways and workflows.

Introduction to PIKfyve and PtdIns(3,5)P2

Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a low-abundance signaling lipid crucial for regulating endosomal and lysosomal homeostasis.[1] The primary enzyme responsible for its synthesis is the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol (B14025) ring to generate PtdIns(3,5)P2.[2][3] Dysregulation of PIKfyve activity and PtdIns(3,5)P2 levels has been implicated in various cellular dysfunctions and diseases, making PIKfyve a compelling target for therapeutic intervention.

This compound is a potent and selective small-molecule inhibitor of PIKfyve kinase. By blocking the catalytic activity of PIKfyve, this compound effectively reduces the cellular levels of PtdIns(3,5)P2, leading to profound effects on endomembrane trafficking and cellular signaling. This guide will delve into the specifics of this inhibition and its consequences.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the PIKfyve kinase domain. By binding to the active site, it prevents the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl of the inositol ring of PtdIns3P. This direct inhibition of PIKfyve's enzymatic activity leads to a rapid decrease in the cellular pool of PtdIns(3,5)P2.

The reduction in PtdIns(3,5)P2 levels disrupts the delicate balance of endosomal and lysosomal function. A hallmark of PIKfyve inhibition is the accumulation of enlarged cytoplasmic vacuoles, which are believed to arise from defects in lysosome fission and trafficking.[3] This disruption of lysosomal homeostasis can trigger downstream cellular responses, including alterations in autophagy and signal transduction pathways.[4][5]

Signaling Pathway of PtdIns(3,5)P2 Synthesis and Inhibition by this compound

PIKfyve_Pathway cluster_membrane Endosomal/Lysosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve (Kinase) PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Downstream Downstream Effectors (e.g., Lysosomal Fission) PtdIns35P2->Downstream Activation PIKfyve->PtdIns35P2 Phosphorylation PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

Caption: PIKfyve-mediated synthesis of PtdIns(3,5)P2 and its inhibition by this compound.

Quantitative Data: Potency of PIKfyve Inhibitors

The potency of this compound and other well-characterized PIKfyve inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. The following table summarizes the IC50 values for several common PIKfyve inhibitors.

InhibitorIC50 (nM)Assay TypeReference
This compound 6.9In vitro kinase assay[2]
YM201636 33In vitro kinase assay[6]
Apilimod (B1663032) (STA-5326) 14In vitro kinase assay[1]
APY0201 5.2In vitro kinase assay[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effect of PIKfyve inhibitors on PtdIns(3,5)P2 synthesis.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the PIKfyve kinase reaction is performed, where PIKfyve phosphorylates PtdIns3P using ATP, producing PtdIns(3,5)P2 and ADP. After the kinase reaction, the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the PIKfyve activity.

Protocol Overview:

  • Reaction Setup: Prepare a reaction mixture containing recombinant PIKfyve enzyme, the lipid substrate (PtdIns3P), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add this compound or other test compounds at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PtdIns(3,5)P2 Levels by Radiolabeling and HPLC

This method directly measures the levels of PtdIns(3,5)P2 in cells treated with a PIKfyve inhibitor.

Protocol Overview:

  • Cell Culture and Labeling: Culture cells (e.g., HEK293 or NIH3T3) to the desired confluency. Label the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into phosphoinositides.

  • Inhibitor Treatment: Treat the labeled cells with this compound at various concentrations for a specified duration.

  • Lipid Extraction: Wash the cells with ice-cold PBS and lyse them. Extract the total lipids using a mixture of chloroform, methanol, and hydrochloric acid.

  • Deacylation: Deacylate the lipid extract to obtain water-soluble glycerophosphoinositols.

  • HPLC Analysis: Separate the different glycerophosphoinositols using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

  • Quantification: Collect fractions from the HPLC and quantify the amount of radioactivity in each fraction using a scintillation counter. The peak corresponding to glycerophospho-[³H]inositol 3,5-bisphosphate represents the cellular level of PtdIns(3,5)P2.

  • Data Analysis: Compare the radioactivity in the PtdIns(3,5)P2 peak from inhibitor-treated cells to that from control cells to determine the extent of inhibition.

Workflow for Testing PIKfyve Inhibitors

PIKfyve_Inhibitor_Workflow Start Start: Compound of Interest (e.g., this compound) InVitroAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->InVitroAssay CellularAssay Cellular PtdIns(3,5)P2 Measurement (e.g., Radiolabeling + HPLC) Start->CellularAssay PhenotypicAssay Cellular Phenotypic Assay (e.g., Vacuolation) Start->PhenotypicAssay DataAnalysis Data Analysis (IC50, EC50) InVitroAssay->DataAnalysis CellularAssay->DataAnalysis PhenotypicAssay->DataAnalysis Conclusion Conclusion: Inhibitor Potency and Efficacy DataAnalysis->Conclusion

Caption: A generalized experimental workflow for characterizing PIKfyve inhibitors.

Conclusion

This compound is a powerful chemical probe for studying the cellular functions of PIKfyve and the roles of PtdIns(3,5)P2. Its high potency and selectivity make it an invaluable tool for researchers in cell biology and drug discovery. The experimental protocols outlined in this guide provide a framework for assessing the activity of this compound and other potential PIKfyve inhibitors. A thorough understanding of the impact of these inhibitors on PtdIns(3,5)P2 synthesis is critical for elucidating the complex signaling networks governed by this essential lipid and for the development of novel therapeutics targeting PIKfyve.

References

The Central Role of PIKfyve in Cellular Homeostasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve) is a crucial lipid kinase that orchestrates a multitude of cellular processes essential for homeostasis. By catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), PIKfyve governs the intricate network of endosomal trafficking, lysosomal function, and autophagy.[1] Its dysregulation is implicated in a growing number of pathologies, including neurodegenerative diseases, cancer, and infectious diseases, making it a compelling target for therapeutic development.[1][2] This technical guide provides an in-depth overview of the cellular processes regulated by PIKfyve, designed for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding of PIKfyve's multifaceted role in cellular biology.

Introduction to PIKfyve: A Master Regulator of Phosphoinositide Signaling

PIKfyve, also known as PIP5K3, is a large, evolutionarily conserved enzyme that plays a pivotal role in the spatial and temporal regulation of phosphoinositide signaling.[3] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂, a low-abundance but critical signaling lipid. PIKfyve can also synthesize PI(5)P from phosphatidylinositol.[4] These lipid products act as signaling hubs, recruiting effector proteins to specific membrane domains, thereby controlling a diverse array of cellular functions.[4] PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the synthesis and turnover of PI(3,5)P₂.[3]

Core Cellular Processes Regulated by PIKfyve

PIKfyve's influence extends across several fundamental cellular pathways, primarily centered on the endo-lysosomal system.

Endosomal Trafficking and Lysosomal Homeostasis

PIKfyve is a master regulator of endosomal maturation and lysosomal function.[1] Inhibition or depletion of PIKfyve leads to a characteristic cellular phenotype: the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[4][5] This is attributed to defects in membrane fission and trafficking events that are dependent on PI(3,5)P₂.[5] Specifically, PIKfyve is required for:

  • Retrograde transport from endosomes to the trans-Golgi network (TGN): PIKfyve inhibition impairs the trafficking of proteins like the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) and Shiga toxin B-subunit from endosomes back to the TGN.[4][6]

  • Lysosome reformation: PIKfyve activity is essential for the fission events that generate new lysosomes from mature endolysosomes.[5]

  • Ion homeostasis: PI(3,5)P₂ regulates the activity of lysosomal ion channels, such as TRPML1, which are crucial for maintaining lysosomal pH and ion gradients.[7]

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and proteins. PIKfyve plays a complex role in this pathway. Inhibition of PIKfyve has been shown to block autophagic flux, leading to the accumulation of autophagosomes.[8] This is thought to be due to impaired fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo.[6][8]

mTOR Signaling

Recent evidence has highlighted a connection between PIKfyve and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[9][10] Studies in zebrafish and cultured cells have shown that PIKfyve activity is essential for the shutdown of mTOR signaling under nutrient-deprived conditions.[9][10] Inhibition of PIKfyve leads to sustained mTOR activity, which may contribute to the lysosomal defects observed in PIKfyve-deficient cells.[9][10]

Insulin Signaling and Glucose Transport

PIKfyve has been identified as a positive regulatory intermediate in both acute and long-term insulin-regulated cellular responses.[11][12] Its enzymatic activity is required for insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes, a key step in glucose uptake.[11][13]

Exocytosis

In neurosecretory cells, PIKfyve has been shown to negatively regulate exocytosis.[14] Inhibition of PIKfyve activity potentiates the release of secretory granules.[14] Conversely, in other cell types, PIKfyve inhibition has been linked to an increase in exosome release.[8]

Quantitative Data on PIKfyve Function and Inhibition

To facilitate comparative analysis, this section summarizes key quantitative data related to PIKfyve's enzymatic activity and the effects of its inhibitors.

ParameterValueCell/SystemReference
Enzyme Kinetics
Specific Activity110 nmol/min/mgRecombinant human PIKfyve[5]
Inhibitor Potency (IC₅₀)
Apilimod14 nMIn vitro kinase assay[10]
Apilimod (on B-NHL cells)< 200 nM5-day cell viability assay[11]
YM20163623 nMIn vitro kinase assay[8]
YM201636 (on PI(3,5)P₂ synthesis)33 nMIn vitro kinase assay[15]
YM201636 (on PI(5)P synthesis)25 nMIn vitro kinase assay[15]
Cellular Effects of Inhibition
PI(3,5)P₂ Reduction (shRNA)Total lossPikfyveβ-geo/β-geo cells[16]
PI(3,5)P₂ Reduction (YM201636)Rapid reduction (t½ ~4.5 min for PI5P)Wild-type fibroblasts[16]
Lysosomal pH Change (Apilimod)Decrease of ~0.31 pH unitsU2OS cells[9]
GLUT4 Translocation InhibitionMarked inhibition3T3-L1 adipocytes[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIKfyve function.

In Vitro PIKfyve Kinase Assay

This protocol is adapted from commercially available kits and published literature.[5][8]

Materials:

  • Recombinant active PIKfyve protein

  • Lipid Kinase Buffer (e.g., 25 mM MOPS, pH 7.8, 50 mM NaCl, 25 mM MgCl₂, 0.25 mM DTT)

  • PI(3)P:PS substrate (phosphatidylinositol 3-phosphate mixed with phosphatidylserine)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well opaque plates

Procedure:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of the test compound (e.g., PIKfyve inhibitor) in the kinase buffer.

  • In a pre-cooled 96-well opaque plate, add the following in order:

    • 10 µL of diluted active PIKfyve protein.

    • 5 µL of PI(3)P:PS substrate (sonicate for 1 minute before use).

    • 5 µL of test compound or vehicle control.

  • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume should be 25 µL.

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Terminate the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the kinase activity based on the luminescence signal, subtracting the background from a no-enzyme control.

Measurement of Cellular PI(3,5)P₂ Levels

This protocol describes a general approach for the analysis of phosphoinositides by HPLC.[16]

Materials:

  • Cells of interest

  • [³H]myo-inositol

  • Perchloric acid

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • HPLC system with a radiodetector

Procedure:

  • Label cells with [³H]myo-inositol for 24-48 hours to achieve isotopic equilibrium.

  • Treat cells with the experimental condition (e.g., PIKfyve inhibitor).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Scrape the cells and extract the lipids using a two-phase extraction method with chloroform/methanol/HCl.

  • Deacylate the extracted phosphoinositides to generate water-soluble glycerophosphoinositols.

  • Separate the glycerophosphoinositols by anion-exchange HPLC.

  • Detect the radiolabeled peaks using an in-line radiodetector.

  • Quantify the peak corresponding to GroPI(3,5)P₂ and normalize to total phosphoinositide levels.

Immunofluorescence Staining for PIKfyve and Lysosomal Markers

This protocol is a standard method for visualizing protein localization.[17]

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% FBS, 0.2% Triton X-100 in PBS)

  • Primary antibodies (e.g., anti-PIKfyve, anti-LAMP1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fix cells with 4% PFA for 30 minutes at room temperature.

  • Permeabilize cells with 0.2% Triton X-100 for 15 minutes.

  • Wash cells twice with PBS.

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash cells four times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells several times with PBS.

  • Counterstain nuclei with DAPI for 2 minutes.

  • Mount coverslips on slides using mounting medium and image with a confocal microscope.

siRNA-mediated Knockdown of PIKfyve

This protocol describes a transient knockdown of PIKfyve expression.[18]

Materials:

  • HeLa cells or other suitable cell line

  • siRNA oligos targeting PIKfyve and a non-targeting control

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

Procedure:

  • Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • In separate tubes, dilute the siRNA oligos and Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and analyze PIKfyve protein levels by Western blotting to confirm knockdown efficiency.

  • Perform downstream functional assays.

Autophagic Flux Assay

This protocol measures the degradation of LC3-II to assess autophagic flux.[8][19]

Materials:

  • Cells stably expressing a tandem mCherry-EGFP-LC3 reporter

  • Complete growth medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution)

  • Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)

  • Confocal microscope

Procedure:

  • Plate cells expressing mCherry-EGFP-LC3 on glass-bottom dishes.

  • Treat cells with the experimental condition (e.g., PIKfyve inhibitor) in either complete or starvation medium.

  • Include a control group treated with a lysosomal inhibitor to block the degradation of autolysosomes.

  • Acquire images using a confocal microscope with channels for both EGFP (autophagosomes and autolysosomes) and mCherry (autophagosomes and autolysosomes). In acidic autolysosomes, the EGFP signal is quenched, while the mCherry signal persists.

  • Quantify the number of EGFP-positive (yellow in merged image) and mCherry-only (red in merged image) puncta per cell.

  • Autophagic flux is determined by the increase in red-only puncta and the difference in the number of yellow puncta between inhibitor-treated and untreated cells.

Visualizing PIKfyve-Regulated Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving PIKfyve.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes PI5P PI(5)P PIKfyve->PI5P Synthesizes mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling Regulates Endo_Trafficking Endosomal Trafficking PI35P2->Endo_Trafficking Lyso_Homeostasis Lysosomal Homeostasis PI35P2->Lyso_Homeostasis Autophagy Autophagy PI35P2->Autophagy

Caption: PIKfyve synthesizes PI(3,5)P2 and PI(5)P to regulate key cellular processes.

Autophagy_Flux_Assay_Workflow start Cells expressing mCherry-EGFP-LC3 treatment Treat with PIKfyve inhibitor +/- Lysosomal inhibitor start->treatment imaging Confocal Microscopy treatment->imaging quantification Quantify Yellow (Autophagosome) and Red (Autolysosome) Puncta imaging->quantification analysis Calculate Autophagic Flux quantification->analysis

Caption: Workflow for measuring autophagic flux upon PIKfyve inhibition.

Endosome_to_TGN_Trafficking_Pathway cluster_endosome Early/Late Endosome cluster_tgn Trans-Golgi Network (TGN) cluster_inhibition PIKfyve Inhibition Cargo Cargo (e.g., CI-M6PR, Shiga Toxin B) PIKfyve_active Active PIKfyve Blocked_transport Blocked Transport Cargo->Blocked_transport Accumulation in endosomes TGN_destination TGN PIKfyve_active->TGN_destination PI(3,5)P2-dependent vesicular transport PIKfyve_inhibited Inhibited PIKfyve PIKfyve_inhibited->Blocked_transport

References

PIKfyve-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and characterization of PIKfyve-IN-1, a potent and selective chemical probe for the lipid kinase PIKfyve. This document details the scientific rationale for targeting PIKfyve, the experimental methodologies employed in the development of this compound, and its utility as a tool for biomedical research.

Introduction to PIKfyve

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal trafficking and membrane homeostasis.[1] It is the primary kinase responsible for the synthesis of two key signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P).[1] PIKfyve functions within a complex that includes the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the cellular levels of PI(3,5)P2.[2]

Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4] Inhibition of PIKfyve leads to the disruption of endosomal and lysosomal function, often resulting in the formation of large cytoplasmic vacuoles.[4] This cellular phenotype has been leveraged as a key readout in the development of PIKfyve inhibitors. The therapeutic potential of targeting PIKfyve has driven significant efforts in the discovery and development of small molecule inhibitors.

Discovery and Development of this compound

This compound, also known as SGC-PIKFYVE-1, was identified from a library of indolyl pyrimidinamines as a highly potent and selective inhibitor of PIKfyve.[5] The development of this chemical probe was aimed at providing a tool for the scientific community to investigate the biological roles of PIKfyve with high precision. The discovery and optimization process involved a multi-step workflow common in modern kinase inhibitor development.

Lead Identification and Optimization

The initial lead compound was identified through high-throughput screening. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies of the indolyl pyrimidinamine scaffold revealed key structural features required for potent PIKfyve inhibition. A significant breakthrough in the development of this series was the opening of a cycloheptadiene ring present in the initial scaffold, which simplified the synthesis and allowed for more facile optimization of the compound's properties.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Reference
Enzymatic AssayPIKfyve6.9[4][6]
NanoBRET Cellular AssayPIKfyve4.01[4]

Table 2: Antiviral Activity of this compound

VirusAssayIC50 (nM)Reference
Murine Hepatitis Virus (MHV)Replication Assay23.5[4]
SARS-CoV-2Replication Assay19.5[4]

Table 3: Kinase Selectivity of this compound (SGC-PIKFYVE-1)

KinasePercent of Control (@ 1 µM)Assay TypeReference
PIKfyve<10KINOMEscan[5]
MYLK4<10KINOMEscan[5]
MAP4K5<10KINOMEscan[5]
8 other kinases<10KINOMEscan[5]
20 kinases<35KINOMEscan[5]
Remaining 375 kinases>35KINOMEscan[5]

Table 4: Pharmacokinetic Properties of an Optimized Analog (Compound 40)

ParameterValueRoute of AdministrationReference
Cmax~1000 ng/mL30 mg/kg, IP (mice)[6]
t1/2~8 hours30 mg/kg, IP (mice)[6]
BioavailabilityGoodPO (mice)[6]

Note: Specific pharmacokinetic data for this compound is not publicly available. The data presented is for a structurally related, second-generation probe designed for improved in vivo stability.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

PIKfyve Enzymatic Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P:PS (phosphatidylinositol-3-phosphate:phosphatidylserine) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound or other test compounds

Procedure:

  • Prepare a reaction mixture containing the PIKfyve enzyme and the PI(3)P:PS substrate in the assay buffer.

  • Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells

  • PIKFYVE-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound or other test compounds

Procedure:

  • Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.

  • Seed the transfected cells into a 96-well plate.

  • Add the NanoBRET™ Tracer to the cells.

  • Add varying concentrations of this compound or DMSO to the wells and incubate for 2 hours.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

  • Measure the BRET signal (the ratio of light emission from the tracer and NanoLuc®) using a luminometer.

  • The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.

SARS-CoV-2 Replication Assay (Luciferase-Based)

This assay is used to determine the effect of a compound on viral replication by measuring the activity of a reporter gene (luciferase) incorporated into the viral genome.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 engineered to express a luciferase reporter (e.g., NanoLuc)

  • This compound or other test compounds

  • Luciferase assay reagent

Procedure:

  • Seed Vero E6 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

  • Infect the cells with the luciferase-expressing SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence, which is proportional to the level of viral replication.

  • Calculate the percent inhibition of viral replication and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PIKfyve signaling pathway and a typical workflow for the discovery and development of a PIKfyve inhibitor.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve_complex PIKfyve-VAC14-FIG4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Synthesis mTOR_Signaling mTOR Signaling (TFEB, S6K, 4E-BP1) PIKfyve_complex->mTOR_Signaling Regulation PI5P PI(5)P PI35P2->PI5P via 3-phosphatase Endosomal_Trafficking Endosomal Trafficking (e.g., retrograde transport) PI35P2->Endosomal_Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosomal_Homeostasis Lysosomal Homeostasis (ion channels, fission/fusion) PI35P2->Lysosomal_Homeostasis PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve_complex Inhibition

Caption: The PIKfyve signaling pathway and its inhibition by this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (PIKfyve) HTS High-Throughput Screening (Compound Library) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Hit_ID->SAR In_Vitro In Vitro Assays (Enzymatic, Cellular) SAR->In_Vitro Selectivity Selectivity Profiling (Kinome Scan) SAR->Selectivity In_Vitro->SAR ADME_Tox ADME/Toxicity Studies Selectivity->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Viral Infection) ADME_Tox->In_Vivo Lead_Candidate Lead Candidate (this compound) In_Vivo->Lead_Candidate

Caption: A generalized workflow for the discovery and development of a kinase inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe that has significantly contributed to our understanding of the biological functions of PIKfyve. Its high potency and selectivity make it an excellent tool for dissecting the role of this lipid kinase in various cellular processes and disease models. The development of this compound and its analogs highlights a successful application of modern drug discovery principles, from target identification and high-throughput screening to lead optimization and preclinical characterization. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound or developing novel therapeutics targeting the PIKfyve pathway.

References

PIKfyve: A Pivotal Target in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lipid kinase PIKfyve has emerged as a compelling target in oncology, playing a critical role in fundamental cellular processes that are often hijacked by cancer cells to sustain their growth and survival. PIKfyve is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), two key signaling lipids that regulate endosomal and lysosomal trafficking, autophagy, and cellular metabolism. Dysregulation of these pathways is a hallmark of many cancers, making PIKfyve an attractive therapeutic vulnerability. This guide provides a comprehensive overview of PIKfyve as a drug target, summarizing preclinical and clinical data, detailing key experimental methodologies, and visualizing the intricate signaling networks in which PIKfyve is a central player.

The Role of PIKfyve in Cancer Biology

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a ubiquitously expressed enzyme that localizes to endosomal membranes. Its enzymatic activity is crucial for maintaining the identity and function of late endosomes and lysosomes.[1] In the context of cancer, the significance of PIKfyve lies in its multifaceted control over cellular processes that are essential for tumorigenesis and progression.

1.1. Regulation of Autophagy: Autophagy is a cellular recycling process that can either suppress or promote tumor growth depending on the context. In established tumors, autophagy is often upregulated to provide nutrients and clear damaged organelles, thereby promoting survival under stressful conditions.[2][3] PIKfyve is a key regulator of autophagy, as its product PtdIns(3,5)P2 is required for the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the autophagic process.[2][4] Inhibition of PIKfyve disrupts this fusion, leading to an accumulation of dysfunctional autophagosomes and lysosomes, ultimately triggering cancer cell death.[3][4]

1.2. Endosomal and Lysosomal Trafficking: Cancer cells have a high metabolic demand and rely on efficient nutrient uptake and processing. PIKfyve plays a critical role in endosomal trafficking, which is the primary route for internalizing extracellular nutrients.[1] Inhibition of PIKfyve leads to the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes, disrupting cellular homeostasis and inducing a non-apoptotic form of cell death in cancer cells.[5][6]

1.3. Metabolic Reprogramming: Recent studies have unveiled a critical role for PIKfyve in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[7][8] Inhibition of PIKfyve in PDAC cells forces a metabolic shift, creating a dependency on de novo lipid synthesis.[7] This finding opens up new therapeutic avenues for combination therapies targeting both PIKfyve and lipid metabolism pathways.

1.4. Immune Modulation: The tumor microenvironment plays a crucial role in cancer progression and response to therapy. PIKfyve inhibition has been shown to modulate the immune response by upregulating the surface expression of Major Histocompatibility Complex (MHC) class I molecules on cancer cells.[9] This enhances the recognition and killing of tumor cells by CD8+ T cells, suggesting that PIKfyve inhibitors could potentiate the efficacy of immunotherapies.[9][10]

PIKfyve Inhibitors: A New Class of Anti-Cancer Agents

Several small molecule inhibitors of PIKfyve have been developed and are currently under investigation in preclinical and clinical settings. These inhibitors have demonstrated potent anti-tumor activity in a variety of cancer models.

2.1. Key PIKfyve Inhibitors:

  • Apilimod (B1663032) (LAM-002A): One of the most extensively studied PIKfyve inhibitors, apilimod has an IC50 of approximately 14 nM for PIKfyve.[11][12] It has shown preclinical efficacy in B-cell non-Hodgkin lymphoma (B-NHL), melanoma, and pancreatic cancer.[4][5][13] Apilimod is currently in clinical trials for various malignancies.[5][14]

  • ESK981 (formerly CEP-11981): Another potent PIKfyve inhibitor that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer and PDAC.[15][16] ESK981 has also entered clinical development.[10][17]

  • YM201636: A selective PIKfyve inhibitor with an IC50 of 33 nM.[10] It has been shown to suppress the growth of liver cancer cells.[18]

  • PIK5-12d: A first-in-class PROTAC (PROteolysis TArgeting Chimera) degrader of PIKfyve, which has shown potent anti-proliferative effects in prostate cancer models.[19]

2.2. Quantitative Data on PIKfyve Inhibitor Efficacy:

The following tables summarize the in vitro and in vivo efficacy of key PIKfyve inhibitors across various cancer types.

Table 1: In Vitro Efficacy of PIKfyve Inhibitors (IC50/GI50 Values)

InhibitorCancer TypeCell Line(s)IC50/GI50 (nM)Reference(s)
ApilimodB-cell Non-Hodgkin LymphomaVarious< 200[9]
ApilimodPancreatic Ductal AdenocarcinomaVarious24 - 600[6]
ApilimodPIKfyve Kinase AssayIn vitro14[11][12]
ESK981Prostate CancerVariousNot specified[20]
YM201636PIKfyve Kinase AssayIn vitro33[10]
PIK5-12d (Degrader)Prostate CancerVCaPDC50 = 1.48[19]

Table 2: In Vivo Efficacy of PIKfyve Inhibitors

InhibitorCancer ModelEfficacy MetricReference(s)
ApilimodB-cell Non-Hodgkin Lymphoma XenograftTumor growth inhibition[9]
ESK981Pancreatic Ductal Adenocarcinoma (PDAC) Mouse ModelReduced tumor development and growth[7][15]
ESK981Prostate Cancer XenograftsSignificant tumor growth inhibition[20]
PIK-001Multiple Myeloma Mouse ModelPrevention of tumor development[21]
YM201636Liver Cancer Allograft Mouse ModelTumor growth inhibition (2 mg/kg)[18]
PIK5-12d (Degrader)Prostate Cancer PDX ModelSuppressed tumor proliferation[19]

Signaling Pathways Involving PIKfyve

PIKfyve is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for developing effective therapeutic strategies.

3.1. PIKfyve-Autophagy Signaling Pathway:

PIKfyve's role in autophagy is fundamental to its potential as a cancer target. The following diagram illustrates the canonical autophagy pathway and the point of intervention for PIKfyve inhibitors.

PIKfyve_Autophagy_Pathway cluster_autophagy Autophagy Pathway cluster_pikfyve PIKfyve Regulation ULK1_complex ULK1 Complex Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex LC3_conjugation LC3 Conjugation System Beclin1_complex->LC3_conjugation Autophagosome Autophagosome LC3_conjugation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve PIKfyve->Autolysosome PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 PI35P2->Lysosome Regulates Lysosome Homeostasis & Fusion PIKfyve_Inhibitors PIKfyve Inhibitors (e.g., Apilimod) PIKfyve_Inhibitors->PIKfyve

PIKfyve's role in the final stages of autophagy.

3.2. PIKfyve and KRAS-MAPK Signaling in Pancreatic Cancer:

In pancreatic cancer, there is a synthetic lethal interaction between the inhibition of PIKfyve and the KRAS-MAPK pathway.[3][7] KRAS mutations are prevalent in PDAC and drive cell proliferation through the MAPK pathway.[7] Inhibition of the KRAS-MAPK pathway leads to an upregulation of autophagy as a survival mechanism.[3][6] Concurrently inhibiting PIKfyve blocks this escape route, leading to synergistic cancer cell death.[3]

PIKfyve_KRAS_MAPK_Pathway KRAS Mutant KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Autophagy Autophagy (Survival Pathway) MEK->Autophagy Upregulation upon inhibition Proliferation Cell Proliferation ERK->Proliferation Cell_Death Synergistic Cell Death KRAS_inhibitor KRAS/MAPK Inhibitors KRAS_inhibitor->MEK KRAS_inhibitor->Cell_Death Combination Therapy PIKfyve PIKfyve PIKfyve->Autophagy Required for completion PIKfyve_inhibitor PIKfyve Inhibitors PIKfyve_inhibitor->PIKfyve PIKfyve_inhibitor->Cell_Death

Synergistic targeting of PIKfyve and KRAS-MAPK pathways.

3.3. PIKfyve and p38MAPK Signaling Crosstalk:

Resistance to PIKfyve inhibitors can be mediated by the activation of the p38 mitogen-activated protein kinase (p38MAPK) stress response pathway.[2][22] Cells with higher levels of p38MAPK activity are more resistant to PIKfyve inhibition.[2] This suggests that a combination therapy targeting both PIKfyve and p38MAPK could be a strategy to overcome resistance and enhance therapeutic efficacy.[2][22]

PIKfyve_p38MAPK_Pathway PIKfyve_inhibition PIKfyve Inhibition Lysosomal_stress Lysosomal Stress PIKfyve_inhibition->Lysosomal_stress Synergistic_cell_death Synergistic Cell Death PIKfyve_inhibition->Synergistic_cell_death Combination Therapy p38MAPK_activation p38MAPK Activation (Resistance Mechanism) Lysosomal_stress->p38MAPK_activation Cell_survival Cancer Cell Survival p38MAPK_activation->Cell_survival p38MAPK_inhibitor p38MAPK Inhibitor p38MAPK_inhibitor->p38MAPK_activation p38MAPK_inhibitor->Synergistic_cell_death

Overcoming resistance by co-targeting PIKfyve and p38MAPK.

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the evaluation of PIKfyve inhibitors. This section provides an overview of key protocols.

4.1. PIKfyve Kinase Assay:

This assay measures the enzymatic activity of PIKfyve and the potency of inhibitors.

  • Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PIKfyve phosphorylates its substrate, PtdIns(3)P, using ATP. The ADP-Glo™ Kinase Assay is a commonly used format.[23][24]

  • Materials:

    • Recombinant active PIKfyve enzyme.[23]

    • Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns(3)P) mixed with phosphatidylserine (B164497) (PS).[24]

    • ATP.[23]

    • Kinase buffer.[23]

    • ADP-Glo™ Kinase Assay kit (Promega).[23]

    • Test compounds (PIKfyve inhibitors).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the PIKfyve enzyme, lipid substrate, and kinase buffer.[23]

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding ATP.[23]

    • Incubate at 30°C for a defined period (e.g., 40 minutes).[23]

    • Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.[23]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[23]

    • Measure luminescence using a plate reader.[23]

    • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.

PIKfyve_Kinase_Assay_Workflow Start Start Mix Mix PIKfyve Enzyme, PtdIns(3)P Substrate, & Kinase Buffer Start->Mix Add_Inhibitor Add PIKfyve Inhibitor (or Vehicle) Mix->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for a typical PIKfyve kinase assay.

4.2. Cell Viability Assay:

This assay determines the effect of PIKfyve inhibitors on the proliferation and survival of cancer cells.

  • Principle: Assays like the MTT or CCK-8 assay measure the metabolic activity of viable cells, which is proportional to the cell number.[25][26][27]

  • Materials:

    • Cancer cell lines of interest.

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • PIKfyve inhibitor.

    • MTT or CCK-8 reagent.[26]

    • Solubilization solution (for MTT assay).[27]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.[26]

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the PIKfyve inhibitor for a specific duration (e.g., 72 hours).[26]

    • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.[26][27]

    • If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.[27]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[25]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

4.3. In Vivo Xenograft Model:

This model evaluates the anti-tumor efficacy of PIKfyve inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line.

    • PIKfyve inhibitor formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the PIKfyve inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).[21]

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Calculate tumor growth inhibition (TGI) and assess statistical significance.

Future Directions and Conclusion

The targeting of PIKfyve represents a promising and innovative strategy in cancer therapy. The unique mechanism of action of PIKfyve inhibitors, which involves the disruption of fundamental cellular processes like autophagy and endolysosomal trafficking, offers the potential to overcome resistance to conventional therapies. The synergistic effects observed with inhibitors of the KRAS-MAPK and p38MAPK pathways highlight the potential for powerful combination therapies.[2][3] Furthermore, the immunomodulatory properties of PIKfyve inhibitors open up exciting possibilities for their use in combination with immune checkpoint blockade and other immunotherapies.[9]

References

Methodological & Application

Application Notes and Protocols for PIKfyve-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase with a FYVE-type zinc finger, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid that governs the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and interference with autophagy, making it a target of interest for various therapeutic areas, including cancer, neurodegenerative diseases, and virology.[1][2][3][4]

PIKfyve-IN-1 is a potent and cell-active inhibitor of PIKfyve kinase.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, signaling pathways, and lysosomal function.

Data Presentation

Quantitative Data for PIKfyve Inhibitors

The following table summarizes the inhibitory concentrations of this compound and other commonly used PIKfyve inhibitors.

InhibitorIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)TargetNotes
This compound 6.9 nM[5][6]4.01 nM (NanoBRET)[5]PIKfyvePotent and cell-active.
Apilimod (B1663032)14 nM[7]~1 nM (IL-12 inhibition)[6]PIKfyveHighly selective, has been in clinical trials.[8]
YM20163633 nM[6]-PIKfyveSelective inhibitor.
WX8--PIKfyveATP-competitive inhibitor.[6]

IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is designed to measure cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from a well with no cells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is used to detect changes in the levels of autophagy-related proteins, such as LC3B and p62/SQSTM1, following this compound treatment. Inhibition of PIKfyve is known to block autophagic flux, leading to the accumulation of the lipidated form of LC3 (LC3-II) and p62.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-p62)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence Staining of Lysosomes

This protocol allows for the visualization of changes in lysosomal morphology, such as the formation of enlarged vacuoles, upon this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Glass coverslips

  • 12-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., rabbit anti-LAMP1)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips into the wells of a 12-well plate.

    • Seed cells onto the coverslips and allow them to attach and grow to 50-70% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired duration (e.g., 4, 8, 16 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-LAMP1, 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal/Lysosomal Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling Lysosome_Fission Lysosomal Fission PtdIns35P2->Lysosome_Fission Autophagy Autophagy PtdIns35P2->Autophagy PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve

Caption: PIKfyve signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, U2OS) Treatment 2. Treatment This compound or Vehicle Cell_Culture->Treatment Viability 3a. Cell Viability Assay (CellTiter-Glo) Treatment->Viability Western 3b. Western Blot (LC3B, p62) Treatment->Western IF 3c. Immunofluorescence (LAMP1 Staining) Treatment->IF Analysis_Viability 4a. IC50 Determination Viability->Analysis_Viability Analysis_Western 4b. Protein Expression Analysis Western->Analysis_Western Analysis_IF 4c. Morphological Analysis (Vacuolation) IF->Analysis_IF

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for PIKfyve-IN-1 in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endomembrane trafficking and cellular signaling. It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), lipids essential for the homeostasis of endosomes and lysosomes.[1][2] Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.[3][4]

PIKfyve-IN-1 is a highly potent and cell-active small molecule inhibitor of PIKfyve kinase.[5][6] Its utility as a chemical probe allows for the detailed investigation of PIKfyve's roles in cellular processes. These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for key experiments and a summary of its activity.

Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound and other commonly used PIKfyve inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC₅₀ (nM)Reference
Enzymatic AssayPIKfyve6.9[5]
NanoBRET AssayPIKfyve4.01[5]
Viral ReplicationMHV23.5[5]
Viral ReplicationSARS-CoV-219.5[5]

Table 2: Comparative In Vitro Inhibitory Activities of Various PIKfyve Inhibitors

InhibitorAssay TypeTarget/Cell LineIC₅₀ (nM)Reference
ApilimodKinase AssayPIKfyve14[7]
YM-201636Kinase AssayPIKfyve33[6]
APY0201Kinase AssayPIKfyve5.2[6]
WX8 (Ro 91-4714)Kinase AssayPIKFYVE0.9 (Kd)[6]
PIKfyve-IN-4Kinase AssayPIKfyve0.60[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway involving PIKfyve and the general workflows for the described experimental protocols.

PIKfyve_Signaling_Pathway cluster_endosome Early Endosome cluster_products Lipid Products cluster_cellular_processes Cellular Processes PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 PI(5)P PI(5)P PIKfyve->PI(5)P This compound This compound This compound->PIKfyve Inhibition Lysosome Homeostasis Lysosome Homeostasis PI(3,5)P2->Lysosome Homeostasis Endosome Trafficking Endosome Trafficking PI(5)P->Endosome Trafficking Autophagy Autophagy Lysosome Homeostasis->Autophagy mTOR Signaling mTOR Signaling Lysosome Homeostasis->mTOR Signaling

PIKfyve Signaling Pathway

Experimental_Workflow start Start Experiment reagent_prep Prepare this compound Stock and Working Solutions start->reagent_prep cell_culture Cell Seeding and Culture (for cell-based assays) start->cell_culture treatment Treat with this compound (Dose-response or single concentration) reagent_prep->treatment cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (e.g., Kinase, Viability, Autophagy) incubation->assay data_acquisition Data Acquisition (e.g., Luminescence, Fluorescence) assay->data_acquisition analysis Data Analysis (e.g., IC50 calculation) data_acquisition->analysis end End analysis->end

General In Vitro Experimental Workflow

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is designed to quantify the amount of ADP produced by the PIKfyve kinase reaction.[5]

Materials:

  • Active PIKfyve enzyme

  • Lipid Kinase Buffer (e.g., 250mM HEPES pH 7.5, 250mM NaCl, 10mM MgCl₂, 2.5mM EGTA, 125µg/mL BSA, 0.2% Triton X-100; dilute to 1x and add fresh DTT to 0.05mM before use)[5]

  • Substrate: PI(3)P:PS (phosphatidylinositol-3-phosphate:phosphatidylserine)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well opaque plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound in 1x Lipid Kinase Buffer.

    • Dilute the Active PIKfyve enzyme in 1x Lipid Kinase Buffer to the desired concentration.

    • Prepare the ATP assay solution at the desired concentration (e.g., 250 µM) in 1x Lipid Kinase Buffer.[5]

  • Reaction Setup (in a pre-cooled 96-well plate):

    • Add 5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of diluted Active PIKfyve enzyme.

    • Add 5 µL of PI(3)P:PS substrate. Sonicate the substrate for 1 minute before use.[5]

    • For blank controls, replace the substrate with an equal volume of Lipid Dilution Buffer.[5]

  • Initiate Reaction:

    • Initiate the reaction by adding 5 µL of the ATP Assay Solution to each well, bringing the final volume to 25 µL.[5]

    • Shake the plate for 2 minutes and then incubate at 30°C for 40 minutes.[5]

  • Terminate Reaction and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate and incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Detection:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Shake the plate and incubate for 30 minutes at room temperature.[5]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control values from each sample.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of this compound to PIKfyve within living cells.[1][8]

Materials:

  • HEK293 cells

  • PIKFYVE-NanoLuc® Fusion Vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 384-well or 96-well white opaque plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding:

    • Seed the transfected HEK293 cells into the wells of the multi-well plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the NanoBRET™ Tracer.[1]

    • Add the diluted this compound or vehicle control to the wells and incubate for 1-2 hours.[1][8]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.[8]

    • Measure the BRET signal on a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the concentration of this compound to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[9][10]

Materials:

  • Mammalian cell line of interest

  • Culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in the multi-well plate at a density appropriate for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Record the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Autophagic Flux Assay (mCherry-EGFP-LC3B Reporter)

This assay monitors the progression of autophagy by observing the fluorescence change of a tandem LC3B reporter. In autophagosomes, both mCherry and EGFP fluoresce (yellow puncta). Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, resulting in red-only puncta. An accumulation of yellow puncta upon treatment indicates a blockage in autophagic flux.[11]

Materials:

  • Cells stably expressing mCherry-EGFP-LC3B

  • Culture medium

  • This compound stock solution (in DMSO)

  • Imaging plates or slides

Procedure:

  • Cell Seeding:

    • Seed the mCherry-EGFP-LC3B expressing cells onto imaging plates or slides.

  • Compound Treatment:

    • Treat the cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Imaging:

    • Fix the cells if necessary.

    • Acquire images using a fluorescence microscope with appropriate filters for EGFP and mCherry.

  • Image Analysis:

    • Quantify the number of yellow (mCherry⁺EGFP⁺) and red (mCherry⁺EGFP⁻) puncta per cell.

    • An increase in the ratio of yellow to red puncta in this compound treated cells compared to the control indicates an inhibition of autophagic flux.

Lysosomal pH Measurement

This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes. Inhibition of PIKfyve has been shown to cause lysosomal hyperacidification.[4]

Materials:

  • Cell line of interest (e.g., U2OS)

  • Oregon Green 488 dextran (B179266) (or another suitable ratiometric pH indicator)

  • Culture medium

  • This compound stock solution (in DMSO)

  • Imaging plates or slides with a glass bottom

Procedure:

  • Dye Loading:

    • Incubate cells with Oregon Green 488 dextran in the culture medium overnight to allow for endocytosis and delivery to lysosomes.

    • Wash the cells and chase in dye-free media for at least 4 hours to ensure the dye accumulates in the lysosomes.[3]

  • Compound Treatment:

    • Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 3 hours).[3]

  • Imaging:

    • Perform live-cell imaging using a fluorescence microscope equipped for excitation ratio imaging (e.g., with 445 nm and 488 nm excitation wavelengths for Oregon Green).

  • pH Calibration:

    • For each experiment, generate a pH calibration curve by treating a separate set of dye-loaded cells with buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal pH with the external buffer pH.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths for individual lysosomes.

    • Determine the lysosomal pH by interpolating the fluorescence ratios onto the calibration curve.

    • Compare the lysosomal pH of this compound treated cells to that of control cells.

Conclusion

This compound is a valuable tool for dissecting the multifaceted roles of PIKfyve in vitro. The protocols outlined in these application notes provide a robust framework for investigating the biochemical and cellular consequences of PIKfyve inhibition. Careful experimental design and data analysis will enable researchers to further elucidate the therapeutic potential of targeting this critical lipid kinase.

References

Application Notes and Protocols: PIKfyve-IN-1 Concentration for Inhibiting Viral Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PIKfyve inhibitors, with a focus on PIKfyve-IN-1 and the well-characterized inhibitor Apilimod, for the inhibition of viral entry. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the antiviral potential of these compounds.

Introduction

PIKfyve is a lipid kinase that plays a crucial role in the endocytic pathway by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This conversion is essential for the maturation of endosomes and lysosomes. A growing body of evidence indicates that various enveloped viruses, including Ebola virus, SARS-CoV-2, influenza virus, and respiratory syncytial virus (RSV), depend on a functional endolysosomal pathway for successful entry into host cells.

PIKfyve inhibitors, such as this compound, Apilimod, and YM201636, disrupt this pathway by blocking the activity of PIKfyve. This inhibition leads to the accumulation of PI(3)P and a depletion of PI(3,5)P2, resulting in the swelling of late endosomes and lysosomes. This morphological change in the endosomal compartments physically hinders the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm and effectively blocking viral infection at the entry stage.[1][2][3] This host-targeted antiviral strategy is of significant interest as it may be less susceptible to the development of viral resistance compared to drugs targeting viral proteins.

Data Presentation

The following tables summarize the effective concentrations of various PIKfyve inhibitors required to inhibit viral entry and their associated cytotoxicity.

Table 1: Inhibitory Concentration (IC50) of PIKfyve Inhibitors against Various Viruses

PIKfyve InhibitorVirusCell LineIC50Reference
ApilimodVSV-ZEBOV (Ebola surrogate)SVG-A~50 nM[1]
ApilimodVSV-SARS-CoV-2 (SARS-CoV-2 surrogate)MA104~50 nM[4]
ApilimodSARS-CoV-2 (authentic)Vero E6~10 nM[4]
ApilimodInfluenza A (H1N1)MDCK3.8 - 24.6 µM[5]
ApilimodInfluenza A (H3N2)MDCK3.8 - 24.6 µM[5]
ApilimodInfluenza A (H5N1)MDCK3.8 - 24.6 µM[5]
ApilimodInfluenza BMDCK3.8 - 24.6 µM[5]
YM201636Influenza A (H1N1)MDCKPotent inhibition[5][6]
YM201636Influenza A (H3N2)MDCKPotent inhibition[5][6]
YM201636Influenza A (H5N1)MDCKPotent inhibition[5][6]
This compound (SGC-PIKFYVE-1)SARS-CoV-2-nLucA549-ACE219.5 nM[7]
This compound (SGC-PIKFYVE-1)MHV-nLucDBT<100 nM[8]

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of PIKfyve Inhibitors

PIKfyve InhibitorCell LineCC50Selectivity Index (SI = CC50/IC50)Reference
ApilimodMDCK> 54 µM>2.2 - 14.2 (for Influenza strains)[5]
YM201636MDCK> 21.4 µMNot determined[5][6]
PIKfyve Inhibitors (general)VeroE6, A549/hACE2Minimal cytotoxicity at effective concentrationsHigh[9]

Signaling Pathway and Experimental Workflow Diagrams

PIKfyve_Inhibition_Pathway cluster_cell Host Cell cluster_endocytosis Endocytic Pathway cluster_inhibition Inhibitory Mechanism Virus Enveloped Virus Endocytosis Endocytosis Virus->Endocytosis EarlyEndosome Early Endosome (PI(3)P) Endocytosis->EarlyEndosome PIKfyve PIKfyve Kinase EarlyEndosome->PIKfyve Substrate LateEndosome Late Endosome (PI(3,5)P2) Lysosome Lysosome LateEndosome->Lysosome ViralGenome Viral Genome LateEndosome->ViralGenome Viral Fusion & Genome Release PIKfyve->LateEndosome Produces PI(3,5)P2 for maturation PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Converts PI(3)P to SwollenEndosome Swollen Late Endosome/ Lysosome PIKfyve->SwollenEndosome Inhibition leads to PIKfyve_IN1 This compound PIKfyve_IN1->PIKfyve Inhibits PI3P PI(3)P Blocked Blocked SwollenEndosome->Blocked Prevents Fusion Cytoplasm Cytoplasm ViralGenome->Cytoplasm Replication Viral Replication Cytoplasm->Replication

Caption: Mechanism of PIKfyve inhibition on viral entry.

Viral_Entry_Inhibition_Assay cluster_prep Preparation cluster_treatment Treatment and Infection cluster_analysis Analysis cluster_quant_methods Quantification Methods CellSeeding 1. Seed host cells in a multi-well plate CompoundPrep 2. Prepare serial dilutions of this compound CellSeeding->CompoundPrep Pretreatment 3. Pretreat cells with this compound for 1-2 hours CompoundPrep->Pretreatment Infection 4. Infect cells with virus (e.g., MOI 0.1-1) Pretreatment->Infection Incubation 5. Incubate for the duration of one viral replication cycle Infection->Incubation Quantification 6. Quantify viral replication Incubation->Quantification IC50 7. Determine IC50 value Quantification->IC50 PlaqueAssay Plaque Assay Quantification->PlaqueAssay qPCR RT-qPCR for viral RNA Quantification->qPCR ReporterVirus Reporter Virus (e.g., GFP, Luciferase) Quantification->ReporterVirus

Caption: Experimental workflow for a viral entry inhibition assay.

Experimental Protocols

Protocol 1: Viral Entry Inhibition Assay

This protocol is a general guideline for assessing the ability of this compound to inhibit viral entry. Specific parameters such as cell type, virus, multiplicity of infection (MOI), and incubation times should be optimized for the specific experimental system.

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RT-qPCR, or a plate reader for reporter virus assays)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Pre-treatment: Remove the culture medium from the cells and add the prepared dilutions of this compound or the vehicle control. Incubate for 1-2 hours at 37°C.

  • Infection: Following pre-treatment, add the virus to each well at a pre-determined MOI (e.g., 0.1 to 1). The volume of the virus inoculum should be kept small to minimize dilution of the inhibitor.

  • Incubation: Incubate the infected plates for a period equivalent to one round of viral replication (e.g., 24-72 hours, depending on the virus).

  • Quantification of Viral Inhibition:

    • Plaque Reduction Assay: After the incubation period, fix and stain the cells with crystal violet. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

    • RT-qPCR: Harvest the cells or supernatant and extract viral RNA. Quantify the amount of viral RNA using reverse transcription-quantitative PCR (RT-qPCR) with primers specific for a viral gene.

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal using a fluorescence microscope or a luminometer.

  • Data Analysis: Plot the percentage of viral inhibition against the concentration of this compound. Use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Host cell line used in the antiviral assay

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at the same density as for the viral entry inhibition assay. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Remove the culture medium and add the same serial dilutions of this compound or vehicle control as used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the viral entry inhibition assay (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability). Plot the percentage of cell viability against the concentration of this compound and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Conclusion

PIKfyve inhibitors represent a promising class of host-targeted antiviral agents with broad-spectrum activity against a range of enveloped viruses. The data and protocols provided in these application notes offer a framework for researchers to investigate the antiviral potential of this compound and other related compounds. By understanding the effective concentrations and implementing robust experimental designs, the scientific community can further explore the therapeutic utility of targeting PIKfyve for the treatment of viral diseases.

References

Application Notes and Protocols: PIKfyve-IN-1 for Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1 is a potent and selective inhibitor of the lipid kinase PIKfyve, which plays a crucial role in the regulation of endolysosomal trafficking and autophagy.[1][2] PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid in endosome and lysosome function.[3][4] Inhibition of PIKfyve with this compound disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes, and ultimately, the impairment of autophagic flux.[5][6][7] This makes this compound a valuable tool for studying the molecular mechanisms of autophagy and for investigating the therapeutic potential of targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

These application notes provide a comprehensive overview of the use of this compound in autophagy research, including its mechanism of action, quantitative data, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PIKfyve. This inhibition prevents the conversion of PI(3)P to PI(3,5)P₂, leading to a depletion of this critical phosphoinositide on endosomal and lysosomal membranes. The loss of PI(3,5)P₂ disrupts the proper fission and fusion events required for the maturation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes.[6][8] This blockade of autophagic flux results in the accumulation of autophagosomes and dysfunctional lysosomes, which can be observed and quantified using various cellular and molecular biology techniques.[9][10]

Quantitative Data for this compound

ParameterValueCell Line/SystemReference
IC₅₀ (PIKfyve enzymatic assay) 6.9 nMIn vitro[1]
IC₅₀ (PIKfyve NanoBRET assay) 4.01 nMIn vitro[1]
IC₅₀ (MHV replication) 23.5 nMMHV-infected cells[1]
IC₅₀ (SARS-CoV-2 replication) 19.5 nMSARS-CoV-2-infected cells[1]
Effective Concentration (Lysosomal homeostasis disruption) 5 µMNot specified[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for studying its effects on autophagy.

PIKfyve_Signaling_Pathway cluster_0 Normal Autophagic Flux cluster_1 Effect of this compound PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Autophagosome Autophagosome PI35P2->Autophagosome Maturation & Fusion Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation PIKfyve_Inhibited PIKfyve Blocked_Fusion Blocked Autophagosome- Lysosome Fusion PIKfyve_Inhibited->Blocked_Fusion PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve_Inhibited Accumulation Accumulation of Autophagosomes & Dysfunctional Lysosomes Blocked_Fusion->Accumulation Experimental_Workflow start Cell Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis western Western Blot (LC3-I/II, p62) analysis->western if Immunofluorescence (LC3 puncta, LAMP1) analysis->if turnover LC3 Turnover Assay analysis->turnover data Data Analysis & Interpretation western->data if->data turnover->data

References

Application Notes and Protocols for PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1 is a highly potent, cell-permeable inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) with an IC50 value of 6.9 nM.[1][2] PIKfyve is a crucial enzyme in the regulation of endomembrane trafficking, playing a key role in processes such as lysosome homeostasis, autophagy, and exosome secretion.[3][4][5] Inhibition of PIKfyve leads to the disruption of these pathways, making this compound a valuable tool for studying cellular trafficking and a potential therapeutic agent in various diseases, including cancer, neurological disorders, and viral infections.[6][7][8]

These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, quantitative data, and detailed protocols for key in vitro assays.

Mechanism of Action

PIKfyve kinase is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[9] PtdIns(3,5)P2 is a low-abundance signaling lipid that is essential for the regulation of endosome and lysosome function.[9] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2. This disruption in phosphoinositide metabolism leads to several downstream cellular effects, including:

  • Impaired Lysosomal Function: Inhibition of PIKfyve results in enlarged lysosomes and the formation of large cytoplasmic vacuoles.[3][9] This is attributed to defects in lysosome fission and maturation.[5]

  • Blocked Autophagic Flux: PIKfyve is essential for the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagy pathway.[4][5] Inhibition of PIKfyve blocks this fusion, leading to an accumulation of autophagosomes and a disruption of cellular recycling processes.[4][10]

  • Modulation of Immune Signaling: Recent studies have shown that PIKfyve inhibition can upregulate the surface expression of MHC class I molecules on cancer cells, enhancing their recognition and killing by CD8+ T cells.[11] It has also been shown to prevent the lysosomal degradation of STING, thereby sustaining STING signaling.[12]

  • Inhibition of Viral Replication: this compound has been shown to disrupt multiple phases of the coronavirus lifecycle, including viral entry and replication.[1]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and other relevant PIKfyve inhibitors across various assays and cell lines.

Table 1: In Vitro Potency of PIKfyve Inhibitors

CompoundAssayIC50Reference
This compound PIKfyve Enzymatic Assay6.9 nM[1]
This compound PIKfyve NanoBRET Assay4.01 nM[1]
ApilimodPIKfyve Kinase Activity14 nM[10]
YM201636PIKfyve Kinase Activity33 nM[2]
APY0201PIKfyve Kinase Activity5.2 nM[2]
PIKfyve-IN-4PIKfyve Kinase Activity0.60 nM[2]

Table 2: Antiviral Activity of this compound

VirusCell LineIC50Reference
Murine Hepatitis Virus (MHV)-23.5 nM[1]
SARS-CoV-2-19.5 nM[1]

Table 3: Antiproliferative Activity of a PIKfyve Degrader (PIK5-12d)

CompoundCell LineAssayIC50Reference
PIK5-12dVCaP (Prostate Cancer)Cell Proliferation522.3 nM[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental use.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 Lysosome_Fission Lysosome Fission & Maturation PtdIns35P2->Lysosome_Fission Regulates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion (Autophagic Flux) PtdIns35P2->Autophagosome_Lysosome_Fusion Regulates MHC_I_Trafficking MHC Class I Surface Expression PtdIns35P2->MHC_I_Trafficking Regulates PIKfyve->PtdIns35P2 Phosphorylates PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibits

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production and disrupting key cellular processes.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Hypothesis Formulation Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot (e.g., LC3B, p62, STING) Treatment->Western_Blot Immunofluorescence Immunofluorescence (e.g., LAMP1, LC3B puncta) Treatment->Immunofluorescence Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion & Further Experiments Data_Analysis->Conclusion

References

Application Notes and Protocols for Western Blot Analysis Following PIKfyve-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of PIKfyve-IN-1, a potent inhibitor of the phosphoinositide kinase PIKfyve. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected outcomes based on current research.

Introduction

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is essential for the regulation of endolysosomal trafficking, lysosome homeostasis, and autophagy. Inhibition of PIKfyve with small molecules like this compound leads to the accumulation of PI(3)P and depletion of PI(3,5)P₂, causing profound effects on cellular function, including the formation of large cytoplasmic vacuoles, disruption of lysosomal function, and blockage of the autophagic flux. Western blotting is a critical technique to elucidate the molecular consequences of PIKfyve inhibition by quantifying changes in the expression and phosphorylation status of key proteins involved in these pathways.

Signaling Pathways Affected by PIKfyve Inhibition

Treatment with this compound can impact several interconnected signaling pathways. The diagram below illustrates the central role of PIKfyve and the downstream consequences of its inhibition.

cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Downstream Effects & Markers PIKfyve_IN_1 This compound PIKfyve PIKfyve PIKfyve_IN_1->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Generates TFEB_Activation TFEB Nuclear Translocation PIKfyve->TFEB_Activation Inhibition promotes mTORC1_Signaling mTORC1 Signaling (Context-Dependent) PIKfyve->mTORC1_Signaling Modulates PI3P PI(3)P PI3P->PIKfyve Lysosome_Fission Lysosome Fission/Maturation PI35P2->Lysosome_Fission Autophagic_Flux Autophagic Flux PI35P2->Autophagic_Flux Vacuole_Formation Vacuole Formation Lysosome_Fission->Vacuole_Formation Inhibition leads to LC3_II_Accumulation LC3-II Accumulation Autophagic_Flux->LC3_II_Accumulation Blockage leads to

Caption: this compound signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from Western blot analyses following treatment with PIKfyve inhibitors. The data is presented as fold changes or relative intensity compared to control conditions.

Table 1: Effect of PIKfyve Inhibition on Lysosomal and Autophagy-Related Proteins

Protein TargetCell TypeTreatment (Inhibitor, Time)Fold Change vs. ControlReference
LAMP1RAW MacrophagesApilimod, 6h~1.2[1][2]
V-ATPase H subunitRAW MacrophagesApilimod, 3h or 6hNo significant change[1][2]
Cathepsin DRAW MacrophagesApilimod, 3h or 6hNo significant change[1][2]
LC3-IIVarious Cancer CellsApilimod or ESK981Increased Accumulation[3][4]
PIKfyveVCaP CellsPIK5-12d (Degrader), 24h>95% Decrease[5]

Table 2: Effect of PIKfyve Inhibition on mTOR Signaling Pathway Components

Protein TargetCell TypeTreatment (Inhibitor, Time)Fold Change vs. ControlReference
Phospho-S6K (T389)RAW MacrophagesApilimodNo significant difference[6]
Phospho-S6K (T389)MCF10A CellsYM201, up to 6hNo significant change[7]
Phospho-4E-BP1PIKfyve mutant zebrafishN/AIncreased[8]
Phospho-STAT3 (S727)Differentiating Th17 cellsApilimodDecreased[9]

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess the effects of this compound is provided below.

Experimental Workflow

A 1. Cell Culture & Treatment - Plate cells - Treat with this compound and controls B 2. Cell Lysis - Wash with PBS - Add RIPA buffer with inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Prepare protein samples - Load and run gel C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary and secondary antibodies E->F G 7. Detection & Analysis - ECL detection - Image acquisition and densitometry F->G

Caption: Western blot experimental workflow.

I. Materials and Reagents
  • Cell Lines: Appropriate cell line (e.g., RAW 264.7 macrophages, HeLa, PC-3)

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE Gels

  • Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies: (e.g., anti-LC3B, anti-p62, anti-LAMP1, anti-phospho-S6K, anti-S6K, anti-PIKfyve, anti-β-actin)

  • HRP-conjugated Secondary Antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

II. Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control (DMSO) and potentially a positive control (e.g., rapamycin (B549165) for mTOR inhibition).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Logical Relationships and Expected Outcomes

The following diagram outlines the logical flow from PIKfyve inhibition to the observable outcomes in a Western blot experiment.

cluster_0 Action cluster_1 Mechanism cluster_2 Western Blot Readout Action Inhibit PIKfyve with this compound Mechanism1 Decrease PI(3,5)P2 levels Action->Mechanism1 Mechanism2 Disrupt Autophagic Flux Action->Mechanism2 Mechanism3 Alter Lysosomal Homeostasis Action->Mechanism3 Readout4 Context-dependent changes in p-S6K / S6K ratio Mechanism1->Readout4 Readout1 Increased LC3-II / Actin ratio Mechanism2->Readout1 Readout2 Increased p62 / Actin ratio Mechanism2->Readout2 Readout3 No acute change in LAMP1 levels Mechanism3->Readout3

Caption: Logical flow of PIKfyve inhibition.

Expected Outcomes:

  • Autophagy Flux Blockade: A hallmark of PIKfyve inhibition is the accumulation of autophagosomes that fail to fuse with lysosomes. This results in a significant increase in the lipidated form of LC3 (LC3-II) and the accumulation of the autophagy substrate p62 (SQSTM1).

  • Lysosomal Protein Levels: Acute treatment with this compound is not expected to cause major changes in the total protein levels of key lysosomal components like LAMP1 or Cathepsin D.[1][2] However, chronic inhibition or genetic knockout may lead to altered expression.

  • mTORC1 Signaling: The effect on mTORC1 signaling is complex and can be cell-type and context-dependent. In many cases, acute PIKfyve inhibition does not significantly alter the phosphorylation of mTORC1 substrates like S6K.[6][7] However, in specific contexts such as immune cell differentiation, PIKfyve activity may be required for mTORC1 activation.[9]

  • MHC Class I Expression: Inhibition of PIKfyve has been shown to upregulate the total protein levels of MHC class I, which can be detected by Western blot.[3][4]

By following these protocols and understanding the underlying cellular mechanisms, researchers can effectively use Western blotting to characterize the effects of this compound and advance drug development efforts targeting this important kinase.

References

Application Notes and Protocols for Measuring PIKfyve Activity with PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PIKfyve

Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing (PIKfyve), is a crucial lipid kinase that plays a central role in regulating intracellular membrane trafficking.[1] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) at the 5-position of the inositol (B14025) ring to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][3][4] PIKfyve is also responsible for the production of nearly all cellular phosphatidylinositol 5-phosphate (PI(5)P), likely through the 3-phosphatase-mediated conversion of its primary product, PI(3,5)P2.[3][4]

PIKfyve is essential for a multitude of cellular processes, including:

  • Endo-lysosomal Trafficking: It is critical for the maturation of endosomes, phagosomes, and lysosomes.[5][6]

  • Lysosomal Homeostasis: Inhibition of PIKfyve activity leads to impaired lysosome fission, resulting in lysosome enlargement and cytoplasmic vacuolation.[4][7]

  • Autophagy: The enzyme is involved in the regulation of autophagy, a key cellular recycling process.[7][8]

  • Signaling Pathways: PIKfyve has been implicated in the regulation of the mTOR signaling pathway, which is a master regulator of cell growth and metabolism.[7]

Given its central role in cellular homeostasis, PIKfyve has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and viral infections.[1][3][7]

PIKfyve-IN-1: A Potent and Selective Chemical Probe

This compound is a highly potent, cell-permeable small molecule inhibitor designed to serve as a chemical probe for studying PIKfyve function.[9][10] It exhibits high selectivity for PIKfyve, enabling researchers to specifically interrogate the kinase's role in various biological pathways. By blocking the ATP-binding site of PIKfyve, this compound prevents the phosphorylation of PI(3)P, leading to a rapid depletion of cellular PI(3,5)P2 and PI(5)P pools.[1][3]

Principle of Measurement

Measuring PIKfyve activity using this compound is based on the principle of specific inhibition. The inhibitor is used to establish a baseline of non-PIKfyve-related activity or to quantify the reduction in a specific output as a function of inhibitor concentration. This can be accomplished through two primary approaches:

  • In Vitro Kinase Assays: These assays use purified, recombinant PIKfyve enzyme, its lipid substrate (PI(3)P), and ATP. The activity is measured by quantifying the amount of product (PI(3,5)P2) or ADP generated. This compound is used to generate a dose-response curve and determine its IC50 value, confirming its inhibitory potency.

  • Cell-Based Functional Assays: These assays measure the physiological consequences of PIKfyve inhibition within a cellular context. A hallmark of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[11][12] The extent of vacuolation or other downstream effects, such as inhibition of viral replication or modulation of cytokine production, can be quantified to assess PIKfyve activity in living cells.[2][9]

Data Presentation

Quantitative data for PIKfyve inhibitors is crucial for experimental design and comparison.

Table 1: Potency of this compound in Different Assays

Assay Type Description IC50 Value (nM)
Enzymatic Assay Measures direct inhibition of purified PIKfyve kinase. 6.9[9]
NanoBRET Assay Measures target engagement in live cells. 4.01[9][13]
SARS-CoV-2 Replication Measures inhibition of viral replication in a cellular model. 19.5[9]

| MHV Replication | Measures inhibition of Mouse Hepatitis Virus replication. | 23.5[9] |

Table 2: Comparative IC50 Values of Common PIKfyve Inhibitors

Inhibitor PIKfyve Enzymatic IC50 (nM) Notes
This compound 6.9 [9][10] Highly potent and cell-active chemical probe.
Apilimod (B1663032) (STA-5326) 5.2 - 14[10][14] Potent IL-12/IL-23 inhibitor, highly selective for PIKfyve.[15]
YM-201636 23 - 33[10][16] A potent and selective PIKfyve inhibitor.
WX8 N/A (Kd = 0.9) ATP-competitive inhibitor.[10]

| PIKfyve-IN-4 | 0.60[10][13] | Orally active and highly potent second-generation inhibitor. |

Visualizations

Signaling and Experimental Diagrams

PIKfyve_Signaling_Pathway Inhibitor This compound PIKfyve PIKfyve Inhibitor->PIKfyve Inhibition

In_Vitro_Workflow start Start: Prepare Reagents step1 Add PIKfyve Enzyme, PI(3)P Substrate, and this compound (or DMSO) to plate start->step1 step2 Initiate reaction by adding ATP solution step1->step2 step3 Incubate at 30°C for 40 minutes step2->step3 step4 Terminate reaction and deplete remaining ATP with ADP-Glo™ Reagent step3->step4 step5 Incubate at RT for 40 minutes step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP step5->step6 step7 Incubate at RT for 30 minutes step6->step7 step8 Measure luminescence (RLU) step7->step8 end End: Analyze Data (IC50) step8->end

Cellular_Assay_Workflow start Start: Seed Cells step1 Culture cells (e.g., HeLa, RAW 264.7) to desired confluency start->step1 step2 Treat cells with varying concentrations of this compound (and DMSO control) step1->step2 step3 Incubate for a defined period (e.g., 1-4 hours) step2->step3 step4 Fix cells (e.g., with 4% PFA) step3->step4 step5 Image cells using phase-contrast or differential interference contrast (DIC) microscopy step4->step5 step6 Quantify vacuolation: - Count number of vacuoles per cell - Measure total vacuole area per cell step5->step6 end End: Analyze Data (EC50) step6->end

Experimental Protocols

Protocol 1: In Vitro PIKfyve Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available kinase assay platforms and is designed to quantify PIKfyve activity by measuring ADP production.[16][17]

A. Materials and Reagents

  • Active, recombinant human PIKfyve enzyme

  • Lipid Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) mixed with Phosphatidylserine (PS)

  • This compound

  • ATP Solution (10 mM)

  • Lipid Kinase Buffer (5x)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 96-well assay plates

  • Luminometer

B. Reagent Preparation

  • 1x Lipid Kinase Buffer: Prepare a 1x working solution from the 5x stock.

  • PI(3)P:PS Substrate Solution: Prepare a solution containing 250 µM PI(3)P and 2000 µM PS in 1x Lipid Kinase Buffer. Sonicate briefly if needed to ensure proper vesicle formation.

  • ATP Assay Solution: Dilute the 10 mM ATP stock to 250 µM in 1x Lipid Kinase Buffer.

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in 1x Lipid Kinase Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Thaw active PIKfyve on ice and dilute to the desired working concentration (e.g., 0.1 µg/µL) in 1x Lipid Kinase Buffer.

C. Assay Procedure

  • Add 5 µL of the appropriate this compound dilution or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of the PI(3)P:PS substrate solution to each well.

  • Add 5 µL of diluted PIKfyve enzyme to each well.

  • Initiate the kinase reaction by adding 5 µL of the 250 µM ATP Assay Solution to each well for a final reaction volume of 25 µL.

  • Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Shake the plate and incubate at room temperature for 40 minutes to deplete unused ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence on a plate-reading luminometer.

D. Data Analysis

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data by setting the DMSO control (no inhibitor) to 100% activity and a high concentration of inhibitor (or no ATP control) to 0% activity.

  • Plot the normalized percent activity against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 3: Key Parameters for In Vitro PIKfyve Kinase Assay

Parameter Suggested Value
Final ATP Concentration 10 µM[16]
Final PI(3)P:PS Concentration 25 µM PI(3)P[16]
Reaction Time 40 minutes
Reaction Temperature 30°C

| Enzyme Concentration | Perform a serial dilution to determine optimal concentration. |

Protocol 2: Cellular Assay for PIKfyve Inhibition - Induction of Cytoplasmic Vacuolation

This protocol describes how to induce and quantify cytoplasmic vacuolation in cultured cells, a distinct phenotype resulting from PIKfyve inhibition.[7][12][18]

A. Materials and Reagents

  • Cell Line: HeLa, RAW 264.7, or other suitable cell lines.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Microscopy equipment with phase-contrast or DIC optics.

  • Image analysis software (e.g., ImageJ/Fiji).

B. Assay Procedure

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare working dilutions of this compound in complete culture medium from a concentrated DMSO stock. A typical concentration range to test is 10 nM to 1 µM. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for 1 to 4 hours. The time required for vacuole formation can be cell-type dependent and should be optimized.

  • Fixation: After incubation, gently wash the cells twice with PBS.

  • Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

C. Imaging and Quantification

  • Microscopy: Acquire images of the cells using a phase-contrast or DIC microscope at 20x or 40x magnification. Capture multiple random fields of view for each condition to ensure a representative sample.

  • Quantification (using ImageJ/Fiji):

    • Method 1 (Vacuole Count): Manually or semi-automatically count the number of distinct vacuoles per cell. Calculate the average number of vacuoles per cell for each treatment condition. A cell can be scored as "vacuolated" if it contains one or more large, phase-bright vacuoles.

    • Method 2 (Area Measurement): Use thresholding tools to segment the vacuolated area within each cell. Calculate the total vacuole area as a percentage of the total cell area.

  • Data Analysis: Plot the quantified vacuolation metric (e.g., average number of vacuoles per cell, percentage of vacuolated cells) against the concentration of this compound. Determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal vacuolation effect.

References

Application Notes and Protocols for Live-Cell Imaging of Endosomes with PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1 is a potent and specific inhibitor of the lipid kinase PIKfyve. This enzyme is crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that governs the maturation, fission, and trafficking of endosomes and lysosomes.[1][2] Inhibition of PIKfyve with this compound provides a powerful tool to study the dynamics of the endolysosomal system. Treatment with this compound induces a characteristic phenotype of enlarged endosomes and lysosomes, often referred to as "swollen vacuoles," making it an excellent compound for live-cell imaging studies of endosome biology.[1][2] These application notes provide detailed protocols for the use of this compound in live-cell imaging experiments to visualize and quantify changes in endosome morphology and dynamics.

Mechanism of Action

PIKfyve kinase phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate PtdIns(3,5)P₂ on the surface of late endosomes. PtdIns(3,5)P₂ is essential for the recruitment of proteins involved in membrane fission events, which are necessary for the resolution of endosomes and the recycling of components back to the trans-Golgi network (TGN).

Inhibition of PIKfyve by this compound leads to the depletion of PtdIns(3,5)P₂, which in turn disrupts several cellular processes:

  • Inhibition of Endosome Fission: The lack of PtdIns(3,5)P₂ impairs the scission of transport vesicles from late endosomes, leading to their enlargement.

  • Disruption of Endosome Trafficking: The trafficking of cargo from endosomes to the TGN and lysosomes is impaired.

  • Altered Endosome Morphology: Endosomes and lysosomes coalesce, resulting in the formation of large, swollen vacuoles that are positive for both early (EEA1) and late (LAMP1) endosomal markers.[2] This enlargement is primarily due to an imbalance favoring fusion over fission.[1]

Chemical Properties of this compound

PropertyValueReference
Target Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve)MedChemExpress
IC₅₀ 6.9 nM (in vitro)MedChemExpress
Formulation Soluble in DMSOMedChemExpress
Storage Store at -20°C for long-term storageMedChemExpress

Quantitative Effects of PIKfyve Inhibition on Endosomes

The following table summarizes quantitative data on the effects of PIKfyve inhibition on endosome and lysosome morphology. While this data was generated using the PIKfyve inhibitor apilimod, similar effects are expected with this compound due to their shared mechanism of action. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental setup.

ParameterVehicle ControlPIKfyve Inhibitor (Apilimod)Cell TypeReference
Average Individual Endo/lysosome Volume (µm³) ~0.2Increases over time (e.g., ~0.8 after 1h)RAW macrophages[1]
Average Number of Endo/lysosomes per cell ~150Decreases over time (e.g., ~50 after 1h)RAW macrophages[1]
Total Endo/lysosome Volume per cell (µm³) Remains relatively constantRemains relatively constantRAW macrophages[1]
Endosome/Lysosome Morphology Small, punctate structuresLarge, swollen vacuolesHeLa, RAW, MEFs[1]

Signaling Pathway and Experimental Workflow

PIKfyve_Signaling_Pathway cluster_membrane Late Endosome Membrane PI3K PI3K PtdIns3P PtdIns(3)P PI3K->PtdIns3P PtdIns PtdIns PtdIns->PI3K phosphorylates PIKfyve PIKfyve PtdIns3P->PIKfyve substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 synthesizes Effectors Effector Proteins (e.g., for fission) PtdIns35P2->Effectors recruits Endosome_Fission Endosome Fission & Trafficking Effectors->Endosome_Fission mediates PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve inhibits Enlarged_Vacuoles Enlarged Endosomes (Swollen Vacuoles) Endosome_Fission->Enlarged_Vacuoles inhibition leads to

Caption: PIKfyve signaling pathway and the effect of this compound.

Live_Cell_Imaging_Workflow A 1. Cell Culture - Plate cells on glass-bottom dishes B 2. Endosome Labeling - Incubate with fluorescent dextran (B179266) or - Transfect with fluorescently-tagged endosomal markers (e.g., GFP-Rab5/7) A->B C 3. This compound Treatment - Add this compound at desired concentration - Include vehicle control (DMSO) B->C D 4. Live-Cell Imaging - Acquire images over time using confocal or spinning disk microscopy - Maintain physiological conditions (37°C, 5% CO₂) C->D E 5. Image Analysis - Segment and quantify endosome size, number, and intensity D->E

Caption: Experimental workflow for live-cell imaging of endosomes.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endosome Morphology using Fluorescent Dextran

This protocol describes the labeling of the endolysosomal compartment with fluorescently conjugated dextran followed by treatment with this compound for live-cell imaging.

Materials:

  • Cells of interest (e.g., HeLa, RAW 264.7, or MEFs)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Fluorescently conjugated dextran (e.g., Alexa Fluor 488-dextran, 10,000 MW)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Live-cell imaging microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Endosome Labeling: a. On the day of the experiment, replace the culture medium with fresh, pre-warmed complete medium containing 100-200 µg/mL of fluorescently conjugated dextran. b. Incubate the cells for 1-2 hours at 37°C and 5% CO₂ to allow for dextran uptake into the endolysosomal pathway.[1] c. Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dextran. d. Add fresh, pre-warmed complete medium and incubate for a "chase" period of 1-2 hours to allow the dextran to accumulate in late endosomes and lysosomes.

  • This compound Treatment: a. Prepare working solutions of this compound and vehicle (DMSO) in live-cell imaging buffer. A starting concentration range of 10-100 nM for this compound is recommended, but should be optimized for your cell line. b. Replace the medium in the imaging dishes with the prepared solutions.

  • Live-Cell Imaging: a. Immediately transfer the imaging dishes to the pre-warmed and equilibrated stage of the live-cell imaging microscope. b. Acquire images at desired time intervals (e.g., every 1-5 minutes) for a duration of 1-4 hours to observe the dynamic changes in endosome morphology.

  • Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment the fluorescently labeled endosomes. b. Quantify parameters such as the average size (area or volume) and number of endosomes per cell at different time points for both treated and control cells.

Protocol 2: Live-Cell Imaging using Fluorescently-Tagged Endosomal Markers

This protocol is for visualizing specific endosomal compartments by expressing fluorescently-tagged proteins like Rab5 (early endosomes) or Rab7 (late endosomes).

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Plasmids encoding fluorescently-tagged endosomal markers (e.g., pEGFP-Rab5, mCherry-Rab7)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Live-cell imaging buffer

  • Live-cell imaging microscope with environmental chamber

Procedure:

  • Transfection: a. Seed cells onto glass-bottom imaging dishes. b. 24 hours after seeding, transfect the cells with the desired fluorescently-tagged plasmid(s) according to the manufacturer's protocol for your chosen transfection reagent. c. Allow 24-48 hours for protein expression.

  • This compound Treatment: a. On the day of imaging, prepare working solutions of this compound and vehicle in live-cell imaging buffer. b. Replace the culture medium with the prepared solutions.

  • Live-Cell Imaging: a. Transfer the dishes to the microscope stage and acquire images as described in Protocol 1.

  • Image Analysis: a. Analyze the images to observe changes in the distribution and morphology of the specifically labeled endosomal compartments. b. Quantify co-localization if using multiple markers.

Logical Relationships of PIKfyve Inhibition Effects

PIKfyve_Inhibition_Effects A This compound B Inhibition of PIKfyve Kinase Activity A->B C Decreased PtdIns(3,5)P₂ Levels B->C D Impaired Endosome Fission C->D E Disrupted Endosome-TGN Trafficking C->E H Altered Cellular Processes (e.g., Autophagy, Receptor Degradation) C->H F Endosome/Lysosome Coalescence D->F E->F G Formation of Enlarged Endosomes (Swollen Vacuoles) F->G

Caption: Logical cascade of events following PIKfyve inhibition.

Troubleshooting and Considerations

  • Cytotoxicity: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions for your cell line.

  • Phototoxicity: Minimize light exposure during live-cell imaging to prevent phototoxicity, which can affect cell health and endosome dynamics. Use the lowest possible laser power and exposure times.

  • Cell Line Variability: The response to PIKfyve inhibition can vary between different cell types. It is important to optimize the protocols for your specific cell line.

  • Specificity of Markers: When using fluorescently-tagged proteins, be aware that overexpression can sometimes lead to artifacts. Validate your findings using multiple markers or complementary techniques.

  • Image Analysis: Consistent and unbiased image analysis is critical for obtaining reliable quantitative data. Develop a standardized workflow for image segmentation and quantification.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate dynamics of the endolysosomal system in living cells.

References

Application Notes and Protocols for Utilizing PIKfyve-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIKfyve, a lipid kinase, is a critical regulator of endosomal and lysosomal trafficking through the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] Inhibition of PIKfyve disrupts these pathways, leading to enlarged endosomes and lysosomes, and interference with autophagy.[2] This disruption of cellular homeostasis has shown therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and viral infections.[3][4] PIKfyve-IN-1 is a potent and cell-active inhibitor of PIKfyve with an IC50 of 6.9 nM.[5] These application notes provide a comprehensive guide for the utilization of this compound in mouse models, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound, as a selective inhibitor of PIKfyve, blocks the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to PtdIns(3,5)P2. This inhibition leads to a cascade of cellular events, primarily affecting the endolysosomal system. The key consequences of PIKfyve inhibition include:

  • Disruption of Lysosomal Homeostasis: Inhibition of PIKfyve leads to the accumulation of enlarged lysosomes and cytoplasmic vacuolation.[6]

  • Impairment of Autophagy: The maturation of autophagosomes and their fusion with lysosomes are hindered, leading to a blockage in the autophagic flux.

  • Modulation of Immune Responses: PIKfyve inhibition has been shown to enhance dendritic cell function and potentiate anti-tumor immunity.

  • Neuroprotective Effects: In models of neurodegenerative diseases like ALS, PIKfyve inhibition has demonstrated neuroprotective effects.[3]

Signaling Pathway

The inhibition of PIKfyve by this compound primarily impacts the phosphoinositide signaling cascade within the endolysosomal pathway.

PIKfyve_Signaling_Pathway cluster_membrane Endosome/Lysosome Membrane cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes of Inhibition PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates Endosome_Trafficking Endosome Trafficking PtdIns35P2->Endosome_Trafficking Regulates Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Disrupted_Trafficking Disrupted Trafficking Endosome_Trafficking->Disrupted_Trafficking Enlarged_Lysosomes Enlarged Lysosomes Lysosome_Homeostasis->Enlarged_Lysosomes Blocked_Autophagy Blocked Autophagy Autophagy->Blocked_Autophagy

Caption: this compound inhibits PIKfyve kinase, disrupting key cellular pathways.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following tables include data from closely related and well-characterized PIKfyve inhibitors, such as apilimod, to provide a comparative reference for experimental design.

Table 1: In Vitro Potency of PIKfyve Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compound PIKfyve 6.9 Enzymatic [5]
ApilimodPIKfyve14Kinase[4]
YM201636PIKfyve33Kinase[4]

Table 2: Recommended Dosing and Administration for PIKfyve Inhibitors in Mouse Models

CompoundMouse ModelDoseRoute of AdministrationDosing FrequencyReference
This compound (projected) General10-50 mg/kgIP or Oral GavageOnce dailyInferred from similar compounds
ApilimodCancer (MC38, B16F10)30 mg/kgOral GavageDaily or 5 days/week[7][8]
SGC-PIKFYVE-1General30 mg/kgNot specifiedTwice daily[9]
WX8COVID-1930 mg/kgIntraperitonealOnce daily[10]
NDFCOVID-1950 mg/kgIntraperitonealOnce daily[10]

Note: The projected dose for this compound is an estimation based on the doses of other PIKfyve inhibitors. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for this compound in your specific mouse model.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)

  • Syringes and needles for injection or gavage needles

  • Sterile tubes

Protocol:

  • Formulation: Due to the hydrophobic nature of many small molecule inhibitors, a suitable vehicle is required for in vivo administration. A common formulation is a solution of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the weight of the mice.

    • Dissolve the calculated amount of this compound in the appropriate volume of the vehicle.

    • Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be necessary.

    • Prepare the dosing solution fresh on the day of administration.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the prepared solution into the peritoneal cavity of the mouse using a sterile syringe and needle. The volume should typically not exceed 10 ml/kg.

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the mouse, typically around 5-10 ml/kg.

Experimental Workflow for a Xenograft Mouse Model

Xenograft_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Initiate Treatment: - Vehicle Control - this compound (e.g., 30 mg/kg, daily) Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers) and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Ulceration) Monitoring->Endpoint Analysis Euthanize and Collect Tissues: - Tumor (for IHC, Western Blot) - Blood (for PK/PD) - Organs (for Toxicity Assessment) Endpoint->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a xenograft mouse model.

Immunohistochemistry for Lysosomal Markers

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Primary antibody against a lysosomal marker (e.g., LAMP1)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the lysosomal marker overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add the DAB substrate and incubate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a bright-field microscope and quantify the staining intensity or the size of stained structures. An increase in the size of LAMP1-positive vesicles would be an expected outcome of this compound treatment.

Potential Applications and Expected Outcomes

The use of this compound in mouse models can be explored in several research areas:

  • Oncology: Inhibition of PIKfyve has been shown to suppress tumor growth and enhance the efficacy of immunotherapies.[11] Expected outcomes include reduced tumor volume, increased immune cell infiltration, and prolonged survival.

  • Neurodegenerative Diseases: PIKfyve inhibition may offer therapeutic benefits in conditions like ALS by rescuing endosomal trafficking defects.[3]

  • Infectious Diseases: PIKfyve is implicated in the entry and replication of certain viruses, making its inhibition a potential antiviral strategy.[5]

Troubleshooting

IssuePossible CauseSolution
Precipitation of this compound in dosing solution Poor solubility in the chosen vehicle.Optimize the vehicle composition. Increase the percentage of co-solvents like PEG300 or use a different formulation. Prepare the solution fresh before each use.
Toxicity in mice (e.g., weight loss, lethargy) The dose is too high.Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or the frequency of administration.
Lack of efficacy Insufficient dose or poor bioavailability.Increase the dose up to the MTD. Consider a different route of administration (e.g., IP instead of oral). Confirm target engagement in vivo through pharmacodynamic studies.
Variability in tumor growth or other readouts Inconsistent dosing, animal handling, or tumor implantation.Ensure consistent and accurate administration techniques. Use a sufficient number of animals per group to achieve statistical power.

Conclusion

This compound is a potent tool for investigating the role of PIKfyve in various physiological and pathological processes in vivo. While specific in vivo data for this compound is limited, the information provided in these application notes, drawing from studies on similar PIKfyve inhibitors, offers a solid foundation for designing and executing experiments in mouse models. Researchers are strongly encouraged to conduct preliminary studies to establish the optimal dose, administration route, and to monitor for any potential toxicity of this compound in their specific experimental context.

References

Application Notes and Protocols for PIKfyve-IN-1 Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PIKfyve-IN-1, a potent and selective inhibitor of PIKfyve kinase, in click chemistry applications for target identification, validation, and pathway analysis. The inclusion of an alkyne handle on this compound allows for its versatile functionalization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling a range of powerful experimental approaches.

Introduction to PIKfyve and this compound

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a lipid kinase that plays a crucial role in endomembrane trafficking, lysosomal homeostasis, and autophagy by synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[2][3]

This compound is a highly potent and cell-active chemical probe designed to inhibit PIKfyve with high selectivity.[3] Its key feature for the applications described herein is the presence of a terminal alkyne group, which serves as a "handle" for click chemistry reactions. This allows for the covalent attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the inhibitor after it has engaged its target protein within a complex biological system.[3]

Data Presentation: Potency of this compound and Analogs

The following table summarizes the inhibitory potency of this compound and some of its analogs against PIKfyve, as determined by various assays. This data is crucial for selecting the appropriate concentration of the probe for cellular experiments and for structure-activity relationship (SAR) studies.

CompoundAssay TypeIC50 (nM)Reference
This compound Enzymatic Assay6.9[3]
NanoBRET Assay4.01[3]
Analog 1 (ring-opened) NanoBRET Assay3.7[1][4]
Analog 17 (SGC-PIKFYVE-1) Enzymatic Assay6.9[5]
NanoBRET Assay4.0[5]
Analog 30 (Negative Control) Enzymatic Assay> 700[5]
NanoBRET Assay> 10,000[5]
AMG28 Enzymatic Assay2.2[5]
Apilimod Kinase Binding Assay (Kd)0.075[5]
YM201636 Enzymatic Assay33[6]
PIK5-12d (PROTAC) Degradation (DC50)1.48[6]

Signaling Pathway Diagram

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway and its inhibition by this compound.

PIKfyve_Signaling_Pathway cluster_membrane Endosome/Lysosome Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation PIP PI(5)P PIKfyve_complex->PIP Phosphorylation Trafficking Endosomal Trafficking PI35P2->Trafficking Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PIP->Autophagy PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve_complex Inhibition

Caption: PIKfyve signaling pathway and its inhibition.

Experimental Protocols

Here we provide detailed protocols for the synthesis of a biotinylated this compound probe and its application in target identification and proteomic profiling.

Protocol 1: Synthesis of Biotin-Azide-PIKfyve-IN-1 Conjugate via CuAAC

This protocol describes the "clicking" of a biotin-azide reporter tag to the alkyne handle of this compound.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Biotin-PEG4-Azide: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Prepare Click-&-Go™ Reagent Cocktail (for a 100 µL final reaction volume):

    • In a microcentrifuge tube, mix the following in order:

      • PBS (pH 7.4) to a final volume of 100 µL after all additions.

      • 1 µL of 10 mM this compound (final concentration: 100 µM).

      • 1.5 µL of 10 mM Biotin-PEG4-Azide (final concentration: 150 µM, 1.5 equivalents).

      • 2 µL of 50 mM CuSO4 (final concentration: 1 mM).

      • 2 µL of 50 mM THPTA (final concentration: 1 mM).

    • Vortex briefly to mix.

  • Initiate the Click Reaction:

    • Add 2 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 10 mM).

    • Vortex the reaction mixture immediately and thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification (Optional but Recommended):

    • The resulting Biotin-Azide-PIKfyve-IN-1 conjugate can be purified using reverse-phase HPLC to remove unreacted components.

Protocol 2: In-situ Target Engagement and Proteomic Profiling

This protocol outlines the workflow for identifying the cellular targets of this compound using the synthesized biotinylated probe.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • This compound

  • Biotin-PEG4-Azide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click-&-Go™ Reagent Cocktail (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer (for LC-MS/MS analysis)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-4 hours. This step allows the probe to enter the cells and bind to its targets.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Reaction for Biotinylation:

    • Normalize the protein concentration of the lysates.

    • To 1 mg of protein lysate, add the Click-&-Go™ Reagent Cocktail as described in Protocol 1 (adjust volumes proportionally).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and residual biotin.

    • Excise the protein band, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the this compound treated samples compared to the DMSO control. These are the potential targets of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis of the this compound probe and its application in target identification.

Probe_Synthesis_Workflow PIKfyve_IN_1 This compound (Alkyne) CuAAC CuAAC Click Reaction (CuSO4, THPTA, Na-Ascorbate) PIKfyve_IN_1->CuAAC Biotin_Azide Biotin-Azide Biotin_Azide->CuAAC Biotin_Probe Biotinylated this compound Probe CuAAC->Biotin_Probe

Caption: Workflow for this compound probe synthesis.

Target_ID_Workflow start Treat Cells with This compound lysis Cell Lysis start->lysis click Click Reaction with Biotin-Azide lysis->click enrich Enrichment with Streptavidin Beads click->enrich wash Wash enrich->wash elute Elution wash->elute ms LC-MS/MS Analysis elute->ms identify Target Protein Identification ms->identify

Caption: Workflow for target identification.

Logical Relationship in Drug Development

The use of this compound-based chemical probes offers a powerful platform for various stages of drug development.

Drug_Development_Logic cluster_discovery Target Discovery & Validation cluster_development Lead Optimization & Preclinical Target_ID Target Identification (Proteomics) SAR Structure-Activity Relationship (SAR Studies) Target_ID->SAR Off_Target Off-Target Profiling Target_ID->Off_Target Target_Engagement In-situ Target Engagement (Imaging) Biomarker Biomarker Discovery Target_Engagement->Biomarker PIKfyve_Probe This compound Click Probe PIKfyve_Probe->Target_ID PIKfyve_Probe->Target_Engagement

Caption: Role of this compound probes in drug development.

References

Application Notes and Protocols for Flow Cytometry Analysis with PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PIKfyve-IN-1, a potent and selective inhibitor of PIKfyve kinase, in conjunction with flow cytometry for the analysis of key cellular processes. The protocols detailed herein are intended to assist researchers in investigating the effects of PIKfyve inhibition on cell cycle progression, apoptosis, and autophagy.

Introduction to PIKfyve and this compound

PIKfyve is a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are crucial signaling molecules that regulate a multitude of cellular functions, primarily centered around endolysosomal trafficking and homeostasis.[3][4] Inhibition of PIKfyve disrupts these pathways, leading to observable cellular phenotypes such as the accumulation of enlarged endosomes and lysosomes, and interference with autophagic flux.[5][6]

This compound is a highly potent and cell-active inhibitor of PIKfyve, making it a valuable tool for studying the biological roles of this kinase. Its mechanism of action involves the direct inhibition of PIKfyve's kinase activity, leading to the depletion of its downstream products, PtdIns(3,5)P₂ and PtdIns5P. This targeted inhibition allows for the precise investigation of cellular processes dependent on PIKfyve signaling.

Key Applications in Flow Cytometry

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. When combined with this compound treatment, it enables the quantitative assessment of changes in:

  • Cell Cycle Distribution: Analyze the effects of PIKfyve inhibition on cell proliferation and identify potential cell cycle arrest points.

  • Apoptosis Induction: Determine if inhibition of PIKfyve leads to programmed cell death.

  • Autophagy Modulation: Measure the impact of this compound on autophagic flux.

Signaling Pathways Affected by PIKfyve Inhibition

PIKfyve inhibition perturbs several critical signaling pathways, most notably the mTOR and autophagy pathways.

PIKfyve_Signaling cluster_0 PIKfyve Signaling cluster_1 Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PtdIns5P PtdIns(5)P PIKfyve->PtdIns5P Endolysosomal_Trafficking Endolysosomal Trafficking PtdIns35P2->Endolysosomal_Trafficking Autophagy Autophagy PtdIns35P2->Autophagy mTOR_Signaling mTOR Signaling PtdIns5P->mTOR_Signaling PIKfyve_IN1 This compound PIKfyve_IN1->PIKfyve Inhibits

Caption: PIKfyve signaling pathway and its inhibition by this compound.

Inhibition of PIKfyve leads to the downregulation of mTORC1 signaling.[2][7] This is significant as mTORC1 is a central regulator of cell growth, proliferation, and autophagy. Furthermore, PIKfyve is implicated in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[5][6] Disruption of this process by this compound leads to an accumulation of autophagosomes, a hallmark of blocked autophagic flux.

Autophagy_Pathway cluster_0 Autophagy Regulation mTORC1 mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex Autophagosome_Formation Autophagosome Formation Beclin1_Complex->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation PIKfyve PIKfyve PIKfyve->Autolysosome Facilitates Fusion PIKfyve_IN1 This compound PIKfyve_IN1->PIKfyve Inhibits

Caption: Role of PIKfyve in the autophagy pathway.

Experimental Protocols

The following protocols provide a starting point for the analysis of cells treated with this compound. Optimal conditions (e.g., inhibitor concentration, incubation time) may vary depending on the cell type and experimental goals and should be determined empirically.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain for Specific Assay (Cell Cycle, Apoptosis, Autophagy) harvest->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Data flow_cytometry->analysis end End analysis->end

Caption: General workflow for flow cytometry analysis with this compound.

Protocol 1: Cell Cycle Analysis

This protocol utilizes propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-70%).

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA.

    • For suspension cells, collect cells by centrifugation.

    • Wash the collected cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Quantitative Data Summary (Example):

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
This compound (100 nM)65.8 ± 4.220.1 ± 2.914.1 ± 1.5
This compound (500 nM)75.3 ± 5.515.4 ± 3.19.3 ± 1.2

Data are representative and will vary based on cell type and experimental conditions.

Protocol 2: Apoptosis Assay (Annexin V and PI Staining)

This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and PI to identify late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells to include the apoptotic population.

    • Wash the collected cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use a 488 nm laser for excitation. Collect FITC fluorescence (for Annexin V) and PI fluorescence in their respective channels.

    • Collect at least 10,000 events per sample.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Quantitative Data Summary (Example):

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)92.5 ± 2.83.1 ± 0.94.4 ± 1.2
This compound (100 nM)85.1 ± 3.58.7 ± 1.56.2 ± 1.1
This compound (500 nM)70.3 ± 4.118.2 ± 2.311.5 ± 1.9

Data are representative and will vary based on cell type and experimental conditions.

Protocol 3: Autophagy Analysis (LC3 Staining)

This protocol measures the accumulation of lipidated LC3 (LC3-II), which is recruited to autophagosome membranes, as an indicator of autophagosome formation. An increase in LC3-II can indicate either autophagy induction or a blockage in autophagic flux. Co-treatment with a lysosomal inhibitor like Bafilomycin A1 can help distinguish between these possibilities.

Materials:

  • Cells of interest (ideally expressing GFP-LC3 or for intracellular staining)

  • This compound (dissolved in DMSO)

  • Bafilomycin A1 (optional)

  • Complete cell culture medium

  • PBS

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Primary antibody against LC3 (if not using a reporter cell line)

  • Fluorescently-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol. For autophagic flux experiments, include a condition with this compound and Bafilomycin A1 (e.g., 100 nM, added for the last 4 hours of treatment).

  • Cell Harvesting: Harvest cells as described previously.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix and permeabilize cells according to the manufacturer's instructions for the chosen buffer.

  • Intracellular Staining (if applicable):

    • Incubate the permeabilized cells with the primary anti-LC3 antibody for 30-60 minutes at 4°C.

    • Wash the cells.

    • Incubate with the fluorescently-conjugated secondary antibody for 30 minutes at 4°C in the dark.

    • Wash the cells.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of GFP-LC3 or the secondary antibody.

    • An increase in fluorescence intensity indicates an accumulation of LC3-II.

Quantitative Data Summary (Example):

TreatmentMean Fluorescence Intensity (MFI) of LC3
Vehicle (DMSO)150 ± 25
This compound (100 nM)450 ± 55
Bafilomycin A1 (100 nM)600 ± 70
This compound + Bafilomycin A1650 ± 80

Data are representative and will vary based on cell type and experimental conditions. A significantly higher MFI in the this compound + Bafilomycin A1 co-treatment compared to this compound alone would suggest an induction of autophagy. Similar MFI values would indicate a blockage of autophagic flux.

Conclusion

This compound is a powerful chemical probe for elucidating the roles of PIKfyve in fundamental cellular processes. The combination of this compound treatment with flow cytometry provides a robust platform for the quantitative analysis of its effects on cell cycle, apoptosis, and autophagy. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the complex biology regulated by PIKfyve.

References

Application Notes and Protocols for Studying Lysosomal Function Using PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIKfyve is a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endolysosomal trafficking and homeostasis.[1][2] Inhibition of PIKfyve leads to a depletion of PtdIns(3,5)P₂ and subsequent disruption of lysosomal function, including impaired lysosomal fission, trafficking, and maturation.[2][3] This makes PIKfyve a valuable target for studying lysosomal biology and for the development of therapeutics for various diseases, including cancer and neurodegenerative disorders.[4][5]

PIKfyve-IN-1 is a potent and cell-permeable inhibitor of PIKfyve, making it an excellent chemical probe to investigate the role of PIKfyve in lysosomal function.[6][7] These application notes provide a comprehensive guide for researchers on the use of this compound, including its mechanism of action, quantitative data, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PIKfyve. This leads to a rapid decrease in the cellular levels of PtdIns(3,5)P₂. The depletion of this critical phosphoinositide results in a cascade of cellular events affecting the endolysosomal system, most notably:

  • Lysosomal Enlargement: Inhibition of PIKfyve disrupts the balance between lysosomal fusion and fission, leading to the formation of large cytoplasmic vacuoles derived from swollen lysosomes.[2][3]

  • Impaired Lysosomal Trafficking: The delivery of cargo to lysosomes for degradation is hindered, affecting processes like autophagy and endocytosis.[8][9]

  • Altered Lysosomal Proteolysis: The degradative capacity of lysosomes can be compromised due to the disruption of their normal function.[8]

  • Modulation of mTOR Signaling: PIKfyve activity is linked to the regulation of the mTOR signaling pathway, a central regulator of cell metabolism and growth.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound and other commonly used PIKfyve inhibitors for comparative purposes.

CompoundTargetIC₅₀ (in vitro)Cellular IC₅₀Typical Working ConcentrationReference
This compound PIKfyve6.9 nM4.01 nM (NanoBRET)10 - 100 nM[6]
ApilimodPIKfyve14 nM~12 nM10 - 100 nM[10]
YM-201636PIKfyve33 nMNot specified100 nM - 1 µM[7][8]
Vacuolin-1PIKfyveNot specifiedNot specified1 µM[7]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

PIKfyve_Pathway cluster_membrane Endosomal/Lysosomal Membrane PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P₂ PIKfyve->PI35P2 Phosphorylation Lysosomal_Function Lysosomal Homeostasis (Fission, Trafficking) PI35P2->Lysosomal_Function Regulation PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

Caption: this compound inhibits the conversion of PtdIns(3)P to PtdIns(3,5)P₂.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound on lysosomal function.

Experimental_Workflow cluster_assays Examples of Assays start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment incubation Incubate for desired time treatment->incubation assays Perform Lysosomal Function Assays incubation->assays lyso_ph Lysosomal pH (LysoSensor) lyso_degradation Lysosomal Degradation (DQ-BSA) lyso_morphology Lysosome Morphology (LAMP1 Staining) lyso_tracking Lysosome Tracking (LysoTracker) data_analysis Data Acquisition & Analysis conclusion Conclusion data_analysis->conclusion lyso_ph->data_analysis lyso_degradation->data_analysis lyso_morphology->data_analysis lyso_tracking->data_analysis

Caption: General workflow for this compound lysosomal studies.

Experimental Protocols

Here are detailed protocols for key experiments to assess lysosomal function following treatment with this compound.

Assessment of Lysosomal Morphology and Number using LAMP1 Immunofluorescence

Objective: To visualize and quantify changes in lysosome size and number.

Materials:

  • Mammalian cells of choice

  • This compound (and vehicle control, e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-LAMP1

  • Fluorescently-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 1-24 hours).

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate cells with the primary anti-LAMP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Counterstain nuclei with DAPI or Hoechst for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Image the slides using a fluorescence microscope.

  • Analyze the images to quantify lysosomal size, number, and distribution per cell.

Measurement of Lysosomal Degradative Capacity using DQ-BSA Assay

Objective: To measure the proteolytic activity within lysosomes.

Materials:

  • Mammalian cells of choice

  • This compound (and vehicle control)

  • Cell culture medium

  • DQ™ Red BSA (or other fluorescently quenched BSA)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a multi-well plate (glass-bottom for imaging) and allow them to adhere.

  • Treat cells with this compound or vehicle control for the desired time.

  • During the last 1-2 hours of the inhibitor treatment, add DQ-Red BSA to the cell culture medium at a final concentration of 10 µg/mL.

  • Incubate the cells for 1-2 hours to allow for the uptake and trafficking of DQ-Red BSA to the lysosomes.

  • Wash the cells twice with warm PBS to remove excess DQ-Red BSA.

  • Add fresh, pre-warmed live-cell imaging medium.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set for the fluorophore. The de-quenched, fluorescent signal indicates proteolytic cleavage of the BSA in the acidic lysosomal environment.

  • Alternatively, for a quantitative plate-based assay, lyse the cells and measure the fluorescence intensity using a microplate reader.

  • Quantify the fluorescence intensity per cell or per well to determine the relative lysosomal degradative capacity.

Assessment of Lysosomal Acidification using LysoTracker Staining

Objective: To visualize and quantify the acidity of lysosomes.

Materials:

  • Mammalian cells of choice

  • This compound (and vehicle control)

  • Cell culture medium

  • LysoTracker® Red DND-99 (or other LysoTracker probe)

  • Live-cell imaging medium

  • Fluorescence microscope

Protocol:

  • Seed cells in a glass-bottom dish or multi-well plate.

  • Treat cells with this compound or vehicle control for the desired duration.

  • During the last 30-60 minutes of the treatment, add LysoTracker probe to the culture medium at a final concentration of 50-100 nM.

  • Incubate the cells at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh live-cell imaging medium to the cells.

  • Image the cells immediately using a fluorescence microscope. LysoTracker probes accumulate in acidic compartments, and the fluorescence intensity is proportional to the acidity.

  • Quantify the mean fluorescence intensity of LysoTracker staining per cell to assess changes in lysosomal acidification.

Ratiometric Measurement of Lysosomal pH using LysoSensor Yellow/Blue

Objective: To obtain a more quantitative measurement of lysosomal pH.

Materials:

  • Mammalian cells of choice

  • This compound (and vehicle control)

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging medium

  • Fluorescence microscope with dual-emission detection capabilities or a ratiometric imaging system

Protocol:

  • Seed cells on glass-bottom dishes suitable for live-cell imaging.

  • Treat cells with this compound or vehicle control.

  • Load the cells with LysoSensor Yellow/Blue (typically 1-5 µM) in pre-warmed medium for 5-10 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed imaging medium.

  • Acquire fluorescence images at two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) using an appropriate excitation wavelength (e.g., ~360-380 nm).

  • Calculate the ratio of the fluorescence intensities (e.g., yellow/blue).

  • To calibrate the pH, generate a standard curve by treating cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.

  • Determine the lysosomal pH in experimental cells by comparing their fluorescence ratios to the standard curve.

Conclusion

This compound is a powerful tool for elucidating the intricate roles of PIKfyve in regulating lysosomal function. By employing the protocols outlined in these application notes, researchers can effectively investigate the impact of PIKfyve inhibition on lysosomal morphology, trafficking, and enzymatic activity. These studies will contribute to a deeper understanding of lysosomal biology and may aid in the development of novel therapeutic strategies targeting PIKfyve-related pathways.

References

Troubleshooting & Optimization

PIKfyve-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIKfyve-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable inhibitor of PIKfyve kinase.[1] PIKfyve is a lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[2][3] These phosphoinositides are crucial signaling molecules that regulate endosome and lysosome homeostasis, membrane trafficking, and autophagy.[2][4] By inhibiting PIKfyve, this compound disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has limited aqueous solubility. The recommended primary solvent is Dimethyl Sulfoxide (DMSO). For in vivo or specific in vitro experiments, co-solvent systems are necessary.

Q3: How should I store this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month[1]

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the expected cellular phenotype after treating cells with this compound?

A4: The most prominent and consistent cellular phenotype following inhibition of PIKfyve is the development of large cytoplasmic vacuoles.[4][5] These vacuoles are typically derived from the endolysosomal system and are positive for markers like LAMP1.[5][6] This vacuolation is attributed to impaired lysosomal fission and disruption of endomembrane trafficking.[6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Media or Buffer
  • Problem: The compound precipitates out of solution when diluted from a DMSO stock into aqueous cell culture media or phosphate-buffered saline (PBS).

  • Cause: This is due to the low aqueous solubility of this compound. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as tolerable for your cell line (typically ≤0.5%) to aid solubility.

    • Use a Co-Solvent System for In Vivo Studies: For animal studies, a pre-formulated vehicle is required. See the solubility data table below for examples.

    • Sonication/Heating: Gentle warming and/or sonication can help dissolve precipitates that form during preparation.[1] However, be cautious with temperature to avoid compound degradation.

    • Check Kinetic Solubility: The kinetic solubility of a 10 mM DMSO stock in PBS (pH 7.4) has been evaluated for this compound and its analogues.[7][8] Exceeding this limit will likely cause precipitation.

Issue 2: Inconsistent or No Cellular Activity
  • Problem: No observable phenotype (e.g., vacuolation) or effect on the downstream signaling pathway is detected after treatment.

  • Cause: This could be due to compound instability, insufficient concentration, or cell-type specific resistance.

  • Solutions:

    • Confirm Compound Integrity: Use freshly prepared solutions. Long-term storage, especially at -20°C, can lead to degradation.[1] Some PIKfyve inhibitors are known to have in vivo stability issues.[9]

    • Perform a Dose-Response Curve: The effective concentration can vary between cell lines. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your system. The reported IC₅₀ values for this compound are in the low nanomolar range (6.9 nM enzymatic, 4.01 nM NanoBRET).[1]

    • Increase Incubation Time: The characteristic vacuolation phenotype can take several hours to develop. Consider time-course experiments (e.g., 4, 8, 24, 48 hours) to capture the desired effect.[6]

    • Verify PIKfyve Expression: Confirm that your cell line expresses PIKfyve at sufficient levels.

Issue 3: High Cellular Toxicity Observed
  • Problem: Significant cell death is observed at concentrations expected to be effective.

  • Cause: While some analogues have shown diminished cellular viability, toxicity can also be caused by solvent effects or off-target activity at high concentrations.[8]

  • Solutions:

    • Reduce Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Perform a vehicle-only control to assess solvent toxicity.

    • Lower Inhibitor Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Prolonged inhibition of the endolysosomal pathway can be detrimental to cell health.

    • Assess Off-Target Effects: If toxicity persists at low nanomolar concentrations, consider the possibility of off-target effects specific to your cellular model.

Data Presentation

Table 1: Solubility and Formulation of this compound

ParameterSolvent / Vehicle CompositionAchievable ConcentrationNotes
In Vitro Stock Solution 100% DMSO≥ 25 mg/mL (75.4 mM)Primary solvent for creating high-concentration stock solutions.
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.54 mM)Requires sonication to achieve a clear solution.[1]
In Vivo Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.54 mM)Provides a clear solution.[1]
In Vivo Formulation 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.54 mM)Requires sonication to achieve a clear solution.[1]

Table 2: In Vitro Potency and Stability of this compound

ParameterValueAssay TypeNotes
IC₅₀ 6.9 nMEnzymatic Assay[1][7]
IC₅₀ 4.01 nMNanoBRET Target Engagement[1]
Storage (Stock Sol.) 6 months at -80°CStability[1]
Storage (Stock Sol.) 1 month at -20°CStability[1]

Experimental Protocols & Visualizations

General Protocol for Cell-Based Assay
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Compound Dilution: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control.

  • Treatment: Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4-48 hours).

  • Analysis: Assess the cellular phenotype. This can include:

    • Microscopy: Observe cell morphology for vacuolation using phase-contrast or DIC microscopy.

    • Immunofluorescence: Fix and stain cells for lysosomal markers (e.g., LAMP1) to confirm the origin of the vacuoles.

    • Biochemical Assays: Lyse cells to perform Western blotting for downstream pathway markers or conduct lipid kinase assays.

G cluster_workflow Experimental Workflow: Cell-Based Assay cluster_analysis Analysis prep Prepare 10 mM Stock in 100% DMSO dilute Serially Dilute Stock in Culture Medium prep->dilute seed Seed Cells in Appropriate Vessel treat Treat Cells with This compound or Vehicle seed->treat dilute->treat incubate Incubate for Desired Time Period treat->incubate microscopy Microscopy (Vacuolation) incubate->microscopy if Immunofluorescence (e.g., LAMP1) incubate->if biochem Biochemical Assays (e.g., Western Blot) incubate->biochem G cluster_pathway PIKfyve Signaling Pathway cluster_complex Regulatory Complex PI3P PI(3)P (on Endosome) PIKfyve PIKfyve PI3P->PIKfyve Substrate FIG4 FIG4 PIKfyve->FIG4 PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation VAC14 VAC14 FIG4->VAC14 Endo_Function Endosome Maturation & Lysosomal Homeostasis PI35P2->Endo_Function Regulates PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition Vacuolation Enlarged Vacuoles (Phenotype) Endo_Function->Vacuolation Disruption leads to G Start Start: Compound Precipitates in Aqueous Solution CheckDMSO Is final DMSO concentration <0.1%? Start->CheckDMSO IncreaseDMSO Action: Increase DMSO (up to cell tolerance, e.g., 0.5%) CheckDMSO->IncreaseDMSO Yes CheckConc Is working concentration too high? CheckDMSO->CheckConc No EndSuccess Result: Clear Solution IncreaseDMSO->EndSuccess LowerConc Action: Lower final working concentration CheckConc->LowerConc Yes UseHeat Did you use gentle heat (37°C) or sonication? CheckConc->UseHeat No LowerConc->EndSuccess ApplyHeat Action: Briefly warm or sonicate during dilution UseHeat->ApplyHeat No EndFail Result: Precipitation Persists. Consider in vivo formulation. UseHeat->EndFail Yes ApplyHeat->EndSuccess

References

potential off-target effects of PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIKfyve-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this potent PIKfyve kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent, cell-active chemical probe that inhibits the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) with an IC50 value of 6.9 nM.[1] PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P). This inhibition disrupts various cellular processes that are dependent on PtdIns(3,5)P2, including endosomal trafficking, lysosome homeostasis, and autophagy.[2]

Q2: What are the expected on-target cellular phenotypes of this compound treatment?

The most prominent on-target effect of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[2] These vacuoles are derived from late endosomes and lysosomes and are a result of disrupted membrane trafficking and fission processes.[2] Researchers can expect to observe this phenotype in a time- and concentration-dependent manner. Inhibition of PIKfyve also leads to impaired autophagic flux, which can be observed by the accumulation of autophagosomal markers like LC3-II.[3]

Q3: Is this compound selective for PIKfyve kinase?

This compound, also referred to as SGC-PIKFYVE-1, has been shown to be a highly selective inhibitor of PIKfyve.[4][5] Kinome-wide screening has demonstrated its high selectivity over a large panel of kinases.[4][5] However, as with any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations.

Q4: What are the known off-target kinases for this compound?

Kinome-wide selectivity profiling of SGC-PIKFYVE-1 (a compound with the same scaffold as this compound) at 1 µM identified a small number of potential off-target kinases.[4][5] The most significant off-targets with IC50 values within a reasonable range of the on-target potency are MYLK4 and MAP4K5.[5]

Troubleshooting Guide

Issue 1: Excessive or unexpected cytotoxicity observed in my cell line.

  • Possible Cause 1: High sensitivity of the cell line to PIKfyve inhibition.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Start with a low concentration (e.g., 10-20 nM) and titrate up. Some cell lines, particularly those dependent on autophagy, can be highly sensitive to PIKfyve inhibition.[6]

  • Possible Cause 2: Off-target effects at high concentrations.

    • Troubleshooting Step: If using high concentrations of this compound (>1 µM), consider the possibility of off-target kinase inhibition. Refer to the off-target kinase data below and assess if the observed phenotype could be related to the inhibition of kinases such as MYLK4 or MAP4K5.[5] Whenever possible, use the lowest effective concentration to minimize off-target effects.

  • Possible Cause 3: Synergistic effects with other treatments.

    • Troubleshooting Step: If co-treating with other compounds, consider the possibility of synergistic toxicity. Run appropriate controls with each compound individually to assess their baseline cytotoxicity.

Issue 2: I am not observing the characteristic cytoplasmic vacuolation.

  • Possible Cause 1: Insufficient concentration or incubation time.

    • Troubleshooting Step: Increase the concentration of this compound and/or the incubation time. Vacuole formation is both dose- and time-dependent. It is recommended to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal endpoint for your cell line.

  • Possible Cause 2: Cell line-specific differences.

    • Troubleshooting Step: While vacuolation is a common phenotype, its extent can vary between cell lines. Confirm target engagement by assessing downstream markers of PIKfyve inhibition, such as a decrease in PtdIns(3,5)P2 levels or an accumulation of LC3-II.

  • Possible Cause 3: Inactive compound.

    • Troubleshooting Step: Ensure proper storage and handling of the this compound compound to maintain its activity. If in doubt, test the compound on a sensitive cell line known to exhibit strong vacuolation.

Issue 3: I am observing phenotypes that are inconsistent with known PIKfyve inhibition.

  • Possible Cause: Off-target effects of this compound.

    • Troubleshooting Step: Carefully review the known off-target profile of this compound (SGC-PIKFYVE-1).[5] The primary off-targets identified are MYLK4 and MAP4K5. Research the cellular functions of these kinases to determine if the observed phenotype aligns with their inhibition. Consider using a structurally distinct PIKfyve inhibitor, such as apilimod (B1663032) (which has a different off-target profile), as an orthogonal control to confirm that the phenotype is due to PIKfyve inhibition.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound (SGC-PIKFYVE-1)

TargetAssay TypeIC50 (nM)Percent of Control (PoC) @ 1µMReference
PIKfyveEnzymatic6.90.1[5]
PIKfyveNanoBRET (Cellular)4.0N/A[1]
MYLK4Enzymatic66<35[5]
MAP4K5Enzymatic89<35[5]

N/A: Not Applicable

Experimental Protocols

1. Kinase Selectivity Profiling (KINOMEscan™)

This method is used to determine the binding of an inhibitor to a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag unique to each kinase.

  • Methodology:

    • A solution of this compound (e.g., at 1 µM) is mixed with a panel of 403 recombinant human kinases.

    • The kinase-inhibitor mixtures are incubated with an immobilized ligand that binds to the active site of the kinases.

    • Kinases that are not inhibited by this compound will bind to the immobilized ligand and be captured on the solid support.

    • The amount of each kinase bound to the support is quantified using qPCR.

    • Results are typically reported as "Percent of Control" (PoC), where a lower PoC indicates stronger binding of the inhibitor to the kinase.

2. Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target protein within living cells.

  • Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. An inhibitor will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.

  • Methodology:

    • HEK293 cells are transiently transfected with a plasmid encoding for PIKfyve fused to NanoLuc® luciferase.

    • The transfected cells are seeded into 96-well plates.

    • Cells are treated with a serial dilution of this compound.

    • A fluorescently labeled tracer that binds to PIKfyve is added to the cells.

    • The NanoBRET substrate is added, and the BRET signal is measured using a plate reader.

    • The IC50 value is determined by plotting the BRET ratio against the inhibitor concentration.

3. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxic or cytostatic effects of an inhibitor on a cell population.

  • Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Luminescence is measured using a plate reader.

    • The EC50 value (half-maximal effective concentration) is calculated by plotting cell viability against the inhibitor concentration.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PtdIns3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation Downstream Downstream Effectors (e.g., TRPML1, Lysosomal Fission) PtdIns35P2->Downstream Activation PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

Caption: On-target effect of this compound on the PIKfyve signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration > 1 µM? Start->Check_Concentration Consider_Off_Target Consider Off-Target Effects (MYLK4, MAP4K5) Check_Concentration->Consider_Off_Target Yes Optimize_Dose Optimize Concentration (Dose-Response Curve) Check_Concentration->Optimize_Dose No Orthogonal_Control Use Orthogonal Control (e.g., Apilimod) Consider_Off_Target->Orthogonal_Control Confirm_Target_Engagement Confirm Target Engagement (e.g., LC3-II accumulation) Optimize_Dose->Confirm_Target_Engagement

References

PIKfyve-IN-1 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PIKfyve-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and what is its primary mechanism of action?

A: this compound is a highly potent, cell-active small molecule inhibitor of the phosphoinositide kinase PIKfyve.[1] PIKfyve's main function is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] This lipid product is crucial for regulating endosome trafficking, lysosome homeostasis, and autophagy.[4][5][6] By inhibiting PIKfyve, this compound disrupts these processes, leading to impaired lysosome fission, the formation of large cytoplasmic vacuoles, and interference with autophagic flux.[2][6][7]

Q2: I am observing massive and rapid cell death even at low nanomolar concentrations. Is this expected?

A: This is a common observation and can be context-dependent. While this compound is a potent enzymatic inhibitor (IC50 ≈ 6.9 nM), its cytotoxic effect varies significantly based on cell type and experimental conditions.[1] Several factors can influence sensitivity:

  • Autophagy Dependence: Cancer cells that are highly dependent on autophagy for survival are particularly sensitive to PIKfyve inhibitors.[7][8][9]

  • Serum Conditions: The presence of serum or growth factors can protect cells from the cytotoxic effects of PIKfyve inhibition.[10][11] Experiments conducted under serum-deprived conditions often show markedly increased cell death.[10][11]

  • AKT Signaling: Cytotoxicity from PIKfyve inhibition is strongly linked to the suppression of AKT signaling.[10][11] If your cell line has basally low AKT activity or if you are co-treating with an AKT inhibitor, you can expect enhanced cytotoxicity.[10]

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A: Inconsistent results often stem from variability in experimental conditions. Key factors to control include:

  • Cell Confluency: Ensure you seed cells at a consistent density for every experiment, as confluency can affect metabolic activity and drug response.

  • Serum Concentration: As noted above, serum levels are critical.[10][11] Maintain a consistent serum percentage in your media during treatment.

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stability of the compound in culture media over long incubation periods should be considered.

  • Treatment Duration: Cytotoxic effects can be time-dependent. Use a consistent incubation time across all experiments. An 18-hour treatment is often sufficient to observe effects like vacuolation, while 3-day treatments are used for cell survival assays.[8][10]

Q4: I see large vacuoles in my cells after treatment. Is this a direct sign of cytotoxicity?

A: Not necessarily. The formation of large cytoplasmic vacuoles is a hallmark phenotype of PIKfyve inhibition and indicates the compound is engaging its target.[2][6][10] However, vacuolation can occur without immediate cell death, especially in the presence of serum.[10][11] Cytotoxicity often follows when this vacuolation becomes excessive and other cellular stress pathways are engaged, particularly under nutrient-poor conditions.[10] Therefore, vacuolation confirms target engagement, but cell viability should be assessed independently using assays like MTT, LDH release, or live/dead staining.[12]

Q5: The cytotoxicity of this compound varies greatly between my cell lines. Why?

A: Differential sensitivity is a known characteristic of PIKfyve inhibitors and is often linked to the underlying biology of the cell lines.[8]

  • Cancer vs. Normal Cells: Many cancer cells are more sensitive to PIKfyve inhibition than normal, non-malignant cells.[8][9]

  • Genetic Background: The sensitivity of B-cell non-Hodgkin lymphoma (B-NHL) lines to the PIKfyve inhibitor apilimod (B1663032) is determined by lysosome-related genes.[13] Similarly, mutations in genes related to autophagy and lysosomal function can alter sensitivity.

  • Metabolic State: Cells that rely heavily on autophagy to buffer metabolic stress are more vulnerable to PIKfyve inhibition.[8][9]

Q6: How can I confirm that the observed cytotoxicity is specifically due to PIKfyve inhibition?

A: Confirming on-target activity is crucial. One effective method is to use a rescue experiment with a resistant mutant. A specific missense mutation in PIKFYVE (N1939K) has been shown to confer resistance to certain PIKfyve inhibitors like Apilimod and WX8.[8] If you can express this mutant in your cells and it prevents the cytotoxic and vacuolation effects, it strongly suggests the phenotype is on-target.[8] Another approach is to use structurally different PIKfyve inhibitors (e.g., YM201636, Apilimod) to see if they phenocopy the results of this compound.

Quantitative Data: Inhibitor Potency

The following tables summarize the inhibitory concentrations for this compound and other common PIKfyve inhibitors.

Table 1: Potency of this compound

Target/Assay IC50 Notes
PIKfyve (Enzymatic Assay) 6.9 nM Direct measure of kinase inhibition.[1]
PIKfyve (NanoBRET Assay) 4.01 nM Cell-based target engagement assay.[1]
MHV Coronavirus Replication 23.5 nM Demonstrates antiviral activity.[1]

| SARS-CoV-2 Replication | 19.5 nM | Demonstrates antiviral activity.[1] |

Table 2: Comparative Cytotoxicity of Other PIKfyve Inhibitors in Cell Lines

Inhibitor Cell Line Cancer Type IC50 / EC50 Notes
Apilimod B-NHL Lines B-cell Non-Hodgkin Lymphoma ~142 nM (average) Shows high selectivity for B-NHL over normal cells (IC50 > 12,000 nM).[13]
Apilimod IMR-90 (Senescent) Normal Fibroblast ~500 nM Selectively induces cell death in senescent cells, but not proliferating ones.[12]
YM201636 MEFs, C2C12 Mouse Fibroblasts/Myoblasts 800 nM (treatment dose) Cytotoxicity observed in serum-deprived conditions.[10][11]
APY0201 Multiple Myeloma Multiple Myeloma Nanomolar range Potent activity in a majority of MM cell lines tested.[14]

| WX8 | A375 | Melanoma | Micromolar range | Effective against autophagy-addicted melanoma cells.[8][9] |

Visual Guides: Pathways and Workflows

Signaling Pathway of PIKfyve Inhibition

PIKfyve_Pathway cluster_lysosome Lysosomal Homeostasis cluster_phenotype Cellular Phenotype PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Catalyzes Lysosome_Fission Lysosome Fission & Trafficking PI35P2->Lysosome_Fission Regulates Autophagy Autophagic Flux PI35P2->Autophagy Regulates mTOR mTOR Signaling PI35P2->mTOR Modulates Inhibitor This compound Inhibitor->PIKfyve Inhibits Vacuolation Cytoplasmic Vacuolation Lysosome_Fission->Vacuolation Impairment leads to Autophagy_Disruption Autophagy Disruption Autophagy->Autophagy_Disruption Impairment leads to Cell_Death Cell Death (in sensitive cells) Vacuolation->Cell_Death Contributes to Autophagy_Disruption->Cell_Death Contributes to

Caption: this compound inhibits the conversion of PtdIns(3)P to PtdIns(3,5)P2, disrupting lysosomal homeostasis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_assay 5. Assess Viability start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate1 2. Incubate Overnight (allow cells to attach) seed_cells->incubate1 treat 3. Treat with this compound (serial dilutions + controls) incubate1->treat incubate2 4. Incubate (e.g., 24-72 hours) treat->incubate2 MTT Add MTT Reagent Incubate 2-4 hrs incubate2->MTT Solubilize Add Solubilizer (DMSO) Incubate 15 min MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read analyze 6. Data Analysis (Normalize to vehicle control) Read->analyze plot 7. Plot Dose-Response Curve & Calculate IC50 analyze->plot end End plot->end

Caption: A standard workflow for determining the IC50 value of this compound using an MTT assay.

Troubleshooting Decision Tree

Troubleshooting_Tree p1 Problem: High variability in results q1 Are cell seeding densities consistent? p1->q1 a1_no No: Standardize seeding protocol q1->a1_no No q2 Is serum concentration in media identical? q1->q2 Yes a1_yes Yes a2_no No: Use same batch and percentage of serum q2->a2_no No q3 Are this compound dilutions prepared fresh? q2->q3 Yes a2_yes Yes a3_no No: Aliquot stock and make fresh dilutions q3->a3_no No q4 Is there evidence of vacuolation? q3->q4 Yes a3_yes Yes a4_no No: Compound may be inactive or concentration too low. Verify compound activity. q4->a4_no No a4_yes Yes: Target is engaged. Variability is likely due to other factors. q4->a4_yes Yes

References

interpreting unexpected results with PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIKfyve-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when using this potent and selective PIKfyve kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent inhibitor of PIKfyve kinase.[1] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] This lipid product is crucial for regulating the fission and fusion of endosomes and lysosomes, a process essential for maintaining their homeostasis.[2][4] By inhibiting PIKfyve, this compound depletes the cellular levels of PtdIns(3,5)P2, leading to impaired endolysosomal trafficking, disruption of autophagy, and the characteristic formation of large cytoplasmic vacuoles.[2][5][6]

Q2: What is the expected cellular phenotype after treating cells with this compound?

The most prominent and expected phenotype following treatment with this compound is the appearance of large, swollen cytoplasmic vacuoles.[2][7] These vacuoles are derived from late endosomes and lysosomes that have fused but are unable to undergo fission due to the lack of PtdIns(3,5)P2.[4][5] This phenotype is typically observable by phase-contrast microscopy. Additionally, you can expect to see disruptions in autophagic flux, which can be monitored by observing the levels of autophagy markers like LC3-II and p62/SQSTM1.[8][9]

Troubleshooting Guide

Problem 1: I treated my cells with this compound, but I don't observe any cytoplasmic vacuolation.

Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration.

  • Solution: Ensure you are using the recommended concentration range for this compound. The IC50 for this compound is in the low nanomolar range (around 6.9 nM in enzymatic assays).[1] However, the effective concentration for inducing a cellular phenotype can vary depending on the cell type. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Also, ensure a sufficient treatment duration, as vacuole formation can take several hours.

Possible Cause 2: Cell Line Resistance.

  • Solution: Some cell lines may be less sensitive to PIKfyve inhibition. This could be due to various factors, including differences in membrane trafficking pathways or drug efflux pumps. We recommend testing a range of concentrations and comparing your results to a sensitive control cell line, such as DU145 prostate cancer cells, which are known to exhibit robust vacuolation in response to PIKfyve inhibitors.[7]

Possible Cause 3: Inhibitor Inactivity.

  • Solution: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.

Problem 2: I observe significant cytotoxicity after this compound treatment, which is not my intended outcome.

Possible Cause: Dependence on AKT Signaling.

  • Unexpected Result: The cytotoxicity of PIKfyve inhibitors can be linked to the suppression of the AKT signaling pathway.[10] In some cell types, the combination of PIKfyve inhibition and reduced AKT signaling can lead to cell death.

  • Solution: If you are observing unexpected cytotoxicity, consider the status of the AKT pathway in your experimental model. If you are working in serum-starved conditions or with cells that have low basal AKT activity, the cytotoxic effects of PIKfyve inhibition may be more pronounced.[10]

Problem 3: I am using a p38 MAPK inhibitor (e.g., SB203580) and observing vacuolation. Is this related to PIKfyve?

Unexpected Result: Yes, certain pyridinyl imidazole (B134444) p38 MAPK inhibitors, such as SB203580 and SB202190, have been shown to have off-target inhibitory effects on PIKfyve.[11][12][13] The cytoplasmic vacuolation observed with these compounds is a result of the combined inhibition of both p38 MAPK and PIKfyve.[11]

  • Troubleshooting Flowchart:

    A Vacuolation observed with p38 MAPK inhibitor B Is the inhibitor SB203580 or SB202190? A->B C Yes B->C D No B->D E Vacuolation is likely due to 'off-target' PIKfyve inhibition. C->E F Consider other mechanisms or potential off-target effects. D->F G Confirm with a selective PIKfyve inhibitor (e.g., this compound). E->G

    Caption: Troubleshooting vacuolation with p38 MAPK inhibitors.

Problem 4: The size of the vacuoles is much larger than expected, or I observe an exacerbated phenotype.

Possible Cause: Interplay with other pathways.

  • Unexpected Result: The loss of the lipid phosphatase INPP4B can exacerbate the vacuolation phenotype caused by PIKfyve inhibition.[4] This is due to an accumulation of PtdIns(3)P, the substrate for PIKfyve.

  • Unexpected Result: Inhibition of PIKfyve can lead to the accumulation of ammonium (B1175870) ions (NH4+) within endosomes and lysosomes, which increases osmotic pressure and contributes to vacuole swelling.[7] This effect is dependent on glutamine metabolism.[7]

  • Solution: If you observe an unusually severe vacuolation phenotype, consider the genetic background of your cells (e.g., INPP4B status) and the composition of your cell culture medium (e.g., glutamine concentration).

Quantitative Data Summary

The following tables summarize key quantitative data related to PIKfyve inhibitors.

Table 1: In Vitro Inhibitory Activity of Various PIKfyve Inhibitors

InhibitorTargetIC50 (nM)Cell Line/Assay ConditionReference
This compound PIKfyve6.9Enzymatic Assay[1]
This compound PIKfyve4.01NanoBRET Assay[1]
YM201636 PIKfyve--[12]
Apilimod PIKfyve--[12]
SB203580 p38 MAPK / PIKfyve433 ± 42.9In vitro kinase assay (PIKfyve)[12][13]
SB202190 p38 MAPK / PIKfyve355 ± 36.2In vitro kinase assay (PIKfyve)[12][13]

Table 2: Cellular Activity of PIKfyve Inhibitors

InhibitorEffectIC50 (nM)Cell LineReference
This compound MHV Replication Inhibition23.5-[1]
This compound SARS-CoV-2 Replication Inhibition19.5-[1]

Experimental Protocols

Protocol 1: Cellular Vacuolation Assay

  • Cell Plating: Plate cells on glass coverslips or in a multi-well plate at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Inhibitor Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).

  • Microscopy: Observe the cells under a phase-contrast microscope. Capture images of multiple fields of view for each condition.

  • Quantification (Optional): The number and size of vacuoles can be quantified using image analysis software such as ImageJ.

Protocol 2: Immunofluorescence for Lysosomal and Autophagy Markers

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against markers of interest, such as LAMP1 (for lysosomes) or LC3 (for autophagosomes).

  • Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Image the cells using a fluorescence or confocal microscope.

Signaling Pathway and Experimental Workflow Diagrams

PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Vacuolation Cytoplasmic Vacuolation EndoLyso_Fission Endosome/Lysosome Fission PtdIns35P2->EndoLyso_Fission Homeostasis Endolysosomal Homeostasis EndoLyso_Fission->Homeostasis PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

Caption: PIKfyve signaling pathway and the effect of this compound.

Start Start Experiment Plate_Cells Plate Cells Start->Plate_Cells Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Observe_Phenotype Observe Cellular Phenotype Incubate->Observe_Phenotype Phase_Contrast Phase-Contrast Microscopy (Vacuolation) Observe_Phenotype->Phase_Contrast Immunofluorescence Immunofluorescence (LAMP1, LC3) Observe_Phenotype->Immunofluorescence Western_Blot Western Blot (LC3, p62) Observe_Phenotype->Western_Blot Analyze_Data Analyze and Interpret Results Phase_Contrast->Analyze_Data Immunofluorescence->Analyze_Data Western_Blot->Analyze_Data

Caption: General experimental workflow for studying this compound effects.

References

how to prevent PIKfyve-IN-1 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIKfyve-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure the reliability of your results.

Troubleshooting Guide: Preventing this compound Degradation

Unexpected experimental outcomes can often be traced to the degradation of small molecule inhibitors. This guide provides a structured approach to identifying and mitigating potential sources of this compound degradation.

Summary of this compound Stability

The following table summarizes the known stability of this compound under various storage conditions. Adherence to these guidelines is critical for maintaining the compound's integrity.

Storage ConditionSolventTemperatureDurationRecommendation
Stock SolutionDMSO (or other appropriate solvent)-80°CUp to 6 months[1]Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock SolutionDMSO (or other appropriate solvent)-20°CUp to 1 month[1]Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles.[1]
Working DilutionsAqueous buffers (e.g., PBS, cell culture media)2-8°CShort-term (hours)Prepare fresh for each experiment and use immediately. Avoid storing in aqueous solutions.
Working DilutionsAqueous buffers (e.g., PBS, cell culture media)Room TemperatureVery short-term (minutes to a few hours)Use immediately after preparation. Stability in aqueous solutions at room temperature is not guaranteed for extended periods.
Lyophilized PowderN/A-20°C to -80°CAs per manufacturer's recommendationStore in a desiccator to protect from moisture.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could this compound degradation be the cause?

A1: Yes, inconsistency in experimental results is a common indicator of compound degradation. To troubleshoot, consider the following:

  • Storage: Was the stock solution stored at the correct temperature (-80°C for long-term, -20°C for short-term)?[1]

  • Freeze-Thaw Cycles: How many times has the stock solution been frozen and thawed? Repeated cycles can lead to degradation. It is highly recommended to aliquot the stock solution upon preparation.[1]

  • Working Dilutions: Were working dilutions prepared fresh for each experiment? Storing this compound in aqueous buffers for extended periods can lead to hydrolysis and inactivation.

  • Solvent Quality: Was the solvent (e.g., DMSO) of high purity and anhydrous? Water content in DMSO can compromise the stability of dissolved compounds.

Q2: How should I properly prepare and store a stock solution of this compound?

A2: Follow these steps for optimal preparation and storage:

  • Dissolution: Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation. Dissolve the compound in high-quality, anhydrous DMSO to the desired concentration.

  • Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in appropriate vials. The volume of the aliquots should be based on the amount needed for a typical experiment.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q3: What is the best practice for preparing working dilutions of this compound for my cell-based assays?

A3: Always prepare working dilutions fresh on the day of the experiment.

  • Retrieve a single aliquot of the stock solution from the freezer and thaw it at room temperature.

  • Perform serial dilutions in your final cell culture medium or experimental buffer immediately before adding it to your cells or assay.

  • Do not store leftover working dilutions in aqueous solutions for future use.

Q4: Is this compound sensitive to light or pH?

Experimental Protocols

Protocol for Assessing this compound Stability in Your Experimental Conditions

If you suspect that your specific experimental conditions may be contributing to the degradation of this compound, you can perform a stability test.

Objective: To determine the stability of this compound in your experimental buffer and under your experimental conditions.

Materials:

  • This compound stock solution in DMSO

  • Your experimental buffer (e.g., cell culture medium)

  • LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or a relevant bioassay

Methodology:

  • Prepare a working dilution of this compound in your experimental buffer to the final concentration used in your experiments.

  • Divide the solution into several aliquots.

  • Timepoint Zero: Immediately analyze one aliquot using LC-MS/MS to determine the initial concentration and purity of this compound. Alternatively, use it in a well-characterized bioassay to measure its initial activity.

  • Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and analyze it using the same method as in step 3.

  • Data Analysis: Compare the concentration, purity, or activity of this compound at each time point to the zero timepoint. A significant decrease indicates degradation under your experimental conditions.

Visualizations

Signaling Pathway of PIKfyve

PIKfyve_Pathway cluster_membrane Endosomal Membrane PI3K PI3K PIP3 PI(3)P PI3K->PIP3 phosphorylates PI PIKfyve PIKfyve PIP3->PIKfyve recruits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 phosphorylates PI(3)P Downstream Downstream Effectors PI35P2->Downstream activates Endosomal Trafficking,\nAutophagy, Lysosomal Homeostasis Endosomal Trafficking, Autophagy, Lysosomal Homeostasis Downstream->Endosomal Trafficking,\nAutophagy, Lysosomal Homeostasis PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve inhibits

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Usage

Experimental_Workflow start Start prep_stock Prepare Stock Solution (in anhydrous DMSO) start->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot store Store Aliquots (-80°C long-term, -20°C short-term) aliquot->store thaw Thaw Single Aliquot store->thaw prep_working Prepare Fresh Working Dilution (in experimental buffer) thaw->prep_working experiment Perform Experiment prep_working->experiment end End experiment->end

Caption: Recommended workflow for handling this compound to minimize degradation.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Check Storage Conditions (-80°C / -20°C?) start->check_storage check_thaw Check Freeze-Thaw Cycles (Were aliquots used?) check_storage->check_thaw Yes new_stock Prepare Fresh Stock Solution check_storage->new_stock No check_working Check Working Dilution Prep (Prepared fresh?) check_thaw->check_working Yes check_thaw->new_stock No check_working->new_stock No rerun Re-run Experiment check_working->rerun Yes new_stock->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

PIKfyve-IN-1 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PIKfyve-IN-1, particularly when the expected cellular phenotype is not observed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what is the expected phenotype?

This compound is a potent and specific inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI5P) from phosphatidylinositol 3-phosphate (PI3P).[2] These phosphoinositides are critical for the regulation of endosome and lysosome homeostasis, including trafficking, fission, and fusion events.

Inhibition of PIKfyve by this compound is expected to produce a distinct cellular phenotype characterized by:

  • Cytoplasmic Vacuolation: The most prominent phenotype is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[2][3] This occurs due to impaired lysosomal fission.

  • Disruption of Autophagy: PIKfyve inhibition blocks autophagic flux by preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[4]

  • Impaired Lysosomal Function: The enlarged lysosomes exhibit functional defects, including impaired degradation of cargo.[2]

Q2: What is the reported potency of this compound?

This compound is a highly potent inhibitor with a reported IC₅₀ (half-maximal inhibitory concentration) of 6.9 nM in enzymatic assays and 4.01 nM in in-cell NanoBRET assays.[1]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Store these stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1] For experiments, dilute the stock solution into your cell culture medium to the desired final concentration.

Troubleshooting Guide: this compound Not Showing Expected Phenotype

If you are not observing the characteristic cytoplasmic vacuolation or other expected phenotypes after treating your cells with this compound, consult the following troubleshooting guide.

Observation Potential Cause Recommended Solution
No or minimal vacuole formation Inhibitor Instability/Degradation: this compound or its analogs can have issues with metabolic stability.[5][6] The compound may be degrading in the cell culture medium at 37°C over the course of the experiment.- Perform a time-course experiment to determine the optimal treatment duration. - Replenish the media with fresh inhibitor every 24 hours for longer experiments. - Assess the stability of the inhibitor in your specific media conditions.
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line.- Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported cellular IC₅₀ (e.g., 10 nM to 1 µM). - Titrate the concentration to find the lowest effective concentration that induces the phenotype without causing excessive toxicity.
Cell-Type Specific Differences: The response to PIKfyve inhibitors can be cell-type dependent.[7] Some cell lines may be less sensitive or require higher concentrations or longer incubation times.- Test a range of concentrations and incubation times for your specific cell line. - If possible, use a positive control cell line known to be responsive to PIKfyve inhibitors (e.g., U2OS, HeLa).[2]
Issues with Inhibitor Solubility: The inhibitor may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.- Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity and solubility issues. - When diluting the stock solution, vortex thoroughly and visually inspect for any precipitation. Sonication can aid dissolution if precipitation occurs.[1]
Glutamine-Deficient Media: The formation of vacuoles upon PIKfyve inhibition is dependent on the presence of glutamine and the subsequent intracellular accumulation of ammonium (B1175870).[8][9][10][11]- Ensure your cell culture medium contains L-glutamine. Using glutamine-free medium will suppress vacuole formation.[8]
High Cellular Toxicity at Effective Concentrations Off-Target Effects: Although this compound is reported to be specific, high concentrations may lead to off-target effects and cytotoxicity.- Use the lowest effective concentration that induces the desired phenotype. - Compare the phenotype with other known PIKfyve inhibitors (e.g., Apilimod, YM201636) to ensure it is a target-specific effect.[12]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%).
Variability in Phenotype Between Experiments Inconsistent Cell Culture Conditions: Factors such as cell confluency, passage number, and media composition can affect the cellular response.- Maintain consistent cell culture practices. Plate cells at a consistent density and use cells within a defined passage number range. - Ensure all reagents, including media and serum, are from consistent lots.
Inhibitor Degradation During Storage: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor.- Store this compound stock solutions in small, single-use aliquots at -80°C.

Key Experimental Protocols

Protocol 1: Induction of Cytoplasmic Vacuolation with this compound

This protocol provides a general guideline for treating cells with this compound to observe the characteristic vacuolation phenotype.

Materials:

  • Cells of interest (e.g., U2OS, HeLa, or your cell line of interest)

  • Complete cell culture medium (containing L-glutamine)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates for cell culture

  • Phase-contrast microscope

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO₂.

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration. Vacuolation can typically be observed within 4 to 24 hours.[4]

  • Phenotypic Analysis: Observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles. Compare the treated cells to the vehicle-treated control cells.

Protocol 2: Assessment of Autophagic Flux

This protocol describes a method to assess autophagic flux by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cells treated with this compound or vehicle control as described in Protocol 1.

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time. For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against LC3. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Compare the levels of LC3-II (the lower, lipidated band) between the different treatment groups. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux. A blockage of autophagic flux by this compound would be indicated by an accumulation of LC3-II that is not further increased by the addition of the lysosomal inhibitor.

Protocol 3: Assessment of Lysosomal Function using LysoTracker

This protocol uses a fluorescent probe to assess the integrity and acidity of lysosomes.

Materials:

  • Cells treated with this compound or vehicle control.

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.

  • LysoTracker Staining: During the last 30-60 minutes of the treatment, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration.

  • Imaging: Replace the staining medium with live-cell imaging medium and immediately visualize the cells using a fluorescence microscope.

  • Analysis: Observe the morphology and fluorescence intensity of the LysoTracker-stained compartments. In this compound treated cells, you would expect to see enlarged, LysoTracker-positive vacuoles, indicating that they are of lysosomal origin and have maintained an acidic pH.[13]

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibits PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Produces PI5P PI(5)P PIKfyve->PI5P Produces Lysosome_Fission Lysosome Fission PI35P2->Lysosome_Fission Regulates Autophagy Autophagy PI35P2->Autophagy Regulates Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Regulates

Caption: PIKfyve Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate (e.g., 4-24h) treatment->incubation phenotype_assessment Assess Phenotype incubation->phenotype_assessment vacuolation Observe Vacuolation (Phase Contrast Microscopy) phenotype_assessment->vacuolation Primary autophagy_assay Autophagic Flux Assay (Western Blot for LC3-II) phenotype_assessment->autophagy_assay Secondary lysosome_assay Lysosomal Function Assay (LysoTracker Staining) phenotype_assessment->lysosome_assay Secondary end End: Analyze Data vacuolation->end autophagy_assay->end lysosome_assay->end

Caption: General Experimental Workflow for Using this compound.

Troubleshooting_Tree start No Expected Phenotype with this compound check_concentration Is the inhibitor concentration optimal? start->check_concentration check_duration Is the treatment duration sufficient? check_concentration->check_duration Yes solution_concentration Perform dose-response experiment check_concentration->solution_concentration No check_media Does the media contain glutamine? check_duration->check_media Yes solution_duration Perform time-course experiment check_duration->solution_duration No check_inhibitor_quality Is the inhibitor stock viable? check_media->check_inhibitor_quality Yes solution_media Use glutamine-containing media check_media->solution_media No check_cell_type Is the cell line responsive? check_inhibitor_quality->check_cell_type Yes solution_inhibitor_quality Prepare fresh stock solution check_inhibitor_quality->solution_inhibitor_quality No solution_cell_type Use a positive control cell line check_cell_type->solution_cell_type No success Phenotype Observed check_cell_type->success Yes solution_concentration->start solution_duration->start solution_media->start solution_inhibitor_quality->start solution_cell_type->start

References

Technical Support Center: Troubleshooting PIKfyve-IN-1 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIKfyve-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using PIKfyve inhibitors in Western blotting applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected effect of this compound on autophagy markers in a Western blot?

A1: Inhibition of PIKfyve is known to block autophagic flux.[1][2][3] This blockage prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles. Consequently, you should expect to see an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1) upon treatment with a PIKfyve inhibitor like this compound.[1][3][4]

Q2: I treated my cells with this compound, but I don't see an increase in LC3-II or p62 levels in my Western blot. What could be the problem?

A2: Several factors could contribute to this observation. Here is a troubleshooting guide:

Possible Cause Suggested Solution
Inactive Compound Ensure the this compound is properly stored and has not expired. Prepare fresh solutions for each experiment.
Insufficient Treatment Time or Concentration Optimize the concentration and duration of this compound treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Cell Line-Specific Effects The response to PIKfyve inhibition can vary between cell lines. Confirm that your cell line is sensitive to PIKfyve inhibition by observing cellular vacuolization, a characteristic phenotype.[1][5]
Poor Antibody Quality Verify the specificity and sensitivity of your primary antibodies for LC3 and p62. Use a positive control, such as cells treated with bafilomycin A1 or chloroquine, to confirm that your antibodies can detect an accumulation of autophagosomes.
Western Blotting Technical Issues Review your Western blotting protocol for any potential errors in protein transfer, antibody incubation, or signal detection. Refer to general Western blot troubleshooting guides for common issues like weak or no signal.[6][7][8]

Q3: After treating with this compound, I see significant cell death and cytoplasmic vacuolization. Is this normal?

A3: Yes, the induction of massive cytoplasmic vacuolization is a well-documented cellular phenotype resulting from PIKfyve inhibition.[1][5] This is due to the disruption of endosome and lysosome membrane trafficking.[9] While some level of cytotoxicity can be expected with higher concentrations or prolonged treatment, excessive cell death may indicate that the treatment conditions are too harsh. Consider reducing the concentration of this compound or the treatment duration.

Q4: I am observing changes in the phosphorylation of proteins in the mTOR signaling pathway after this compound treatment. Is this expected?

A4: Yes, PIKfyve has been shown to be an activator of mTORC1 signaling.[10] Therefore, inhibition of PIKfyve can lead to a reduction in the phosphorylation of mTORC1 substrates.[10] To confirm this in your experiment, you can probe your Western blot for phosphorylated forms of mTORC1 downstream targets such as p70S6K and 4E-BP1.

Q5: Are there any known off-target effects of PIKfyve inhibitors that I should be aware of when interpreting my Western blot results?

A5: While this compound is designed to be specific, it is always good practice to consider potential off-target effects with any kinase inhibitor. For instance, some pyridinyl imidazole (B134444) p38 MAPK inhibitors have been found to have off-target inhibitory effects on PIKfyve.[11][12] If you observe unexpected changes in signaling pathways, it may be beneficial to consult the literature for known off-target effects of your specific inhibitor or to use a second, structurally different PIKfyve inhibitor to confirm your results. Analyzing the phosphorylation status of key proteins in related pathways that are not expected to be affected can also help identify off-target activity.[13]

Experimental Protocols

Detailed Methodology for Cell Treatment and Western Blot Analysis

1. Cell Culture and Treatment:

  • Plate your cells of interest at an appropriate density and allow them to adhere overnight.
  • The next day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for the desired treatment duration. This should be optimized for your specific cell line and experimental goals.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at high speed to pellet cell debris.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.
  • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
  • Incubate the membrane with the primary antibody (e.g., anti-LC3, anti-p62, anti-phospho-p70S6K) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

7. Signal Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a chemiluminescence imaging system.

8. Data Analysis:

  • Quantify the band intensities using image analysis software.
  • Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visual Guides

Signaling Pathway of PIKfyve Inhibition

PIKfyve_Signaling cluster_inhibition This compound cluster_pathway Cellular Pathway PIKfyve_Inhibitor This compound PIKfyve PIKfyve PIKfyve_Inhibitor->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces Autolysosome Autolysosome (Fusion Blocked) PIKfyve->Autolysosome Required for Fusion PI3P PI(3)P PI3P->PIKfyve Substrate Endosome_Lysosome Endosome/Lysosome Maturation & Fission PI35P2->Endosome_Lysosome Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome LC3_p62_accumulation LC3-II & p62 Accumulation

Caption: PIKfyve inhibition blocks PI(3,5)P2 production, impairing autophagosome-lysosome fusion.

Experimental Workflow for Western Blotting with this compound

WB_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis Troubleshooting_Tree Start No or Weak Signal for LC3-II/p62 Increase Check_Vacuoles Observe Cells: See Vacuolization? Start->Check_Vacuoles No_Vacuoles No Vacuoles Check_Vacuoles->No_Vacuoles No Yes_Vacuoles Yes, Vacuoles Present Check_Vacuoles->Yes_Vacuoles Yes Check_Inhibitor Check this compound: Fresh? Correct Conc.? No_Vacuoles->Check_Inhibitor Check_Antibody Check Antibodies: Positive Control Works? Yes_Vacuoles->Check_Antibody Bad_Inhibitor Optimize Treatment Conditions Check_Inhibitor->Bad_Inhibitor No Good_Inhibitor Cell Line May Be Resistant Check_Inhibitor->Good_Inhibitor Yes Bad_Antibody Use New/Validated Antibodies Check_Antibody->Bad_Antibody No Good_Antibody Review WB Protocol: Transfer, Blocking, etc. Check_Antibody->Good_Antibody Yes

References

Technical Support Center: PIKfyve-IN-1 Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PIKfyve-IN-1 and other inhibitors of PIKfyve kinase.

Frequently Asked Questions (FAQs)

Q1: What is PIKfyve and why is it a target of interest?

PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by synthesizing two important signaling lipids: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2] It is involved in various cellular processes, including endosome maturation, lysosome homeostasis, and autophagy.[3][4] Dysregulation of PIKfyve activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[5][6]

Q2: What is the expected cellular phenotype upon PIKfyve inhibition?

The most prominent and widely reported phenotype following the inhibition of PIKfyve, either by small molecules like this compound or by genetic knockdown, is the formation of large cytoplasmic vacuoles.[2][4][7] These vacuoles are typically derived from endosomes and lysosomes and are a hallmark of disrupted endolysosomal trafficking and lysosomal fission.[2][4]

Q3: How do I confirm that the observed phenotype is due to on-target PIKfyve inhibition?

To confirm on-target activity, it is essential to perform a series of control experiments. These include:

  • Genetic knockdown: Use siRNA or shRNA to specifically reduce PIKfyve expression and observe if the same phenotype (e.g., vacuolation) is induced.[4]

  • Inactive control compound: If available, use a structurally related but inactive analog of your inhibitor. This compound should not induce the characteristic phenotype.

  • Rescue experiment: In genetically modified cells where PIKfyve is knocked down, re-introducing a wild-type, functional PIKfyve should rescue the phenotype.

Troubleshooting Guide

Problem 1: I am not observing the characteristic cytoplasmic vacuolation after treating my cells with a PIKfyve inhibitor.

  • Possible Cause 1: Inhibitor Concentration and Potency: The concentration of the inhibitor may be too low for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell types.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your cell line. Refer to the table below for reported IC50 values of common PIKfyve inhibitors.

InhibitorTargetIC50Cell Line/Assay Condition
YM201636PIKfyve33 nMIn vitro kinase assay
ApilimodPIKfyve~14 nMIn vitro kinase assay
This compoundPIKfyve6.9 nMIn vitro kinase assay
WX8PIKfyveVariesCell viability assays in different cancer cell lines
  • Possible Cause 2: Cell Line Specific Differences: Some cell lines may be less sensitive to PIKfyve inhibition or may exhibit a different phenotype.

    • Solution: Try a different cell line that has been reported to show a robust vacuolation phenotype, such as HeLa, U2OS, or various cancer cell lines.

  • Possible Cause 3: Off-Target Effects or Compound Instability: The observed lack of effect could be due to the specific inhibitor used.

    • Solution: Validate your inhibitor by testing its effect on a known downstream target of PIKfyve, such as the levels of PI(3,5)P2. A successful inhibition should lead to a significant reduction in PI(3,5)P2 levels.

Problem 2: I am observing significant cytotoxicity that is not expected.

  • Possible Cause 1: Off-Target Effects: The inhibitor may have off-target effects at the concentration used, leading to cytotoxicity.

    • Solution: Lower the concentration of the inhibitor and perform a viability assay (e.g., MTT or trypan blue exclusion) to find a non-toxic working concentration that still induces the desired phenotype. Additionally, consider testing other structurally different PIKfyve inhibitors to see if the cytotoxicity is compound-specific. Some inhibitors have been noted to have off-target effects on kinases like p38 MAPKs.[8]

  • Possible Cause 2: Prolonged Inhibition: Long-term inhibition of PIKfyve can disrupt essential cellular processes, leading to cell death.

    • Solution: Perform a time-course experiment to determine the optimal treatment duration. It is possible to observe the vacuolation phenotype at earlier time points before significant cytotoxicity occurs.

Problem 3: How can I be sure the vacuoles I see are of endo-lysosomal origin?

  • Solution: Perform immunofluorescence staining for endosomal and lysosomal markers. The vacuoles induced by PIKfyve inhibition are expected to be positive for markers such as LAMP1 (lysosomes) and EEA1 (early endosomes) at different stages.

Key Control Experiments: Detailed Protocols

Genetic Validation: PIKfyve siRNA Knockdown

This experiment validates that the observed phenotype is a direct result of reduced PIKfyve activity.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two separate siRNA duplexes targeting different regions of the PIKfyve mRNA and a non-targeting control siRNA (scrambled).

    • On the day of transfection, dilute the siRNAs in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells in complete medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for PIKfyve protein depletion.

  • Validation of Knockdown:

    • Western Blot: Lyse a portion of the cells and perform a Western blot using an antibody specific for PIKfyve to confirm reduced protein levels. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • qPCR: Extract total RNA from another portion of the cells, synthesize cDNA, and perform quantitative PCR to confirm reduced PIKfyve mRNA levels.

  • Phenotypic Analysis: Observe the cells under a microscope for the presence of cytoplasmic vacuoles. Quantify the vacuolation if necessary.

Phenotypic Validation: Immunofluorescence for LAMP1

This protocol confirms that the vacuoles formed upon PIKfyve inhibition are derived from lysosomes.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the PIKfyve inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against LAMP1 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

Biochemical Validation: Measurement of PI(3,5)P2 Levels

This is a direct biochemical assay to confirm that the PIKfyve inhibitor is blocking the enzymatic activity of its target.

Protocol Overview:

Measuring the levels of low-abundance phosphoinositides like PI(3,5)P2 can be challenging. Common methods include radioactive labeling followed by HPLC, or mass spectrometry-based approaches. Commercial ELISA kits are also available.

General Steps (using a competitive ELISA as an example):

  • Cell Lysis and Lipid Extraction:

    • Treat cells with the PIKfyve inhibitor or vehicle control.

    • Harvest and lyse the cells.

    • Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol/HCl).

  • Assay Procedure (as per manufacturer's instructions):

    • The extracted lipids are incubated in a microplate pre-coated with a PI(3,5)P2-binding protein.

    • A PI(3,5)P2 detector protein is added, which competes with the PI(3,5)P2 in the sample for binding to the plate.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A colorimetric substrate is added, and the absorbance is measured. The signal is inversely proportional to the amount of PI(3,5)P2 in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PI(3,5)P2.

    • Determine the concentration of PI(3,5)P2 in the samples by comparing their absorbance to the standard curve. A significant decrease in PI(3,5)P2 levels in inhibitor-treated cells compared to control cells confirms on-target activity.

Visualizations

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PI35P2->Autophagy PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve

Caption: PIKfyve signaling pathway and point of inhibition.

Experimental_Workflow cluster_phenotypic Phenotypic Validation cluster_biochemical Biochemical Validation cluster_genetic Genetic Validation Observe_Vacuolation Observe Vacuolation LAMP1_Staining LAMP1 Staining Observe_Vacuolation->LAMP1_Staining On_Target On-Target Effect Confirmed LAMP1_Staining->On_Target Measure_PI35P2 Measure PI(3,5)P2 Levels Measure_PI35P2->On_Target siRNA_Knockdown siRNA Knockdown of PIKfyve Rescue_Experiment Rescue with WT PIKfyve siRNA_Knockdown->Rescue_Experiment Rescue_Experiment->On_Target Start Treat cells with this compound Start->Observe_Vacuolation Start->Measure_PI35P2 Start->siRNA_Knockdown

Caption: Workflow for validating PIKfyve inhibitor on-target effects.

Troubleshooting_Guide cluster_no_vac Troubleshooting No Vacuolation cluster_cyto Troubleshooting Cytotoxicity Start Unexpected Result with this compound No_Vacuolation No Vacuolation Observed Start->No_Vacuolation High_Cytotoxicity High Cytotoxicity Observed Start->High_Cytotoxicity Check_Concentration Check Inhibitor Concentration (Dose-Response) No_Vacuolation->Check_Concentration Change_Cell_Line Try a Different Cell Line No_Vacuolation->Change_Cell_Line Validate_Inhibitor Validate Inhibitor Activity (Measure PI(3,5)P2) No_Vacuolation->Validate_Inhibitor Lower_Concentration Lower Inhibitor Concentration High_Cytotoxicity->Lower_Concentration Time_Course Perform Time-Course Experiment High_Cytotoxicity->Time_Course Test_Other_Inhibitors Test Different PIKfyve Inhibitors High_Cytotoxicity->Test_Other_Inhibitors

References

long-term stability of PIKfyve-IN-1 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIKfyve-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the long-term stability of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: My this compound solution has changed color. Is it still usable?

A change in the color of your stock or working solution may indicate chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is strongly advised to perform a quality control check, such as HPLC-MS analysis, to assess the integrity of the compound before proceeding with your experiments.

Q3: I am observing precipitation in my frozen this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Consider the following troubleshooting steps:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing the compound at a slightly lower concentration.

  • Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and anhydrous, as water content can affect solubility and stability.[2]

Q4: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can impact the stability of your compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is best to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Compound Activity

This is a common issue that may arise from the degradation of this compound in solution. The following guide provides a systematic approach to troubleshoot this problem.

Potential Cause & Suggested Solution

Potential Cause Suggested Solution(s)
Compound Degradation - Prepare fresh solutions for each experiment from a new aliquot of the stock solution.- Perform a stability test (see Experimental Protocols section) to determine the rate of degradation under your experimental conditions.- If degradation is confirmed, consider reducing the incubation time of the compound in your assay.
Repeated Freeze-Thaw Cycles - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Exposure to Light - Store solutions in amber vials or wrap containers in foil to protect from light.[3]- Minimize exposure to light during experimental procedures.
Oxidation - Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[3]
Incorrect Solution Preparation - Ensure the compound is fully dissolved in DMSO before making further dilutions.- Use calibrated pipettes and follow a standardized protocol for solution preparation.

Illustrative Stability Data

The following table provides an example of how to present stability data. Note that this data is for illustrative purposes only and the actual stability of this compound may vary.

Storage Condition Time Point % Remaining this compound (Illustrative) Observations
Room Temperature (~25°C)0 hours100%Clear solution
24 hours85%Slight yellowing
48 hours70%Noticeable color change
4°C0 hours100%Clear solution
7 days95%No visible change
14 days90%No visible change
-20°C0 days100%Clear solution
30 days>98%No visible change
-80°C0 months100%Clear solution
6 months>99%No visible change

Logical Troubleshooting Workflow

A Inconsistent Results or Loss of Activity B Check Solution Preparation and Storage A->B C Prepare Fresh Solution from New Aliquot B->C E Results Still Inconsistent? C->E D Perform Stability Test (e.g., HPLC-MS) F Degradation Confirmed? D->F I Yes E->I Yes J No E->J No K Yes F->K Yes L No F->L No G Optimize Experimental Conditions H Consider Other Factors: Cell Health, Reagents I->H J->D K->G L->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO by HPLC-MS

Objective: To quantitatively assess the stability of this compound in DMSO over time under specific storage conditions.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase)

  • Analytical HPLC system with a C18 column coupled to a mass spectrometer (MS)

Procedure:

  • Prepare Stock Solution: Prepare a fresh 10 mM stock solution of this compound in DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration (e.g., 1 µM) in the initial mobile phase composition. Inject this sample into the HPLC-MS system to obtain the initial peak area corresponding to 100% integrity.

  • Incubation: Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: At each designated time point (e.g., 0, 24, 48 hours for room temperature; 0, 7, 14 days for 4°C), retrieve one vial from each storage condition.

  • Sample Preparation and Analysis: Dilute an aliquot from each sample to the same concentration as the T=0 sample and analyze by HPLC-MS using the same method.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining this compound.

Protocol 2: Assessment of this compound Stability by ¹H NMR Spectroscopy

Objective: To qualitatively assess the stability of this compound in DMSO-d₆ by observing changes in its chemical structure.

Materials:

  • This compound

  • Deuterated DMSO (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare NMR Sample: Dissolve a small amount of this compound in DMSO-d₆ in an NMR tube to obtain a suitable concentration for analysis.

  • Initial Spectrum (T=0): Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the reference spectrum.

  • Incubation: Store the NMR tube under the desired condition (e.g., room temperature).

  • Time Points: Acquire subsequent ¹H NMR spectra at various time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the intensity of the original this compound signals would suggest degradation.

PIKfyve Signaling Pathway

PIKfyve is a lipid kinase that plays a crucial role in the endosomal pathway. It phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This process is essential for the regulation of endosome trafficking, lysosome homeostasis, and autophagy.

cluster_0 PIKfyve-mediated Synthesis of PtdIns(3,5)P₂ cluster_1 Downstream Cellular Processes PtdIns PtdIns PI3K PI3K PtdIns->PI3K phosphorylates PtdIns3P PtdIns(3)P PI3K->PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve phosphorylates PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve inhibits Endosome_Trafficking Endosome Trafficking PtdIns35P2->Endosome_Trafficking regulates Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis regulates Autophagy Autophagy PtdIns35P2->Autophagy regulates

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

References

Navigating PIKfyve-IN-1 Potency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIKfyve-IN-1 in various experimental settings. Our aim is to facilitate accurate assessment of its potency and streamline your research workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of PIKfyve kinase.[1][2] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and can also generate phosphatidylinositol 5-phosphate (PtdIns5P).[3][4][5] These phosphoinositides are crucial for regulating intracellular trafficking, particularly within the endosomal and lysosomal pathways.[6] By inhibiting PIKfyve, this compound disrupts the balance of these lipids, leading to defects in endosome maturation, lysosome function, and autophagy.[6][7][8] A characteristic cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[7][8][9]

Q2: I am not observing the expected vacuolation phenotype after treating my cells with this compound. What could be the issue?

A2: Several factors could contribute to this. First, ensure the compound's integrity and proper storage. This compound should be stored at -20°C. Repeated freeze-thaw cycles should be avoided. Second, the cell line you are using may be less sensitive to PIKfyve inhibition. The extent of vacuolation can be cell-type dependent. Finally, the concentration and incubation time may need optimization. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: My IC50 value for this compound in a cell-based assay is significantly higher than the reported biochemical IC50. Why is there a discrepancy?

A3: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays. This can be attributed to several factors, including cell membrane permeability of the compound, intracellular drug concentrations reaching the target, presence of efflux pumps, and the complexity of the cellular environment. Biochemical assays measure direct inhibition of the purified enzyme, while cellular assays reflect the compound's overall effect within a living system.

Q4: Can this compound be used in in vivo studies?

A4: While this compound is a valuable tool for in vitro studies, its suitability for in vivo applications may require further investigation. Factors such as pharmacokinetics (PK) and metabolic stability need to be considered. For in vivo studies, researchers often utilize optimized analogs with improved PK properties.

Potency of this compound in Different Assays

The potency of this compound, typically measured as the half-maximal inhibitory concentration (IC50), can vary depending on the assay format. Below is a summary of reported IC50 values.

Assay TypeTarget/SystemIC50 (nM)Reference
Enzymatic AssayPIKfyve6.9[2]
NanoBRET AssayPIKfyve4.01[2]
Viral Replication AssayMHV23.5[2]
Viral Replication AssaySARS-CoV-219.5[2]

Experimental Protocols & Troubleshooting

PIKfyve Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PIKfyve kinase.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant PIKfyve enzyme

    • Substrate: Phosphatidylinositol 3-phosphate (PtdIns3P)

    • ATP (radiolabeled or with a detection system like ADP-Glo™)

    • This compound (and other test compounds)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96- or 384-well plates

    • Detection reagents (e.g., scintillation fluid or luminescence reader)

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, add the assay buffer, PIKfyve enzyme, and the substrate (PtdIns3P).

    • Add the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a stop solution or heating).

    • Detect the product (PtdIns(3,5)P2). This can be done by measuring the incorporation of radiolabeled phosphate (B84403) or by quantifying the amount of ADP produced.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High background signal Non-specific binding of ATP or substrate. Contaminated reagents.Optimize washing steps. Use fresh reagents. Include a "no enzyme" control.
Low signal-to-noise ratio Suboptimal enzyme concentration or activity. Incorrect buffer conditions.Titrate the enzyme to determine the optimal concentration. Optimize buffer pH, ionic strength, and co-factor concentrations.
Inconsistent results Pipetting errors. Temperature fluctuations.Use calibrated pipettes and proper pipetting techniques. Ensure consistent incubation temperatures.
Complete inhibition at all concentrations Inhibitor concentration is too high.Extend the dilution range of the inhibitor to lower concentrations.
No inhibition observed Inactive inhibitor. Incorrect assay setup.Verify the integrity and concentration of the inhibitor stock. Double-check all reagent concentrations and incubation times.
NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of this compound to PIKfyve within living cells, providing a direct measure of target engagement.

Detailed Methodology:

  • Reagents and Materials:

    • HEK293 cells (or other suitable cell line)

    • PIKFYVE-NanoLuc® Fusion Vector

    • Transfection reagent

    • NanoBRET™ Tracer

    • This compound (and other test compounds)

    • Opti-MEM™ I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • White, opaque 96- or 384-well plates

    • Luminometer capable of measuring BRET signals

  • Procedure:

    • Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.

    • Seed the transfected cells into multi-well plates and allow them to adhere.

    • Prepare a serial dilution of this compound.

    • Add the NanoBRET™ Tracer to the cells, followed by the diluted this compound or vehicle control.

    • Incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Measure the BRET signal using a luminometer.

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low BRET signal Low transfection efficiency. Low expression of the fusion protein.Optimize transfection protocol. Use a higher plasmid concentration or a different transfection reagent.
High background signal Non-specific binding of the tracer. Autofluorescence of the compound.Decrease tracer concentration. Run a control with untransfected cells to assess compound autofluorescence.
Variable results between wells Uneven cell seeding. Inconsistent transfection.Ensure a single-cell suspension before seeding. Optimize transfection to achieve uniform efficiency across the plate.
No displacement of the tracer Inhibitor does not bind to the target in cells. Inhibitor concentration is too low.Confirm target engagement through an orthogonal method. Increase the concentration range of the inhibitor.
Cell Viability/Cytotoxicity Assay

This assay assesses the effect of this compound on cell proliferation and survival.

Detailed Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., B-cell non-Hodgkin lymphoma lines)[11]

    • Complete culture medium

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

    • 96-well plates

    • Plate reader (luminometer, spectrophotometer)

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a defined period (e.g., 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance) using a plate reader.

    • Normalize the data to the vehicle-treated control cells and plot cell viability against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High variability in cell numbers Uneven cell seeding. Edge effects in the plate.Ensure proper cell counting and mixing before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.
Inconsistent IC50 values Variation in cell passage number or confluency. Inconsistent incubation times.Use cells within a consistent passage number range. Maintain consistent cell confluency at the time of treatment. Adhere strictly to the incubation time.
Precipitation of the compound Poor solubility of the compound in the culture medium.Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Check the solubility of the compound in your specific medium.
Unexpected increase in viability at high concentrations Compound autofluorescence or interference with the assay chemistry.Run controls with the compound in cell-free medium to check for interference. Consider using an orthogonal viability assay.

Visualizing Key Processes

To aid in understanding the experimental workflows and the underlying biological pathway, the following diagrams are provided.

experimental_workflow_enzymatic_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Buffer, Enzyme, Substrate add_reagents Add Reagents to Plate prep_reagents->add_reagents add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product stop_reaction->detect_product analyze_data Analyze Data & Determine IC50 detect_product->analyze_data

Caption: Workflow for a PIKfyve Enzymatic Assay.

experimental_workflow_nanobret_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis transfect Transfect Cells with PIKFYVE-NanoLuc® seed Seed Cells in Plate transfect->seed add_tracer Add NanoBRET™ Tracer seed->add_tracer prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor add_tracer->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate & Inhibitor incubate->add_substrate measure_bret Measure BRET Signal add_substrate->measure_bret analyze_data Analyze Data & Determine IC50 measure_bret->analyze_data

Caption: Workflow for a NanoBRET™ Cellular Target Engagement Assay.

pikfyve_signaling_pathway cluster_membrane Endosomal Membrane cluster_phenotype Cellular Phenotype PI3P PtdIns3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylates Endosome_maturation Endosome Maturation PI35P2->Endosome_maturation Regulates Lysosome_homeostasis Lysosome Homeostasis PI35P2->Lysosome_homeostasis Regulates Autophagy Autophagy PI35P2->Autophagy Regulates PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibits Vacuolation Cytoplasmic Vacuolation Endosome_maturation->Vacuolation Disruption leads to Lysosome_homeostasis->Vacuolation Disruption leads to Autophagy->Vacuolation Disruption leads to

Caption: PIKfyve Signaling Pathway and Inhibition by this compound.

References

PIKfyve-IN-1 Cross-Reactivity & Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the kinase selectivity profile of PIKfyve-IN-1. This guide includes frequently asked questions, troubleshooting advice for experimental work, and detailed data on off-target interactions to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How potent and selective is this compound for its primary target, PIKfyve?

A1: this compound, also referred to as SGC-PIKFYVE-1, is a highly potent inhibitor of PIKfyve kinase. In biochemical enzymatic assays, it demonstrates an IC50 value of approximately 6.9 nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay, shows a similar high potency with an IC50 of 4.0 nM.[1][2] Comprehensive kinome-wide profiling has demonstrated that this compound has excellent selectivity for PIKfyve over other kinases.[2][4]

Q2: What are the known off-target kinases for this compound?

A2: While this compound is highly selective, kinome-wide screening at a concentration of 1 µM has identified a small number of potential off-target kinases. The most significant off-targets with enzymatic IC50 values within 30-fold of the PIKfyve enzymatic IC50 are MYLK4 and MAP4K5.[2][5] It is important to note that the cellular affinity for these off-targets is significantly lower than for PIKfyve.[5]

Q3: How does the selectivity of this compound compare to other known PIKfyve inhibitors like Apilimod?

A3: this compound possesses a distinct chemotype that lacks the canonical morpholine (B109124) hinge-binding motif present in classical lipid kinase inhibitors such as Apilimod and YM201636.[2][4] This structural difference results in a non-overlapping off-target profile.[2][4] For instance, YM201636 has been shown to have off-target activity against PIK3CB, a catalytic subunit of PI3Ks, which is not observed with this compound.[4] Apilimod is reported to be exquisitely selective for PIKfyve when profiled against a large kinase panel.[6][7]

Q4: I am observing unexpected phenotypes in my cell-based assays. Could this be due to off-target effects of this compound?

A4: While this compound is highly selective, off-target effects, though minimal, cannot be entirely ruled out, especially at higher concentrations. The primary known off-targets are MYLK4 and MAP4K5.[2][5] To investigate if an observed phenotype is due to off-target activity, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a dose-response experiment. If the phenotype tracks with the IC50 of PIKfyve inhibition (~4.0 nM in cells) rather than the higher IC50 values for off-targets, it is more likely an on-target effect.

  • Use a Negative Control: Utilize the structurally related negative control, SGC-PIKFYVE-1N, which lacks PIKfyve inhibitory activity.[2] If the phenotype is absent with the negative control, it strongly suggests the effect is mediated by PIKfyve inhibition.

  • Orthogonal Inhibitor: Use a structurally different PIKfyve inhibitor, such as Apilimod, to see if it recapitulates the phenotype.

  • Genetic Knockdown: Perform siRNA or CRISPR-Cas9 mediated knockdown of PIKFYVE to confirm that the phenotype is a direct result of PIKfyve inhibition.[6]

Troubleshooting Guide

Issue: Inconsistent IC50 values in cellular assays.
  • Possible Cause 1: Cell Permeability. While this compound is cell-active, differences in cell lines and culture conditions can affect compound uptake.

    • Recommendation: Ensure consistent cell densities and incubation times. If permeability is a concern, consider using assays with lysed cells or purified enzyme.

  • Possible Cause 2: Assay Format. Different cellular assays measure different endpoints (e.g., target engagement vs. downstream functional effect), which can lead to varied IC50 values.

    • Recommendation: Use a direct target engagement assay like NanoBRET to confirm compound binding to PIKfyve within the cell.[2]

Issue: Observing cellular vacuolization.
  • Explanation: The formation of large cytoplasmic vacuoles is a known cellular phenotype resulting from the inhibition of PIKfyve.[8] PIKfyve is crucial for endolysosomal membrane trafficking, and its inhibition disrupts this process, leading to vacuole formation.[6][9] This is considered an on-target effect.

Quantitative Data Summary

The following tables summarize the potency and selectivity data for this compound (SGC-PIKFYVE-1).

Table 1: On-Target Potency of this compound

Assay TypeTargetIC50Reference
Enzymatic AssayPIKfyve6.9 nM[1][2][3]
NanoBRET Cellular AssayPIKfyve4.0 nM[1][2]

Table 2: Selectivity Profile of this compound (SGC-PIKFYVE-1) at 1 µM

KinaseAssay TypeResult (Percent of Control)Selectivity ScoreReference
PIKfyveKINOMEscan0.1S10(1 µM) = 0.02[2][5]
8 KinasesKINOMEscan< 10[2][5]
20 KinasesKINOMEscan< 35S35(1 µM) = 0.05[3]

Table 3: Off-Target Kinase Activity of this compound (SGC-PIKFYVE-1)

Off-Target KinaseEnzymatic IC50Cellular NanoBRET IC50Reference
MYLK466 nM270 nM[5]
MAP4K589 nM> 10,000 nM[5]

Experimental Protocols

1. KINOMEscan™ Profiling Assay (DiscoverX)

This is a competition binding assay used to quantify the interaction of a test compound with a panel of DNA-tagged kinases.

  • Principle: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support. The test compound is incubated with the kinase-tagged support. The amount of kinase that remains bound to the support after incubation is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Methodology:

    • This compound is incubated at a concentration of 1 µM with a panel of 403 wild-type human kinases.

    • The kinase-compound mixture is passed over a column containing an immobilized, active-site directed ligand.

    • Kinases that are not bound to the test compound will bind to the column ligand and be retained.

    • Kinases bound to the test compound will flow through the column.

    • The amount of kinase in the flow-through is quantified using qPCR.

    • Results are expressed as Percent of Control (PoC), where a lower PoC indicates stronger binding.

2. NanoBRET™ Target Engagement Assay (Promega)

This is a live-cell assay that measures the binding of a compound to a specific target protein.

  • Principle: The target protein (PIKfyve) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-target fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Methodology:

    • HEK293T cells are transiently transfected with a plasmid encoding for PIKfyve-NanoLuc® fusion protein.

    • Transfected cells are seeded into 96-well plates.

    • A fluorescent tracer is added to the cells, followed by a serial dilution of this compound.

    • The NanoBRET substrate is added, and both donor (NanoLuc®) and acceptor (tracer) emission signals are measured.

    • The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Trafficking Regulates PIKfyve->PI35P2 Phosphorylation PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

Caption: PIKfyve signaling and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse NegativeControl Test with Negative Control (SGC-PIKFYVE-1N) DoseResponse->NegativeControl Correlates with PIKfyve IC50 OffTarget Conclusion: Potential Off-Target Effect DoseResponse->OffTarget Does not correlate OrthogonalInhibitor Use Orthogonal Inhibitor (e.g., Apilimod) NegativeControl->OrthogonalInhibitor Phenotype Absent NegativeControl->OffTarget Phenotype Persists GeneticKD Perform PIKFYVE Knockdown (siRNA/CRISPR) OrthogonalInhibitor->GeneticKD Phenotype Recapitulated OrthogonalInhibitor->OffTarget Phenotype Different OnTarget Conclusion: On-Target Effect GeneticKD->OnTarget Phenotype Confirmed GeneticKD->OffTarget Phenotype Not Confirmed

Caption: Workflow for troubleshooting unexpected experimental phenotypes.

References

Technical Support Center: Troubleshooting Vacuole Formation with PIKfyve Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vacuole formation during experiments with PIKfyve inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do PIKfyve inhibitors cause vacuole formation in cells?

A1: PIKfyve is a lipid kinase essential for producing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] These phosphoinositides are critical for regulating the fission and maturation of endosomes and lysosomes.[2] Inhibition of PIKfyve disrupts these processes, leading to the enlargement of endosomes and lysosomes, which appear as cytoplasmic vacuoles.[2][3][4] This is considered a hallmark phenotype of PIKfyve inhibition.[5] The mechanism involves impaired lysosomal fission and homeostasis.[3] One proposed mechanism is that PIKfyve inhibition leads to the accumulation of ammonium (B1175870) ions within endosomes and lysosomes, causing osmotic swelling and vacuole enlargement.[6][7][8]

Q2: Is the vacuolation observed with PIKfyve inhibitors reversible?

A2: Yes, in many cases, the vacuolation is reversible. Washing out the PIKfyve inhibitor can lead to the resolution of vacuoles as the kinase activity is restored.[9][10] This process, known as vacuole resolution or shrinkage, involves the fission of the large vacuoles into smaller vesicles.[9][10]

Q3: Does the extent of vacuolation vary between different cell lines?

A3: Yes, the degree of vacuolation can be cell-line dependent.[11] The sensitivity of a cell line to PIKfyve inhibitors and its capacity to form vacuoles can be influenced by its genetic background, metabolic state, and dependence on specific cellular pathways like autophagy.[12][13] For instance, some cancer cell lines show a more pronounced vacuolation phenotype than non-malignant cells.[12]

Q4: What is the relationship between vacuole formation and cell death?

A4: While vacuolation is a direct consequence of PIKfyve inhibition, it does not always lead to cell death.[5] In some cell types, particularly cancer cells that are dependent on autophagy, excessive and sustained vacuolation can trigger non-apoptotic cell death pathways.[12][13][14][15] This cytotoxic effect is often more pronounced under conditions of cellular stress, such as serum deprivation, and can be linked to the suppression of survival signals like those mediated by Akt.[5] In some contexts, PIKfyve inhibition can induce cell death through the upregulation of endoplasmic reticulum (ER) stress responses.[12]

Q5: Are there off-target effects of PIKfyve inhibitors that could contribute to vacuolation?

A5: While the primary mechanism of vacuolation is on-target inhibition of PIKfyve, some compounds may have off-target effects. For example, some pyridinyl imidazole-based inhibitors, initially developed as p38 MAPK inhibitors, were found to inhibit PIKfyve off-target, leading to vacuolation.[16] It is crucial to use well-characterized, specific PIKfyve inhibitors to minimize confounding results.

Troubleshooting Guide

Problem 1: Excessive or Unexpectedly Rapid Vacuolation

Possible Cause Suggested Solution
Inhibitor concentration is too high. Titrate the inhibitor concentration to find the optimal dose that induces the desired effect without causing immediate and excessive vacuolation. Refer to the literature for typical concentration ranges for your specific inhibitor and cell line.
Cell line is particularly sensitive. Reduce the inhibitor concentration or the treatment duration. Consider using a less sensitive cell line if experimentally feasible.
Culture medium composition. The presence of glutamine in the culture medium can enhance vacuole formation by providing a source for ammonium accumulation.[6][17][7] If attempting to minimize vacuolation, consider using a glutamine-free medium for a short duration, but be aware of the potential impact on cell health.
Off-target effects of the inhibitor. Use a structurally different, highly specific PIKfyve inhibitor to confirm that the phenotype is due to on-target effects.

Problem 2: No or Minimal Vacuolation Observed

Possible Cause Suggested Solution
Inhibitor concentration is too low. Increase the inhibitor concentration in a stepwise manner. Ensure the inhibitor is fully dissolved and stable in your culture medium.
Cell line is resistant. Some cell lines are less sensitive to PIKfyve inhibition.[13] Confirm the activity of your inhibitor in a known sensitive cell line. If the target cell line is inherently resistant, alternative experimental approaches may be needed.
Incorrect treatment duration. Vacuole formation is time-dependent.[14] Perform a time-course experiment to determine the optimal incubation time for your cell line and inhibitor concentration.
Inhibitor has degraded. Ensure proper storage and handling of the PIKfyve inhibitor. Prepare fresh stock solutions regularly.

Problem 3: Difficulty in Quantifying Vacuolation

Possible Cause Suggested Solution
Subjective assessment. Employ quantitative image analysis methods. Use software to measure the number of vacuoles per cell, the total vacuolated area per cell, or the average vacuole size.[18]
Poor image quality. Optimize microscopy settings for brightfield or phase-contrast imaging. Use fluorescent dyes that label endosomes or lysosomes (e.g., LysoTracker or LAMP1 antibodies) for more specific visualization and quantification.[3]
Confluent cell culture. Plate cells at a lower density to allow for clear visualization of individual cell morphology and vacuole formation.

Problem 4: Vacuolation is interfering with downstream assays (e.g., cell viability, signaling).

Possible Cause Suggested Solution
Excessive vacuolation leading to cell stress and death. Reduce the inhibitor concentration or treatment time to a point where the primary target is affected but overt cytotoxicity due to vacuolation is minimized.
Inability to reverse the phenotype. Perform a washout experiment. After treatment, replace the inhibitor-containing medium with fresh medium and monitor the cells for vacuole resolution.[9][10] This can allow for the study of downstream effects after the initial vacuolation stress has subsided.
Interference with signaling pathways. Be aware that PIKfyve inhibition can affect signaling pathways such as mTOR and Akt.[3][5] If studying these pathways, carefully design experiments to dissect the direct effects of PIKfyve inhibition from the secondary effects of vacuolation. Co-treatment with other inhibitors (e.g., mTOR inhibitors) may help elucidate these connections.[3]

Quantitative Data Summary

Table 1: Commonly Used PIKfyve Inhibitors and Working Concentrations

InhibitorCommon Cell LinesTypical Concentration RangeReference
Apilimod (LAM-002) RAW264.7, MEFs, C2C12, HeLa20 nM - 1 µM[3][5][19][20]
YM201636 MCF10A, HEK-293, MEFs, Hippocampal Neurons200 nM - 800 nM[5][9][14]
WX8 U2OS, A375 Melanoma10 nM - 1 µM[10][13]
SB202190 (off-target) DU145355 nM (IC50 for PIKfyve)[16]

Table 2: Effects of PIKfyve Inhibition on Vacuolation and Cell Viability

Cell LineInhibitor (Concentration)Treatment DurationKey ObservationReference
MCF10A YM201636 (800 nM)>20 hoursVacuoles failed to shrink over time.[9]
Hippocampal Neurons YM2016364 hoursVacuolation preceded cell death.[14]
MEFs (serum-deprived) YM201636 (800 nM), Apilimod (20 nM)18 hoursExcessive vacuolation and marked cell death.[5]
A375 Melanoma WX8Not specifiedInduced IL-24 dependent cell death.[12][13]
DU145 YM201636, Apilimod, SB202190Not specifiedVacuole enlargement required glutamine.[6]

Experimental Protocols

Protocol 1: Induction and Quantification of Vacuolation

  • Cell Plating: Plate cells on glass-bottom dishes or multi-well plates at a density that allows for clear visualization of individual cells (e.g., 50-60% confluency).

  • Inhibitor Treatment: Prepare a stock solution of the PIKfyve inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentration in pre-warmed complete culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Imaging:

    • Brightfield/Phase-Contrast: Acquire images using a light microscope equipped with a camera.

    • Fluorescence Imaging (Optional): To specifically label vacuoles derived from lysosomes, incubate cells with a lysosomotropic dye like LysoTracker Red DND-99 (e.g., 50-75 nM) for the final 30-60 minutes of the inhibitor treatment. Alternatively, perform immunofluorescence for lysosomal markers like LAMP1.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify vacuolation.

    • Manually or automatically segment the cell boundaries and the vacuoles within each cell.

    • Calculate parameters such as the number of vacuoles per cell, the total area of vacuoles per cell, and the average vacuole size.[18]

    • Normalize the data to the vehicle control.

Protocol 2: Inhibitor Washout and Vacuole Resolution Assay

  • Induce Vacuolation: Treat cells with a PIKfyve inhibitor for a sufficient time to induce robust vacuolation (e.g., 4-8 hours), as determined in Protocol 1.

  • Washout: Gently aspirate the inhibitor-containing medium. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Recovery: Add fresh, pre-warmed complete culture medium without the inhibitor.

  • Time-Lapse Imaging: Monitor the cells using live-cell imaging immediately after the washout. Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 6-12 hours) to observe the dynamics of vacuole shrinkage and fission.[10]

  • Quantification: Analyze the images to measure the change in vacuole size or number over time.

Protocol 3: Cell Viability Assay

  • Treatment: Plate cells in a 96-well plate and treat with a range of PIKfyve inhibitor concentrations for the desired duration.

  • Assay: Perform a standard cell viability assay.

    • Adherent cells:

      • Remove the medium.

      • Wash the cells with PBS.

      • Add a dissociation agent like trypsin and incubate until cells detach.

      • Neutralize with serum-containing medium.

      • Transfer cells to a microcentrifuge tube for counting (e.g., using a hemocytometer with trypan blue exclusion) or for use in other viability assays (e.g., MTT, PrestoBlue).[21]

    • Endpoint assays: Follow the manufacturer's instructions for assays like MTT, MTS, or those measuring ATP content (e.g., CellTiter-Glo).

Visualizations

PIKfyve_Signaling_Pathway cluster_vacuolation Mechanism of Vacuolation PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes Lysosome_Fission Lysosome Fission & Maturation mTORC1 mTORC1 PIKfyve->mTORC1 Regulates Ammonium Glutamine -> Ammonium (NH4+) Accumulation PIKfyve->Ammonium Inhibition leads to PI35P2->Lysosome_Fission Promotes Inhibitor PIKfyve Inhibitor (e.g., Apilimod, YM201636) Inhibitor->PIKfyve Vacuolation Vacuolation (Enlarged Lysosomes) Inhibitor->Vacuolation Induces TFEB TFEB mTORC1->TFEB Inhibits Lysosome_Biogenesis Lysosome Biogenesis TFEB->Lysosome_Biogenesis Promotes Osmotic_Swelling Osmotic Swelling Ammonium->Osmotic_Swelling Osmotic_Swelling->Vacuolation

Caption: PIKfyve signaling pathway and mechanism of inhibitor-induced vacuolation.

Troubleshooting_Workflow Start Start: Vacuolation Issue Observed Excessive Issue: Excessive Vacuolation Start->Excessive Minimal Issue: Minimal/No Vacuolation Start->Minimal Check_Conc Check Inhibitor Concentration & Purity Check_Cell Assess Cell Line Sensitivity Check_Conc->Check_Cell No Titrate_Down Titrate Down Concentration Check_Conc->Titrate_Down Yes Titrate_Up Titrate Up Concentration Check_Conc->Titrate_Up Yes Check_Time Perform Time-Course Experiment Check_Cell->Check_Time Known Use_Sensitive Use Positive Control (Sensitive Cell Line) Check_Cell->Use_Sensitive Unknown Optimize_Time Optimize Incubation Time Check_Time->Optimize_Time Excessive->Check_Conc Is concentration too high? Minimal->Check_Conc Is concentration too low? Quantify Quantify Phenotype (Image Analysis) Titrate_Down->Quantify Titrate_Up->Quantify Use_Sensitive->Quantify Optimize_Time->Quantify Washout Perform Washout Experiment for Downstream Assays Quantify->Washout End Problem Resolved Quantify->End Washout->End

Caption: Experimental workflow for troubleshooting vacuolation issues.

Logical_Relationships PIKfyve_Inhibition PIKfyve Inhibition PtdIns35P2_Depletion PtdIns(3,5)P2 Depletion PIKfyve_Inhibition->PtdIns35P2_Depletion Leads to Cell_Survival Cell Survival (in resistant cells) Lysosomal_Stress Lysosomal Stress PtdIns35P2_Depletion->Lysosomal_Stress Causes Vacuolation Cytoplasmic Vacuolation Lysosomal_Stress->Vacuolation Results in Autophagy_Block Autophagic Flux Block Lysosomal_Stress->Autophagy_Block Contributes to Cell_Death Cell Death (in sensitive cells) Vacuolation->Cell_Death Can lead to Vacuolation->Cell_Survival Autophagy_Block->Cell_Death Can lead to Serum_Deprivation Serum Deprivation / Stress Akt_Suppression Akt Suppression Serum_Deprivation->Akt_Suppression Causes Akt_Suppression->Cell_Death Promotes

Caption: Logical relationships in PIKfyve inhibitor-induced cellular responses.

References

Validation & Comparative

Validating PIKfyve-IN-1 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of PIKfyve-IN-1, a potent inhibitor of PIKfyve kinase. We will explore its performance alongside other widely used PIKfyve inhibitors, supported by experimental data, and offer detailed protocols for key validation assays.

Introduction to PIKfyve and its Inhibition

PIKfyve is a lipid kinase that plays a crucial role in endosomal and lysosomal trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This process is vital for the regulation of endosome maturation, lysosome homeostasis, and autophagy.[3][4] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[4][5]

This compound is a highly potent and cell-active chemical probe designed to inhibit PIKfyve.[6] Validating that such a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide outlines several robust methods for confirming the target engagement of this compound and compares its potency to other known PIKfyve inhibitors like Apilimod and YM201636.

Comparative Analysis of PIKfyve Inhibitors

The potency of PIKfyve inhibitors can be assessed through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorBiochemical IC50 (nM)Cellular (NanoBRET) IC50 (nM)Key References
This compound 6.94.01[6]
Apilimod 14Not explicitly found for NanoBRET, but potent in cellular assays[7][8]
YM201636 33Not explicitly found for NanoBRET, but potent in cellular assays[1][7]
APY0201 5.2Not available[9]
PIKfyve-IN-4 0.60Not available[9]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Methods for Validating Target Engagement

Several orthogonal methods can be employed to validate the direct binding of this compound to its target and to assess its functional consequences in a cellular context.

Direct Target Binding Assays

These assays directly measure the interaction between the inhibitor and the PIKfyve protein.

  • Biochemical Enzymatic Assays: These in vitro assays measure the ability of an inhibitor to block the enzymatic activity of purified PIKfyve. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by the kinase reaction. A lower ADP level in the presence of the inhibitor indicates successful target engagement.

  • NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay: This is a live-cell assay that provides quantitative data on compound binding to a specific protein target. It relies on energy transfer between a NanoLuc® luciferase-tagged PIKfyve protein and a fluorescent energy acceptor. An inhibitor competing for the binding site will disrupt this energy transfer, leading to a measurable change in the BRET signal.[6][10]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of the target protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PIKfyve protein remaining. An increase in the melting temperature of PIKfyve in the presence of the inhibitor is a direct indication of target engagement.

Downstream Signaling and Phenotypic Assays

Inhibiting PIKfyve leads to distinct and measurable cellular phenotypes. These downstream effects serve as indirect but crucial evidence of target engagement.

  • Induction of Cytoplasmic Vacuolization: A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[2][11] This phenotype is a direct consequence of the disruption of endosomal and lysosomal homeostasis. The extent of vacuolization can be quantified by microscopy and image analysis.

  • Inhibition of Autophagic Flux: PIKfyve is essential for the maturation of autophagosomes and their fusion with lysosomes. Its inhibition leads to the accumulation of autophagosomes, which can be monitored by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) via western blotting or fluorescence microscopy. An increase in the LC3-II to LC3-I ratio is indicative of blocked autophagic flux.[12]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation Downstream Endosome Maturation, Lysosome Homeostasis, Autophagy PI35P2->Downstream PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve

Caption: PIKfyve Signaling Pathway and Point of Inhibition.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A Treat cells with This compound or Vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble PIKfyve (e.g., Western Blot) C->D E Generate melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Downstream_Signaling_Workflow cluster_0 Cell Treatment cluster_1 Phenotypic Analysis cluster_2 Quantification A Treat cells with varying concentrations of this compound B1 Cytoplasmic Vacuolization (Microscopy) A->B1 B2 LC3-II Accumulation (Western Blot/Microscopy) A->B2 C1 Quantify vacuole area per cell B1->C1 C2 Quantify LC3-II/LC3-I ratio or LC3 puncta B2->C2

Caption: Downstream Signaling Analysis Workflow.

Experimental Protocols

NanoBRET™ Target Engagement Assay for PIKfyve

This protocol is adapted from commercially available assays.[6][9][13][14]

  • Cell Preparation:

    • Transfect HEK293 cells with a PIKfyve-NanoLuc® fusion vector.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in an appropriate assay medium.

  • Assay Plate Preparation:

    • Dispense the cell suspension into a 96-well or 384-well plate.

    • Add the NanoBRET™ tracer and the test compound (this compound or other inhibitors) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This is a generalized protocol that should be optimized for the specific cell line and antibodies used.[15][16]

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., with endogenous PIKfyve expression) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PIKfyve.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for PIKfyve and the loading control.

    • Plot the normalized amount of soluble PIKfyve as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Quantification of Cytoplasmic Vacuolization
  • Cell Culture and Treatment:

    • Plate cells on glass coverslips or in imaging-compatible plates.

    • Treat the cells with a dose-response of this compound or other inhibitors for a defined period (e.g., 4-24 hours).

  • Cell Imaging:

    • Fix the cells with paraformaldehyde and, if desired, stain with a lysosomal marker (e.g., LAMP1 antibody) or a general cell stain.

    • Acquire images using a fluorescence or brightfield microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the total area of vacuoles per cell.

    • Define a threshold to distinguish vacuoles from the rest of the cytoplasm.

    • Calculate the percentage of vacuolated area relative to the total cell area.

    • Plot the vacuolated area against the inhibitor concentration.

LC3-II Accumulation Assay
  • Cell Culture and Treatment:

    • Culture cells and treat with this compound at various concentrations for a specific duration (e.g., 6-24 hours). It is advisable to include a positive control for autophagy inhibition, such as Bafilomycin A1.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE, ensuring good separation of LC3-I and LC3-II bands.

    • Transfer to a PVDF membrane and probe with a primary antibody against LC3.

    • Also probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, and the loading control.

    • Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control.

    • An increase in this ratio indicates an accumulation of autophagosomes due to blocked autophagic flux.

Conclusion

Validating the target engagement of a novel kinase inhibitor like this compound is a multifaceted process that requires a combination of direct binding and functional cellular assays. This guide provides a framework for researchers to objectively compare this compound with other inhibitors and to design and execute robust experiments to confirm its mechanism of action. By employing a combination of techniques such as NanoBRET, CETSA, and downstream phenotypic analysis, researchers can gain a high degree of confidence in the on-target activity of this compound, paving the way for its effective use in studying PIKfyve biology and in potential therapeutic applications.

References

A Comparative Guide to PIKfyve Inhibitors in Autophagy Research: PIKfyve-IN-1 vs. Apilimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent PIKfyve kinase inhibitors, PIKfyve-IN-1 and Apilimod (B1663032), with a focus on their application in autophagy studies. Both small molecules are potent inhibitors of PIKfyve, a crucial lipid kinase in the regulation of endosomal and lysosomal trafficking, and consequently, the autophagic process.

Mechanism of Action: Targeting a Key Regulator of Autophagy

PIKfyve kinase is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is essential for the maturation of endosomes and the fission of lysosomes. Inhibition of PIKfyve by either this compound or Apilimod leads to a depletion of PI(3,5)P₂, which results in the formation of large cytoplasmic vacuoles from swollen late endosomes and lysosomes.[1][2] This disruption of lysosomal homeostasis ultimately blocks the autophagic flux at a late stage, preventing the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo.[3][4] This leads to the accumulation of autophagic markers such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[3][5]

PIKfyve Inhibition and Autophagy Mechanism of PIKfyve Inhibition in Autophagy cluster_0 Normal Autophagic Flux cluster_1 PIKfyve Inhibition Autophagosome Autophagosome (LC3-II, p62) Lysosome Lysosome Autophagosome->Lysosome Fusion Blocked_Fusion Blocked Fusion Autophagosome->Blocked_Fusion Autophagosome Autolysosome Autolysosome (Degradation of Cargo) Lysosome->Autolysosome Enlarged_Lysosome Enlarged, Dysfunctional Lysosomes/Vacuoles PIKfyve_Inhibitor This compound / Apilimod PIKfyve PIKfyve Kinase PIKfyve_Inhibitor->PIKfyve Inhibits PI35P2 PI(3,5)P2 Depletion PIKfyve->PI35P2 Produces Lysosome_Fission Lysosome_Fission PI35P2->Lysosome_Fission Required for Lysosome Fission Enlarged_Lysosome->Blocked_Fusion Enlarged_Lysosome->Blocked_Fusion Lysosome Autophagosome_Accumulation Accumulation of Autophagosomes (Increased LC3-II & p62) Blocked_Fusion->Autophagosome_Accumulation

PIKfyve inhibitors block the final stage of autophagy.

Performance Comparison: Potency and Cellular Effects

Both this compound and Apilimod are highly potent inhibitors of PIKfyve kinase, with IC50 values in the low nanomolar range. While direct comparative studies are limited, the available data allows for an initial assessment of their performance.

ParameterThis compoundApilimodReference
Target PIKfyve KinasePIKfyve Kinase[3]
IC50 for PIKfyve 6.9 nM14 nM[3]
Reported Effects on Autophagy Induces cytoplasmic vacuolization and is expected to block autophagic flux.Induces accumulation of LC3-II and p62, blocking autophagic flux.[1][2][3]
Selectivity HighHigh, with no off-target effects on a panel of 456 kinases.[3]

Note: While both compounds are potent PIKfyve inhibitors, the slightly lower IC50 of this compound suggests it may be more potent in a purified enzyme assay. However, cellular potency can be influenced by other factors such as cell permeability and stability.

Supporting Experimental Data

The inhibition of autophagic flux by PIKfyve inhibitors is typically demonstrated by the accumulation of the autophagosome-associated proteins LC3-II and p62.

Apilimod Treatment Increases LC3-II and p62 Levels

In a study using SU-DHL-10 B-NHL cells, treatment with 200 nM Apilimod for 24 hours led to a significant increase in the levels of both LC3-II and p62, as determined by Western blot analysis.[3] The accumulation of these markers indicates a blockage in the degradation of autophagosomes. Furthermore, co-treatment with the lysosomal inhibitor bafilomycin A1 did not further increase LC3-II levels, confirming that Apilimod blocks autophagy at the lysosomal degradation step.[3]

TreatmentLC3-II Levelsp62 LevelsCell LineReference
VehicleBaselineBaselineSU-DHL-10[3]
Apilimod (200 nM)IncreasedIncreasedSU-DHL-10[3]
Bafilomycin A1IncreasedIncreasedSU-DHL-10[3]
Apilimod + Bafilomycin A1Similar to Apilimod alone-SU-DHL-10[3]

Key Experimental Protocols

Western Blot for LC3 and p62 to Monitor Autophagic Flux

This protocol is used to assess the accumulation of LC3-II and p62, indicating a blockage of autophagic flux.

Western_Blot_Workflow Western Blot Workflow for Autophagy Markers A 1. Cell Treatment: Treat cells with PIKfyve inhibitor (e.g., Apilimod or this compound) +/- Bafilomycin A1 B 2. Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE: Separate proteins by size C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane D->E F 6. Immunoblotting: Probe with primary antibodies (anti-LC3, anti-p62, loading control) E->F G 7. Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence F->G H 8. Analysis: Quantify band intensity G->H

Workflow for assessing autophagy markers by Western blot.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or Apilimod for a specified time (e.g., 24 hours). Include a positive control for autophagy inhibition, such as bafilomycin A1 (100 nM), added for the last 4 hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.

  • Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of LC3-II and p62. The LC3-II/LC3-I ratio or LC3-II levels normalized to a loading control are commonly used to assess autophagic flux.

Lysosomal Staining with LysoTracker

This method is used to visualize and quantify the acidic lysosomal compartment, which becomes enlarged and vacuolated upon PIKfyve inhibition.

LysoTracker_Workflow LysoTracker Staining Workflow A 1. Cell Treatment: Treat cells with PIKfyve inhibitor B 2. LysoTracker Staining: Incubate with LysoTracker Red DND-99 (50-75 nM) for 30-60 min at 37°C A->B C 3. (Optional) Nuclear Staining: Incubate with Hoechst 33342 B->C D 4. Imaging: Analyze by fluorescence microscopy or flow cytometry C->D E 5. Quantification: Measure lysosomal size, number, and fluorescence intensity D->E

Workflow for visualizing and quantifying lysosomes.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips or in imaging plates and treat with PIKfyve inhibitors as described above.

  • Staining: During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.

  • Imaging: Wash the cells with pre-warmed medium and immediately image them using a fluorescence microscope. The enlarged, vacuolated lysosomes will appear as bright red fluorescent structures.

  • Quantification: Image analysis software can be used to quantify the size and number of LysoTracker-positive vesicles per cell. Alternatively, the total fluorescence intensity can be measured by flow cytometry.

Lysosomal Degradation Assay using DQ-Red BSA

This assay measures the functional degradative capacity of lysosomes, which is impaired by PIKfyve inhibition.

DQ_BSA_Workflow DQ-Red BSA Assay Workflow A 1. Cell Treatment: Pre-treat cells with PIKfyve inhibitor B 2. DQ-Red BSA Incubation: Incubate cells with DQ-Red BSA (e.g., 10 µg/mL) for several hours A->B C 3. Chase Period: Wash and incubate in fresh medium B->C D 4. Imaging: Analyze by fluorescence microscopy or flow cytometry C->D E 5. Quantification: Measure the intensity of red fluorescence D->E

Workflow for assessing lysosomal degradation capacity.

Methodology:

  • Cell Culture and Treatment: Plate cells and pre-treat with PIKfyve inhibitors for the desired duration.

  • DQ-Red BSA Loading: Add DQ-Red BSA to the culture medium at a final concentration of approximately 10 µg/mL and incubate for a period of time (e.g., 2-4 hours) to allow for its uptake and trafficking to lysosomes. DQ-Red BSA is a self-quenched substrate that fluoresces upon proteolytic degradation in functional lysosomes.

  • Imaging and Quantification: Wash the cells and image them using a fluorescence microscope. A decrease in the red fluorescence signal in inhibitor-treated cells compared to control cells indicates impaired lysosomal degradation.[6] The fluorescence intensity can be quantified using image analysis software or flow cytometry.

Conclusion

Both this compound and Apilimod are potent and selective inhibitors of PIKfyve kinase that effectively block the late stages of autophagy. Apilimod is a well-characterized compound with extensive data supporting its mechanism of action in disrupting lysosomal function and autophagic flux. While specific quantitative data for this compound's direct impact on autophagy markers is less prevalent in the literature, its high potency against PIKfyve suggests it is a valuable tool for studying the role of this kinase in autophagy and other cellular processes. The choice between these inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range. For researchers new to this area, Apilimod may be a more straightforward choice due to the wealth of published data. However, the higher in vitro potency of this compound may be advantageous in certain applications. Further head-to-head comparative studies are warranted to fully delineate the subtle differences in their cellular activities.

References

Comparative Analysis of PIKfyve Modulation: Overexpression vs. Inhibition in Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key experimental approaches used to investigate the function of the lipid kinase PIKfyve: overexpression and pharmacological inhibition. Understanding the outcomes and methodologies of these contrasting strategies is crucial for designing experiments and interpreting data related to PIKfyve's role in cellular homeostasis and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Data Summary: PIKfyve Overexpression vs. PIKfyve Inhibition

The following tables summarize quantitative data from representative experiments involving either the overexpression of PIKfyve or its inhibition with compounds such as PIKfyve-IN-1 (a general term for inhibitors like apilimod (B1663032) and YM201636).

Table 1: PIKfyve Overexpression Rescue Experiments
Experimental Context Neuronal cells with PIKfyve knockdown exhibiting impaired glutamate-dependent degradation of CaV1.2 channels.[1]
Intervention Overexpression of wild-type PIKfyve (PIKfyve WTres).[1]
Parameter Measured Dendritic CaV1.2 levels following glutamate (B1630785) stimulation.
Result Restoration of glutamate-induced CaV1.2 degradation.[1]
Conclusion PIKfyve overexpression can rescue cellular functions lost due to PIKfyve deficiency.[1]
Table 2: PIKfyve Inhibitor (this compound) Induced Phenotypes & Rescue
Experimental Context Various cell lines (e.g., HEK293, U2OS, MEFs) and in vivo models (e.g., zebrafish).[2][3][4]
Intervention Treatment with PIKfyve inhibitors (e.g., apilimod, YM201636).
Parameter Measured Lysosome/vacuole size, number, and cellular viability.
Result Increased size and decreased number of lysosomes, formation of large cytoplasmic vacuoles.[2][5][6] In some disease models, inhibition rescues pathological phenotypes.
Conclusion PIKfyve inhibition leads to a distinct vacuolar phenotype due to disruption of endolysosomal trafficking.[2][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PIKfyve in phosphoinositide metabolism and the experimental logic of rescue experiments.

PIKfyve_Signaling_Pathway cluster_membrane Endosome/Lysosome Membrane PI(3)P PI(3)P PIKfyve_Complex PIKfyve-VAC14-FIG4 Complex PI(3)P->PIKfyve_Complex Substrate PI(3,5)P2 PI(3,5)P2 Downstream_Effectors Downstream Effectors (e.g., TRPML1, ion channels) PI(3,5)P2->Downstream_Effectors Activates PIKfyve PIKfyve PIKfyve->PIKfyve_Complex VAC14 VAC14 VAC14->PIKfyve_Complex FIG4 FIG4 FIG4->PIKfyve_Complex PIKfyve_Complex->PI(3,5)P2 Synthesizes Vacuolation Cytoplasmic Vacuolation & Lysosomal Enlargement PIKfyve_Complex:s->Vacuolation:n PIKfyve_IN-1 PIKfyve Inhibitor (e.g., Apilimod) PIKfyve_IN-1->PIKfyve_Complex Inhibits PIKfyve_IN-1->Vacuolation Lysosomal_Homeostasis Lysosomal Homeostasis (Fission/Fusion, Trafficking) Downstream_Effectors->Lysosomal_Homeostasis Cellular_Phenotype Normal Cellular Phenotype Lysosomal_Homeostasis->Cellular_Phenotype

PIKfyve signaling and the effect of its inhibition.

Experimental_Workflow cluster_overexpression Overexpression Rescue cluster_inhibition Inhibitor-Induced Phenotype PIKfyve_KD PIKfyve Knockdown/ Loss-of-Function Phenotype_A Cellular Defect (e.g., Impaired Protein Degradation) PIKfyve_KD->Phenotype_A Overexpress_PIKfyve Transfect with Wild-Type PIKfyve Phenotype_A->Overexpress_PIKfyve Rescue_A Rescue of Cellular Defect Overexpress_PIKfyve->Rescue_A WT_Cells Wild-Type Cells Treat_Inhibitor Treat with This compound WT_Cells->Treat_Inhibitor Phenotype_B Cellular Phenotype (e.g., Vacuolation) Treat_Inhibitor->Phenotype_B

Workflow for PIKfyve rescue and inhibition experiments.

Experimental Protocols

Protocol 1: PIKfyve Overexpression for Rescue of CaV1.2 Degradation

This protocol is adapted from studies on neuronal cells where PIKfyve knockdown is rescued by wild-type PIKfyve overexpression.[1]

1. Cell Culture and PIKfyve Knockdown:

  • Culture cortical neurons according to standard laboratory protocols.
  • Induce PIKfyve knockdown using a validated short hairpin RNA (shRNA) targeting PIKfyve.

2. Transfection with Wild-Type PIKfyve:

  • Co-transfect the PIKfyve-knockdown neurons with a plasmid encoding wild-type, shRNA-resistant PIKfyve (PIKfyve WTres). A common method is calcium phosphate (B84403) transfection for primary neurons.
  • As a control, transfect another group of knockdown cells with a kinase-dead PIKfyve mutant (PIKfyve KEres).

3. Glutamate Stimulation:

  • After allowing for protein expression (typically 48-72 hours post-transfection), stimulate the neurons with glutamate to induce CaV1.2 internalization and degradation.

4. Analysis of CaV1.2 Levels:

  • Fix the cells and perform immunofluorescence staining for CaV1.2 to visualize its localization and levels in dendrites.
  • Alternatively, lyse the cells and perform Western blotting to quantify total CaV1.2 protein levels.

5. Quantification and Comparison:

  • Quantify the dendritic CaV1.2 signal or the total protein levels from Western blots.
  • Compare the CaV1.2 levels in PIKfyve knockdown cells, cells rescued with PIKfyve WTres, and control cells. A successful rescue will show a significant decrease in CaV1.2 levels upon glutamate stimulation in the PIKfyve WTres group, similar to wild-type cells.

Protocol 2: Induction of Vacuolation with PIKfyve Inhibitor (Apilimod)

This protocol describes the treatment of cultured cells with a PIKfyve inhibitor to induce the characteristic vacuolar phenotype.

1. Cell Culture:

  • Culture mammalian cells (e.g., HEK293, U2OS, or MEFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) under standard conditions (37°C, 5% CO2).[3]

2. Preparation of PIKfyve Inhibitor Stock:

  • Prepare a stock solution of apilimod (or another PIKfyve inhibitor like YM201636) in DMSO.

3. Treatment of Cells:

  • When cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the PIKfyve inhibitor at the desired final concentration. Effective concentrations for apilimod are often in the nanomolar range (e.g., 10-100 nM).[3][8]
  • Include a vehicle control group treated with an equivalent amount of DMSO.

4. Incubation:

  • Incubate the cells for a specified duration to allow for the development of the vacuolar phenotype. This can range from a few hours to 48 hours, depending on the cell type and inhibitor concentration.[3]

5. Phenotypic Analysis:

  • Observe the cells under a phase-contrast microscope to visualize the formation of cytoplasmic vacuoles.
  • For quantitative analysis, cells can be stained with dyes like Crystal Violet, or lysosomal markers like LAMP1, followed by imaging and quantification of vacuole/lysosome size and number using image analysis software.[6]

6. Viability and Functional Assays:

  • Cell viability can be assessed using standard assays such as MTT or trypan blue exclusion.
  • Functional consequences of PIKfyve inhibition, such as effects on autophagy or endocytosis, can be measured using relevant assays (e.g., LC3 western blotting for autophagy).[3]

References

PIKfyve-IN-1 selectivity profiling against other PI kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of PIKfyve-IN-1, a potent inhibitor of Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve), against other key phosphatidylinositol (PI) kinases. The information is intended to assist researchers in evaluating the utility of this compound for their specific experimental needs.

Introduction to PIKfyve and its Inhibition

PIKfyve is a crucial lipid kinase that plays a central role in endosomal trafficking and membrane homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. This compound is a highly potent, cell-active chemical probe developed for studying the biological functions of PIKfyve.

Selectivity Profiling of this compound

The utility of a chemical probe is largely determined by its selectivity for the intended target over other related proteins, such as other PI kinases. An ideal inhibitor will exhibit high potency for its target while displaying minimal off-target effects.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available data on the inhibitory activity of this compound and other relevant PIKfyve inhibitors against PIKfyve and other selected PI kinases. It is important to note that comprehensive public data on the direct selectivity profiling of this compound against a broad panel of PI kinases is limited. The data for other PI kinases is primarily based on the profiling of other well-characterized PIKfyve inhibitors like Apilimod (B1663032) and YM201636, which can provide an indication of the potential for cross-reactivity within this class of inhibitors.

Kinase TargetThis compound IC₅₀ (nM)Apilimod IC₅₀ (nM)YM201636 IC₅₀ (nM)Notes
PIKfyve 6.9 (enzymatic) 4.01 (NanoBRET) 1433High potency for the primary target.
PI3Kα (p110α)Data not availableNo significant activity3300YM201636 shows ~100-fold selectivity for PIKfyve over PI3Kα.
PI3KβData not availableNo significant activityData not availableApilimod shows high selectivity.
PI3KγData not availableNo significant activityData not availableApilimod shows high selectivity.
PI3KδData not availableNo significant activityData not availableApilimod shows high selectivity.
PI4KαData not availableNo significant activityData not availableApilimod shows high selectivity.
PI4KβData not availableNo significant activityData not availableApilimod shows high selectivity.
mTORData not availableNo significant activityData not availableApilimod was found to be inactive against mTOR.[3] Some studies suggest PIKfyve and mTOR signaling pathways can function independently.[4]

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes. The lack of specific IC₅₀ values for this compound against other PI kinases in publicly available literature highlights a current data gap. However, the high selectivity of the structurally distinct PIKfyve inhibitor, apilimod, which was profiled against a panel of 456 kinases and only showed significant activity against PIKfyve, suggests that achieving high selectivity for PIKfyve is feasible.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of inhibitor selectivity. Below are generalized methodologies for key experiments cited in the evaluation of PIKfyve inhibitors.

Biochemical Kinase Assay for Selectivity Profiling (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of an inhibitor against a panel of kinases using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human kinases (PIKfyve, PI3Ks, PI4Ks, mTOR, etc.)

  • Kinase-specific substrates (e.g., PI(3)P for PIKfyve)

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for each respective kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target kinase in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc®-PIKfyve fusion protein

  • Transfection reagent

  • NanoBRET™ Energy Transfer Probe (fluorescently labeled tracer)

  • This compound or other test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and seed them into a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound.

  • Assay Execution:

    • Remove the culture medium from the cells and replace it with Opti-MEM®.

    • Add the NanoBRET™ tracer to all wells.

    • Add the serially diluted test compound to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. The IC₅₀ value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Visualizing PIKfyve's Role and Experimental Design

To better understand the context of PIKfyve inhibition, the following diagrams illustrate the PIKfyve signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI PI PI3P PI(3)P PI->PI3P PI35P2 PI(3,5)P2 PI3P->PI35P2 Effector Effector Proteins (e.g., TRPML1) PI35P2->Effector activates PI3K Class III PI3K (Vps34) PI3K->PI3P PIKfyve PIKfyve PIKfyve->PI35P2 phosphorylates Endosomal Trafficking\n& Lysosomal Function Endosomal Trafficking & Lysosomal Function Effector->Endosomal Trafficking\n& Lysosomal Function PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve inhibits

Caption: The PIKfyve signaling pathway.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (this compound) B Primary Assay: Potency against PIKfyve A->B C Selectivity Panel Screening: Assay against other PI Kinases (e.g., PI3K, PI4K, mTOR) B->C D Cellular Target Engagement Assay (e.g., NanoBRET) B->D E Data Analysis: Determine IC50 values and Selectivity Ratios C->E D->E F Functional Cellular Assays E->F

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Orthogonal Methods to Confirm PIKfyve-IN-1 Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to validate experimental results obtained with PIKfyve-IN-1 and other inhibitors of PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase). Ensuring that the observed biological effects are a direct consequence of PIKfyve inhibition is critical for the accurate interpretation of data and the advancement of therapeutic development. This document outlines biochemical, cellular, and genetic approaches to confirm on-target activity and assess off-target effects.

Introduction to PIKfyve and its Inhibition

PIKfyve is a crucial lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P).[1][2] These phosphoinositides are vital signaling molecules that regulate numerous cellular processes, including endomembrane trafficking, lysosomal homeostasis, and autophagy.[2][3][4] Inhibition of PIKfyve, for instance by compounds like this compound or apilimod (B1663032), leads to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and disruption of lysosomal function.[1][5][6] Given its role in various diseases, including cancer, neurodegenerative disorders, and viral infections, PIKfyve has emerged as a significant therapeutic target.[2][7]

To rigorously validate findings from studies using PIKfyve inhibitors, it is essential to employ a combination of orthogonal methods. These independent techniques help to substantiate that the observed effects are due to the specific inhibition of PIKfyve and not a result of off-target activities of the compound.

Comparative Overview of Validation Methods

A multi-pronged approach, combining direct enzyme activity assays, confirmation of target engagement in cells, analysis of downstream cellular functions, and genetic validation, provides the most robust confirmation of on-target PIKfyve inhibition.

Method Category Specific Technique Principle Advantages Limitations
Biochemical Assays In vitro Kinase Assay (e.g., ADP-Glo, Microfluidic)Measures the direct enzymatic conversion of PI(3)P to PI(3,5)P2 by purified PIKfyve protein in the presence of the inhibitor.[8][9]Directly quantifies inhibitor potency (IC50) on the isolated enzyme. High throughput potential.Does not account for cell permeability, metabolism, or off-target effects in a cellular context.
Cellular Target Engagement NanoBRET AssayMeasures inhibitor binding to a NanoLuciferase-tagged PIKfyve protein within live cells by detecting bioluminescence resonance energy transfer.[10][11]Confirms the inhibitor reaches and binds to its target in a physiological environment. Allows for quantitative assessment of cellular potency.Requires genetic modification of cells. Does not directly measure enzymatic inhibition.
Cellular Functional Assays Cytoplasmic VacuolationMicroscopic observation of the formation of large, swollen vacuoles/lysosomes, a hallmark phenotype of PIKfyve inhibition.[6][12]Simple, visual, and direct qualitative assessment of a key downstream effect.Phenotype may be induced by other cellular stresses. Can be difficult to quantify precisely.
Phosphoinositide MeasurementQuantification of cellular levels of PI(3,5)P2 and PI(5)P using mass spectrometry or fluorescent biosensors following inhibitor treatment.[13][14][15]Directly measures the impact on the enzymatic products in a cellular setting.Technically challenging due to the low abundance of these lipids.[1] Requires specialized equipment and expertise.
Autophagy Flux AnalysisWestern blot or imaging to monitor levels of autophagy markers like LC3-II and p62, which accumulate when lysosomal function is impaired by PIKfyve inhibition.[4][6]Provides a functional readout of a key pathway affected by PIKfyve.Autophagy is a complex process that can be affected by numerous stimuli and inhibitors.
Cytokine Release AssayMeasures the production of pro-inflammatory cytokines (e.g., IL-12p70) from immune cells, a process regulated by PIKfyve.[8][16]Functional assay relevant to the immunomodulatory effects of PIKfyve inhibitors.Cell-type specific and may not be relevant for all research questions.
Genetic Validation Knockout/Knockdown ComparisonCompares the phenotypic or signaling effects of the inhibitor in wild-type cells versus cells where the PIKFYVE gene has been knocked out (e.g., via CRISPR) or its expression reduced (e.g., via siRNA).[7][17]Provides strong evidence for on-target action; the inhibitor should have no effect in knockout cells.[17][18]Genetic compensation might occur in stable knockout lines. Transient knockdown may be incomplete.
Off-Target Profiling Kinome-wide Selectivity ScreenAssesses the inhibitor's binding affinity or inhibitory activity against a broad panel of other kinases.[7][11]Systematically identifies potential off-target kinases, providing a selectivity profile.Panels may not include all relevant kinases or other protein families. In vitro results may not perfectly reflect cellular activity.
Chemical or Global ProteomicsUses affinity chromatography with an immobilized inhibitor or mass spectrometry-based proteomics to identify all cellular proteins that bind to the inhibitor or change in abundance upon treatment.[6][19][20]Unbiased, proteome-wide approach to identify both kinase and non-kinase off-targets.Can be technically complex and may identify binders that are not functionally relevant.

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the PIKfyve kinase reaction, which is inversely correlated with PIKfyve activity.

Methodology:

  • Prepare a reaction mixture containing purified recombinant human PIKfyve enzyme, its substrate PI(3)P, and ATP in a kinase buffer.

  • Add this compound or other test compounds at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Incubate the reaction at 30°C for 1 hour to allow for the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cellular Vacuolation Assay

This protocol assesses the characteristic morphological changes in cells upon PIKfyve inhibition.

Methodology:

  • Seed cells (e.g., HeLa, RAW 264.7 macrophages) in a multi-well plate suitable for imaging.[4][12]

  • Treat the cells with a dose range of this compound for 4 to 48 hours. Include a vehicle-treated control (e.g., DMSO).[12][21]

  • Observe the cells using phase-contrast microscopy. The appearance of large, clear, phase-lucent vacuoles in the cytoplasm is indicative of PIKfyve inhibition.[6][22]

  • For quantitative analysis, cells can be stained with a lysosomal marker such as LysoTracker™ or an antibody against LAMP1.[4][12]

  • Capture images using fluorescence microscopy and quantify the number and size of vacuoles per cell using image analysis software (e.g., ImageJ).

Genetic Validation using CRISPR-Cas9 Knockout

This protocol confirms that the effects of this compound are dependent on the presence of the PIKfyve protein.

Methodology:

  • Generate a PIKFYVE knockout cell line using CRISPR-Cas9 technology by transfecting cells with a guide RNA targeting an early exon of the PIKFYVE gene and a Cas9 nuclease.

  • Select and expand single-cell clones and validate the knockout by Western blot analysis to confirm the absence of the PIKfyve protein.

  • Treat both the wild-type and PIKFYVE-null cells with this compound.

  • Assess a key phenotypic or signaling endpoint that is affected by the inhibitor in wild-type cells (e.g., cell viability, vacuolation, or upregulation of MHC class I surface expression).[17][18]

  • The effect of the inhibitor should be significantly attenuated or completely absent in the knockout cells if the inhibitor is acting on-target.[17]

Visualizing Workflows and Pathways

To clarify the relationships between PIKfyve and the methods used for validation, the following diagrams are provided.

PIKfyve_Signaling_Pathway cluster_synthesis PIKfyve-Mediated Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation PI5P PI(5)P PIKfyve->PI5P Phosphorylation Lysosome Lysosomal Homeostasis & Membrane Trafficking PI35P2->Lysosome PIKfyve_IN1 This compound PIKfyve_IN1->PIKfyve Autophagy Autophagy Lysosome->Autophagy Signaling mTOR Signaling Lysosome->Signaling

Caption: PIKfyve signaling pathway and point of inhibition.

Orthogonal_Validation_Workflow cluster_initial Initial Observation cluster_validation Orthogonal Validation Strategy cluster_offtarget Off-Target Assessment cluster_conclusion Conclusion Observation Phenotypic Effect Observed with this compound Biochem Biochemical Assay (e.g., In vitro Kinase Assay) Observation->Biochem Confirm Direct Inhibition Cellular Cellular Assays (Target Engagement, Phenotype) Observation->Cellular Confirm Cellular Activity & Target Binding Genetic Genetic Validation (Knockout/Knockdown) Observation->Genetic Confirm Target Dependency OffTarget Off-Target Profiling (Kinome Scan, Proteomics) Observation->OffTarget Rule out Confounding Effects Conclusion Confirmed On-Target Effect Biochem->Conclusion Cellular->Conclusion Genetic->Conclusion OffTarget->Conclusion

Caption: Workflow for the orthogonal validation of PIKfyve inhibitor results.

Conclusion

References

A Comparative Guide to the Efficacy of PIKfyve Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various small molecule inhibitors targeting PIKfyve, a lipid kinase crucial in endosomal trafficking and autophagy. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.

Introduction to PIKfyve

PIKfyve, a phosphoinosit-ide 5-kinase, plays a pivotal role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] Its activity is essential for the regulation of endosome and lysosome dynamics, including trafficking, fission, and fusion events.[3][4] Dysregulation of PIKfyve has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[5][6]

Comparative Efficacy of PIKfyve Inhibitors

The following table summarizes the in vitro potency of several commonly used PIKfyve inhibitors. The data is presented as either the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), which are key indicators of a drug's potency. Lower values indicate higher potency.

InhibitorTargetIC50 (nM)Kd (nM)Cell-Based Potency (EC50/IC50)Key Features & Selectivity
Apilimod (STA-5326) PIKfyve14[1][6][7][8][9]0.075[10]23 nM (anti-SARS-CoV-2)[8]Highly selective for PIKfyve over other lipid and protein kinases.[7][8] Orally bioavailable.[11]
YM201636 PIKfyve33[5][11][12][13]-54 nM (inhibition of glucose uptake)[12][13][14]Selective for PIKfyve, with some off-target effects on p110α at higher concentrations.[5][12]
ESK981 PIKfyve, VEGFR-1, VEGFR-2--~300 nM (growth inhibition in DU145 cells)Multi-kinase inhibitor with activity against PIKfyve and tyrosine kinases.
WX8 PIKfyve-0.9Varies by cell line (e.g., ~10 nM for vacuolization in U2OS)Most potent member of the WX8 family of inhibitors. Highly specific for PIKfyve.
WX8-Family (NDF, WWL, XB6, XBA) PIKfyve-1-16Varies by compound and cell lineA family of chemical analogs with varying potencies.
Vacuolin-1 PIKfyve---Potent and cell-permeable inhibitor of lysosomal exocytosis and PIKfyve.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of PIKfyve and the methods used to study its inhibitors, the following diagrams are provided.

PIKfyve_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pikfyve PIKfyve Complex cluster_substrates_products Substrates & Products cluster_downstream Downstream Effectors & Processes Vps34 Vps34 (Class III PI3K) PtdIns3P PtdIns(3)P Vps34->PtdIns3P synthesizes PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 synthesizes PtdIns5P PtdIns(5)P PIKfyve->PtdIns5P synthesizes mTORC1 mTORC1 Signaling PIKfyve->mTORC1 regulates Endosomal_Trafficking Endosomal Trafficking (Fission/Fusion) PIKfyve->Endosomal_Trafficking regulates Autophagy Autophagy PIKfyve->Autophagy regulates FIG4 FIG4 (Sac3) FIG4->PtdIns35P2 dephosphorylates to PtdIns(3)P VAC14 VAC14 (ArPIKfyve) VAC14->PIKfyve scaffolds VAC14->FIG4 PtdIns3P->PIKfyve substrate TRPML1 TRPML1 PtdIns35P2->TRPML1 activates TPC2 TPC2 PtdIns35P2->TPC2 activates Inhibitors PIKfyve Inhibitors (Apilimod, YM201636, etc.) Inhibitors->PIKfyve inhibit

Caption: PIKfyve Signaling Pathway. (Within 100 characters)

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme Purified PIKfyve Enzyme ADP_Glo ADP-Glo Kinase Assay Enzyme->ADP_Glo Substrate PtdIns(3)P Substrate + ATP Substrate->ADP_Glo Inhibitor_vitro PIKfyve Inhibitor Inhibitor_vitro->ADP_Glo IC50 Determination IC50 Determination ADP_Glo->IC50 Determination Cells Cultured Cells Inhibitor_cellular PIKfyve Inhibitor Cells->Inhibitor_cellular Lysis Cell Lysis & Lipid Extraction Inhibitor_cellular->Lysis Cell_Viability CellTiter-Glo Viability Assay Inhibitor_cellular->Cell_Viability CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor_cellular->CETSA HPLC HPLC Analysis of PtdIns(3,5)P2 Lysis->HPLC PtdIns(3,5)P2 Quantification PtdIns(3,5)P2 Quantification HPLC->PtdIns(3,5)P2 Quantification EC50 Determination EC50 Determination Cell_Viability->EC50 Determination Target Engagement Target Engagement CETSA->Target Engagement

Caption: Experimental Workflow for PIKfyve Inhibitor Evaluation. (Within 100 characters)

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This assay quantifies PIKfyve activity by measuring the amount of ADP produced during the phosphorylation of PtdIns(3)P.[9]

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P:PS substrate (e.g., 25 µM)

  • ATP (e.g., 10 µM)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • PIKfyve inhibitor of interest

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of the PIKfyve inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the PIKfyve enzyme to each well (except for the no-enzyme control).

  • Add the inhibitor dilutions to the respective wells.

  • Initiate the kinase reaction by adding a mixture of PI(3)P:PS substrate and ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Cellular PtdIns(3,5)P2 Levels by HPLC

This method is used to quantify the levels of PtdIns(3,5)P2 in cells treated with PIKfyve inhibitors.[6][8]

Materials:

  • Cultured cells

  • PIKfyve inhibitor of interest

  • [3H]-myo-inositol or [32P]-orthophosphate for metabolic labeling

  • Lipid extraction reagents (e.g., chloroform, methanol, HCl)

  • Deacylation reagent (e.g., methylamine)

  • HPLC system with a strong anion-exchange (SAX) column

  • Scintillation counter

Procedure:

  • Metabolically label cells with [3H]-myo-inositol or [32P]-orthophosphate for 48-72 hours.

  • Treat the labeled cells with the PIKfyve inhibitor or vehicle control for the desired time.

  • Stop the reaction and extract the lipids using an acidified chloroform/methanol procedure.

  • Deacylate the extracted phosphoinositides to generate water-soluble glycerophosphoinositol (B231547) phosphates (GroPIPs).

  • Separate the GroPIPs using an HPLC system equipped with a SAX column and a salt gradient (e.g., ammonium (B1175870) phosphate).

  • Collect fractions and quantify the amount of radiolabeled PtdIns(3,5)P2 using a scintillation counter.

  • Normalize the PtdIns(3,5)P2 levels to the total amount of incorporated radiolabel or to the level of another phosphoinositide.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][5][7][11]

Materials:

  • Cultured cells

  • PIKfyve inhibitor of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well or 384-well opaque-walled plates

Procedure:

  • Seed cells into a multiwell plate at a desired density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the PIKfyve inhibitor for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration and determine the EC50 or IC50 value.

Conclusion

The choice of a PIKfyve inhibitor will depend on the specific research question and experimental system. Apilimod and YM201636 are potent and relatively selective inhibitors suitable for a wide range of in vitro and cellular studies. The WX8 family offers a set of analogs with varying potencies, which can be useful for structure-activity relationship studies. ESK981, as a multi-kinase inhibitor, may be relevant for studies investigating the interplay between PIKfyve and other signaling pathways. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other novel PIKfyve inhibitors.

References

A Comparative Guide to PIKfyve-IN-1 and Other Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. The modulation of this pathway through specific inhibitors is a vital tool in biomedical research, particularly in fields like oncology, neurodegenerative diseases, and immunology. PIKfyve, a phosphoinositide kinase, has emerged as a key regulator of the late stages of autophagy and endolysosomal trafficking. PIKfyve-IN-1 is a highly potent and specific chemical probe that targets this kinase, offering a distinct mechanism of action compared to traditional autophagy inhibitors. This guide provides an objective comparison of this compound against other widely used autophagy inhibitors, supported by experimental data and detailed methodologies for researchers.

Mechanism of Action: A Tale of Different Targets

Autophagy inhibitors are broadly classified based on the stage of the pathway they disrupt: initiation/nucleation or autophagosome-lysosome fusion and degradation.

  • This compound: This inhibitor targets the lipid kinase PIKfyve. PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] This lipid product is essential for the maturation of late endosomes and lysosomes, as well as for lysosome fission and homeostasis.[1][3] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, leading to impaired autophagosome-lysosome fusion, enlarged lysosomes, and cytoplasmic vacuolation, effectively halting the final degradative steps of autophagy.[1][4][5]

  • Early-Stage Inhibitors (PI3K Inhibitors):

    • 3-Methyladenine (3-MA) and Wortmannin (B1684655) inhibit autophagy by blocking the activity of Class III phosphoinositide 3-kinase (PI3KC3 or Vps34).[6][7][8][9] This kinase is crucial for the nucleation step, where it generates PtdIns3P to initiate the formation of the autophagosome.[6][10] However, these inhibitors are not entirely specific. 3-MA can have a dual role, promoting autophagy under prolonged treatment by also inhibiting the Class I PI3K/mTOR pathway.[11][12] Wortmannin is an irreversible and broad-spectrum PI3K inhibitor.[9][13][14]

  • Late-Stage Inhibitors (Lysosomotropic Agents & V-ATPase Inhibitors):

    • Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are weak bases that accumulate in lysosomes, raising their internal pH.[15][16][17] This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes.[15][16][18][19] However, CQ can also cause disorganization of the Golgi and endo-lysosomal systems independent of its effects on autophagy.[15][18]

    • Bafilomycin A1 (BafA1) is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[20][21] By blocking this proton pump, BafA1 prevents the acidification of the lysosome, thus inactivating degradative enzymes.[22][23] It has also been reported to disrupt autophagosome-lysosome fusion through mechanisms independent of V-ATPase inhibition.[21][22]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance metrics of this compound and other common autophagy inhibitors.

InhibitorTarget(s)Mechanism of ActionStage of Autophagy InhibitedIC50 ValueKey Off-Target Effects & Considerations
This compound PIKfyve KinaseBlocks PtdIns(3,5)P2 synthesis, impairing lysosome maturation and fusion.Late Stage (Fusion/Degradation)~6.9 nM (enzymatic assay)[24][25]Induces prominent cytoplasmic vacuolation. Highly specific for PIKfyve.
Apilimod (B1663032) PIKfyve KinaseBlocks PtdIns(3,5)P2 synthesis, impairing lysosome maturation and fusion.Late Stage (Fusion/Degradation)~14 nM (enzymatic assay)[26][27]A well-characterized PIKfyve inhibitor; has been in clinical trials.[26]
3-Methyladenine (3-MA) Class III PI3K (Vps34), Class I PI3KInhibits PtdIns3P production, blocking autophagosome nucleation.Early Stage (Nucleation)Varies by cell type and conditionCan promote autophagy with prolonged treatment due to Class I PI3K inhibition.[11][12]
Wortmannin Pan-PI3K (Class I, II, III)Irreversibly inhibits PI3K activity, blocking autophagosome nucleation.Early Stage (Nucleation)~30 nM (for proteolysis inhibition)[13][14]Broad specificity for PI3K family members; can affect other signaling pathways.[8][28]
Bafilomycin A1 (BafA1) V-ATPaseInhibits lysosomal proton pump, preventing acidification and cargo degradation. Also impairs fusion.Late Stage (Fusion/Degradation)Varies (nM range)Can induce apoptosis and affect other V-ATPase-dependent processes.[20][23][29]
Chloroquine (CQ) Lysosomal pHAccumulates in lysosomes, raising pH and inhibiting fusion and enzyme activity.Late Stage (Fusion/Degradation)Varies (µM range)FDA-approved drug. Causes Golgi and endo-lysosomal disorganization.[15][18]

Visualizing the Inhibition: Signaling Pathways and Workflows

Autophagy Pathway and Inhibitor Targets

The diagram below illustrates the major stages of the macroautophagy pathway and highlights the specific points of intervention for this compound and other common inhibitors.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_degradation Fusion & Degradation cluster_pikfyve Lysosome Homeostasis ULK1_complex ULK1 Complex PI3KC3_complex PI3KC3/Vps34 Complex ULK1_complex->PI3KC3_complex Phagophore Phagophore (Isolation Membrane) PI3KC3_complex->Phagophore PtdIns3P Autophagosome Autophagosome Phagophore->Autophagosome LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Inhibitor_3MA 3-MA Wortmannin Inhibitor_3MA->PI3KC3_complex Inhibitor_PIKfyve This compound PIKfyve PIKfyve Inhibitor_PIKfyve->PIKfyve Inhibitor_BafA1 Bafilomycin A1 Inhibitor_BafA1->Lysosome Blocks Acidification Inhibitor_CQ Chloroquine Inhibitor_CQ->Autolysosome Blocks Fusion & pH PIKfyve->Lysosome PtdIns(3,5)P2 (Maturation/Fission)

Caption: Autophagy pathway with points of inhibitor action.

Experimental Workflow for Inhibitor Comparison

This workflow outlines a typical experimental process for evaluating and comparing the efficacy of different autophagy inhibitors.

Experimental_Workflow cluster_analysis 4. Downstream Analysis start Start: Hypothesis Formulation cell_culture 1. Cell Culture (e.g., HeLa, MEFs) start->cell_culture treatment 2. Treatment - Vehicle Control - Autophagy Inducer (e.g., Starvation) - Inhibitor 1 (e.g., this compound) - Inhibitor 2 (e.g., BafA1) cell_culture->treatment harvest 3. Cell Harvest & Lysis (Time course experiment) treatment->harvest western_blot A. Western Blot (LC3-II, p62/SQSTM1) harvest->western_blot microscopy B. Fluorescence Microscopy (GFP-LC3 puncta) harvest->microscopy viability C. Cell Viability Assay (e.g., MTT, CTG) harvest->viability data_analysis 5. Data Quantification & Statistical Analysis western_blot->data_analysis microscopy->data_analysis viability->data_analysis conclusion 6. Conclusion (Compare inhibitor efficacy and mechanism) data_analysis->conclusion

Caption: Workflow for comparing autophagy inhibitors.

Experimental Protocols

Key Experiment: Autophagic Flux Assay by LC3-II Western Blot

This assay is fundamental for determining whether an inhibitor blocks autophagy, leading to an accumulation of autophagosomes.

Principle: Autophagy involves the conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). A block in the degradation phase of autophagy prevents the breakdown of autolysosomes, causing LC3-II to accumulate. By comparing LC3-II levels in the presence and absence of an inhibitor, one can measure "autophagic flux." A true inhibitor will cause a significant accumulation of LC3-II, especially under conditions that induce autophagy (e.g., nutrient starvation). p62/SQSTM1, a protein that is itself degraded by autophagy, is also monitored; its accumulation further indicates a block in the pathway.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • Autophagy inhibitors: this compound, Bafilomycin A1, Chloroquine, 3-MA

  • Vehicle control (e.g., DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • For each inhibitor, prepare the following conditions:

      • Group 1: Vehicle in complete medium (Basal autophagy)

      • Group 2: Inhibitor in complete medium

      • Group 3: Vehicle in starvation medium (Induced autophagy)

      • Group 4: Inhibitor in starvation medium (Flux measurement)

    • Pre-treat cells with the respective inhibitors (e.g., 100 nM this compound, 100 nM BafA1, 50 µM Chloroquine, 5 mM 3-MA) or vehicle for 1 hour in complete medium.

    • After pre-treatment, replace the medium for Groups 3 and 4 with pre-warmed starvation medium (containing the same inhibitor/vehicle concentrations).

    • Incubate all plates for a defined period (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

Data Interpretation:

  • LC3-II Accumulation: A potent late-stage inhibitor like this compound or BafA1 will show a significant increase in the LC3-II band intensity compared to the vehicle control, especially in the starvation group. This indicates a block in autophagic degradation.

  • p62/SQSTM1 Levels: Levels of p62 should also increase with late-stage inhibitor treatment, as its degradation is blocked.

  • Early-Stage Inhibition: An early-stage inhibitor like 3-MA should prevent the starvation-induced increase in LC3-II, demonstrating a block in autophagosome formation.

  • Flux Calculation: Autophagic flux can be quantified by subtracting the densitometry value of LC3-II in the non-starved, inhibitor-treated group from the value in the starved, inhibitor-treated group. Comparing this flux across different inhibitors provides a measure of their relative efficacy in blocking the pathway.

Conclusion

This compound represents a new class of autophagy inhibitors that offers high potency and a distinct, specific mechanism of action. Unlike early-stage inhibitors such as 3-MA and Wortmannin, which target the initial formation of autophagosomes and can suffer from off-target effects on other PI3K-related pathways, this compound acts at the final stage of the process. Compared to other late-stage inhibitors like Chloroquine and Bafilomycin A1, which broadly disrupt lysosomal pH and function, this compound provides a more targeted approach by specifically inhibiting the PtdIns(3,5)P2 signaling axis crucial for lysosomal homeostasis. This makes this compound an invaluable tool for researchers aiming to dissect the specific roles of lysosomal maturation and dynamics in health and disease, providing a clearer and more precise method for modulating the autophagic pathway.

References

A Comparative Guide to PIKfyve-IN-1 and Alternative Inhibitors for Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PIKfyve-IN-1 and other commercially available PIKfyve inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs, with a focus on dose-response analysis. This document summarizes key quantitative data, details experimental protocols for inhibitor testing, and provides visual representations of the relevant signaling pathway and experimental workflow.

Introduction to PIKfyve

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial lipid kinase that plays a central role in intracellular trafficking and cellular homeostasis.[1] It primarily catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] PIKfyve is also involved in the synthesis of phosphatidylinositol 5-phosphate (PtdIns5P).[2][3] Through the production of these phosphoinositides, PIKfyve regulates essential cellular processes including endosome and lysosome function, membrane trafficking, and autophagy.[1] Inhibition of PIKfyve leads to the disruption of these processes, often resulting in the accumulation of enlarged endosomes and cytoplasmic vacuoles.[1][2] This has made PIKfyve an attractive therapeutic target for a range of diseases, including certain cancers and viral infections.[1][4]

PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway.

PIKfyve_Signaling_Pathway PtdIns Phosphatidylinositol (PtdIns) PtdIns3P PtdIns(3)P PtdIns->PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve substrate of PtdIns35P2 PtdIns(3,5)P2 MTM Myotubularin Phosphatases PtdIns35P2->MTM PtdIns5P PtdIns(5)P PI3K Class III PI3K (Vps34) PI3K->PtdIns3P phosphorylates PIKfyve->PtdIns35P2 PIKfyve->PtdIns5P generates MTM->PtdIns5P Dose_Response_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO C Add this compound dilutions and enzyme/substrate mix to 384-well plate A->C B Prepare PIKfyve enzyme and substrate (PtdIns3P) solution in kinase buffer B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to terminate reaction and deplete ATP E->F G Incubate at room temperature for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal G->H I Incubate at room temperature for 30-60 minutes H->I J Measure luminescence using a plate reader I->J K Plot luminescence vs. log[this compound] J->K L Fit data to a sigmoidal dose-response curve to determine IC50 K->L

References

PIKfyve-IN-1: A Comparative Guide to Specificity and Off-Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the precise validation of a chemical probe's specificity is paramount to ensure that observed biological effects are unequivocally linked to the intended target. This guide provides a comprehensive comparison of PIKfyve-IN-1 (also known as SGC-PIKFYVE-1), a potent inhibitor of the phosphoinositide kinase PIKfyve, with other widely used inhibitors. We present quantitative data on its on-target potency and off-target profile, alongside detailed experimental methodologies to support robust scientific inquiry.

On-Target Potency and Selectivity Profile

This compound is a highly potent and cell-active chemical probe that inhibits PIKfyve with nanomolar efficacy.[1] In biochemical enzymatic assays, this compound demonstrates an IC50 value of 6.9 nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay, confirms its high affinity in a live-cell context with an IC50 of 4.0 nM.[2][4]

To assess its specificity, this compound was profiled against a large panel of 403 wild-type human kinases. The results underscore its remarkable selectivity, with only a small fraction of kinases being inhibited.[2][3] This high degree of selectivity is crucial for minimizing confounding effects arising from off-target activities.

Comparison with Alternative PIKfyve Inhibitors

Several other small molecules are utilized to probe PIKfyve function, each with a distinct specificity profile. This section compares this compound with notable alternatives: YM201636, Apilimod (B1663032), and APY0201.

InhibitorPIKfyve IC50 (nM)Key Off-TargetsSelectivity Notes
This compound (SGC-PIKFYVE-1) 6.9 (Enzymatic)[1][2][3], 4.0 (NanoBRET)[2][4]MYLK4 (66 nM), MAP4K5 (89 nM)[4]Highly selective across a panel of 403 kinases.[2][3]
YM201636 33 (Enzymatic)[5]p110α (3.3 µM)[5], PIK3CB[6]Considered a very selective inhibitor, though some off-target activity on class IA PI3 kinases has been noted.[5][7][8]
Apilimod ~1 (inhibition of IL-12)Negligible in kinome scans[9]Described as "exquisitely selective" in a screen against 456 kinases.[10]
APY0201 5.2 (Enzymatic)[11]LOK, ITPK1 (>50% inhibition at 300 nM)[9]Demonstrated superior selectivity over apilimod against a panel of kinases, GPCRs, ion channels, and enzymes.[7]

Off-Target Validation: A Deeper Look

Comprehensive kinome-wide profiling is essential for validating the specificity of any kinase inhibitor. For this compound, screening at a concentration of 1 µM revealed that only 8 out of 403 kinases exhibited a percent of control (PoC) of less than 10, indicating minimal off-target binding.[2][3]

Further investigation into the most significant off-targets identified MYLK4 and MAP4K5.[4] However, the IC50 values for these kinases are approximately 10-fold higher than that for PIKfyve, suggesting a reasonable window of selectivity for carefully designed experiments.[4] In contrast, YM201636 has been shown to inhibit the p110α subunit of PI3K, albeit at a much higher concentration than its IC50 for PIKfyve.[5] APY0201, while highly selective, showed some inhibition of LOK and ITPK1 at 300 nM.[9] Apilimod stands out for its exceptional selectivity in broad kinase panels.[10]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the PIKfyve signaling pathway and a typical experimental workflow for validating inhibitor specificity.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 Downstream Downstream Effectors (e.g., Lysosomal Trafficking, Autophagy) PI35P2->Downstream PIKfyve->PI35P2 Phosphorylation PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibition

PIKfyve signaling and inhibition.

Inhibitor_Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Off-Target Validation b1 Kinase Panel Screen (e.g., KINOMEscan) b2 Biochemical IC50 Determination (e.g., ADP-Glo) b1->b2 Identify On- and Off-Targets v1 Orthogonal Assays for Hits b1->v1 Validate Hits c1 Target Engagement (e.g., NanoBRET) c2 Cellular Phenotypic Assays c1->c2 v1->c2 Inform Phenotypic Interpretation v2 Negative Control Compound v2->c2 Confirm On-Target Phenotype start Test Compound (this compound) start->b1 start->c1

References

Cross-Validation of PIKfyve-IN-1 Results with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the pharmacological inhibitor PIKfyve-IN-1 and siRNA-mediated knockdown of PIKfyve. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to assist researchers in validating their findings and understanding the nuances of these two common experimental approaches to studying PIKfyve function.

Data Presentation: Quantitative Comparison of Phenotypes

A hallmark of both chemical inhibition and genetic knockdown of PIKfyve is the formation of large cytoplasmic vacuoles.[1] This phenotype arises from the disruption of endosomal and lysosomal trafficking. The following table summarizes quantitative data from various studies, showcasing the comparable effects of PIKfyve inhibitors and siRNA on vacuole formation.

TreatmentCell LineEndpoint MeasuredResult
PIKfyve Inhibitors
1 µM YM201636 (24h)DU145Area of vacuoles per nucleiSignificant increase in vacuole area compared to DMSO control.[2]
0.03 µM Apilimod (24h)DU145Area of vacuoles per nucleiSignificant increase in vacuole area compared to DMSO control.[2]
YM201636 or ApilimodMCF10AVacuole shrinkage over timeSignificant delay in the shrinkage of entotic vacuoles compared to vehicle-treated cells.[3]
PIKfyve siRNA
siRNA duplex IIHeLaPercentage of cells with vacuolar phenotype~7% of cells displayed a vacuolar phenotype (defined as two or more swollen vacuoles). This corresponds to a 47.5% reduction in PIKfyve protein levels.[4]
Combination of siRNA duplexes II and VHeLaPercentage of cells with vacuolar phenotype~42% of cells exhibited a pronounced swollen vesicular phenotype. This combination resulted in an 84.4% reduction in PIKfyve protein expression.[4]
shRNA-mediated knockdownMCF10AVacuole shrinkage after 10 hoursSlowed vacuole shrinkage compared to control shRNA.[3]
siRNA against PIKFYVEDU145Cellular morphologyInduced a cellular vacuolization morphology.[5]

Experimental Protocols

Accurate and reproducible results depend on meticulously followed protocols. Below are detailed methodologies for inducing and validating the effects of PIKfyve inhibition, both chemically and genetically.

Protocol 1: Pharmacological Inhibition of PIKfyve with this compound

This protocol outlines the treatment of cultured cells with a PIKfyve inhibitor to observe its acute effects.

Materials:

  • This compound (or other inhibitors such as YM201636, Apilimod)

  • Cell line of interest (e.g., HeLa, DU145, MCF10A)

  • Complete culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Microscopy equipment for imaging

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM for YM201636, 30 nM for Apilimod). Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the PIKfyve inhibitor or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours). The optimal time may vary depending on the cell line and the specific endpoint being measured.

  • Phenotypic Analysis: Observe and document the cellular phenotype, such as vacuole formation, using phase-contrast or fluorescence microscopy. For quantitative analysis, capture images and measure parameters like vacuole size and number per cell.

  • (Optional) Washout Experiment: To assess the reversibility of the inhibitor's effects, remove the inhibitor-containing medium, wash the cells twice with PBS, and add fresh, inhibitor-free medium.[6] Monitor the cells over time to observe the reversal of the phenotype (e.g., shrinkage of vacuoles).

Protocol 2: siRNA-Mediated Knockdown of PIKfyve

This protocol describes the transient transfection of siRNA to specifically reduce the expression of PIKfyve.

Materials:

  • siRNA targeting PIKfyve and a non-targeting control siRNA

  • HeLa cells (or other suitable cell line)

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar, e.g., Oligofectamine™)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete culture medium without antibiotics

  • Reagents for Western blotting or qRT-PCR to validate knockdown

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[7]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the desired amount of PIKfyve siRNA (e.g., 25 nM final concentration) in Opti-MEM™.[8][9]

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[7][10]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will depend on the stability of the PIKfyve protein and the desired level of knockdown.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of PIKfyve knockdown by Western blotting for protein levels or qRT-PCR for mRNA levels.

  • Phenotypic Analysis: Concurrently, analyze the cellular phenotype as described in the pharmacological inhibition protocol.

Mandatory Visualizations

Signaling Pathway of PIKfyve

The following diagram illustrates the central role of PIKfyve in phosphoinositide metabolism, a key cellular signaling pathway.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_regulation Regulatory Complex cluster_downstream Downstream Effects PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 Endosomal Trafficking Endosomal Trafficking PI(3,5)P2->Endosomal Trafficking Lysosomal Homeostasis Lysosomal Homeostasis PI(3,5)P2->Lysosomal Homeostasis Autophagy Autophagy PI(3,5)P2->Autophagy PI(5)P PI(5)P PIKfyve->PI(3,5)P2 Kinase Activity PIKfyve->PI(5)P Kinase Activity VAC14 VAC14 PIKfyve->VAC14 FIG4 FIG4 VAC14->FIG4

Caption: The PIKfyve signaling pathway, highlighting its role in converting PI(3)P to PI(3,5)P2 and PI(5)P.

Experimental Workflow for Cross-Validation

This diagram outlines the logical flow for cross-validating the results obtained from a PIKfyve inhibitor with siRNA-mediated knockdown.

Cross_Validation_Workflow cluster_inhibitor Pharmacological Inhibition cluster_siRNA Genetic Knockdown cluster_comparison Cross-Validation cluster_conclusion Conclusion A Treat cells with This compound B Observe Phenotype A (e.g., Vacuolation) A->B F Compare Phenotypes (Qualitative & Quantitative) B->F C Transfect cells with PIKfyve siRNA D Validate Knockdown (Western/qRT-PCR) C->D E Observe Phenotype A (e.g., Vacuolation) D->E E->F G Confirm On-Target Effect of this compound F->G

Caption: A workflow diagram illustrating the cross-validation of PIKfyve inhibitor effects with siRNA knockdown.

References

A Comparative Guide to PIKfyve-IN-1 and Other Small Molecule Inhibitors of Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endocytosis, the process by which cells internalize molecules by engulfing them, is a fundamental cellular mechanism critical for a myriad of physiological processes, including nutrient uptake, signal transduction, and synaptic transmission. The dysregulation of endocytic pathways is implicated in numerous diseases, making the pharmacological modulation of this process a key area of research and drug development. This guide provides an objective comparison of PIKfyve-IN-1, a potent inhibitor of the phosphoinositide kinase PIKfyve, with other small molecule inhibitors that target different key regulators of endocytosis, namely dynamin and clathrin.

Introduction to PIKfyve and Endocytosis Inhibition

PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This conversion is essential for the maturation of endosomes and their subsequent fusion with lysosomes.[3][4] Inhibition of PIKfyve disrupts this pathway, leading to the accumulation of enlarged endosomes and defects in the trafficking of various cellular cargoes.[3][5] this compound, along with other well-characterized inhibitors such as YM201636 and Apilimod, targets this kinase with high specificity.

Beyond PIKfyve, other critical proteins in the endocytic machinery serve as targets for small molecule inhibitors. Dynamin, a GTPase, is responsible for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other endocytic pathways.[6][7] Clathrin itself, which forms the coat of vesicles in CME, is another key target for inhibition.[6][8]

This guide will delve into a quantitative comparison of the performance of this compound and its analogs against prominent dynamin and clathrin inhibitors, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against their respective targets and their effects on endocytosis. It is important to note that IC50 values can vary depending on the specific assay conditions and cell types used.

Table 1: PIKfyve Inhibitors

InhibitorTargetIC50 (in vitro kinase assay)Cellular Effect on EndocytosisReference
This compound PIKfyvePotent (specific value not publicly available in comparative studies)Induces vacuolation and disrupts endosomal traffickingN/A
YM201636 PIKfyve33 nMInhibits endosomal trafficking and retroviral budding[9]
p110α3 µMLess selective compared to Apilimod[9]
Apilimod PIKfyve~0.4 nMPotently inhibits PI(3,5)P2 and PI(5)P synthesis, induces vacuolation[10]
Other kinasesHighly selectiveHigh specificity for PIKfyve[10]

Table 2: Dynamin and Clathrin Inhibitors

InhibitorTargetIC50Cellular Effect on EndocytosisReference
Dynasore Dynamin 1/215 µM (GTPase activity)Inhibits clathrin-mediated endocytosis[11]
Dyngo-4a Dynamin 1/20.38 µM (GTPase activity)Potent inhibitor of endocytosis[11]
Pitstop 2 Clathrin Terminal Domain12-15 µMInhibits clathrin-mediated endocytosis[11]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these inhibitors are best understood by visualizing their points of intervention in the endocytic pathway.

Mechanism of Endocytosis Inhibitors cluster_CME Clathrin-Mediated Endocytosis cluster_Endosomal_Trafficking Endosomal Trafficking cluster_Inhibitors Inhibitors receptor Receptor adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor ligand Ligand ligand->receptor clathrin Clathrin adaptor->clathrin pit Clathrin-Coated Pit clathrin->pit dynamin Dynamin pit->dynamin Scission vesicle Clathrin-Coated Vesicle dynamin->vesicle early_endosome Early Endosome (PI(3)P) vesicle->early_endosome Fusion pikfyve PIKfyve early_endosome->pikfyve late_endosome Late Endosome (PI(3,5)P2) pikfyve->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion pikfyve_in_1 This compound YM201636 Apilimod pikfyve_in_1->pikfyve Inhibit dynamin_inhibitors Dynasore Dyngo-4a dynamin_inhibitors->dynamin Inhibit clathrin_inhibitors Pitstop 2 clathrin_inhibitors->clathrin Inhibit

Figure 1: Overview of Endocytosis Inhibition

PIKfyve inhibitors act downstream of vesicle formation, disrupting the maturation of endosomes. In contrast, dynamin and clathrin inhibitors block the initial internalization step of CME at the plasma membrane.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed protocols for key experiments are provided below.

PIKfyve Kinase Assay (In vitro)

This assay measures the enzymatic activity of PIKfyve by quantifying the production of PI(3,5)P2 from its substrate PI(3)P.

Materials:

  • Recombinant PIKfyve enzyme

  • PI(3)P substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds (this compound, YM201636, Apilimod)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PI(3)P substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant PIKfyve enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1N HCl.

  • Extract the lipids using a chloroform:methanol (1:1) solution.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform:methanol:ammonia:water).

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled PI(3,5)P2 using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

PIKfyve Kinase Assay Workflow start Start prep_rxn Prepare Reaction Mix (Buffer, PI(3)P, Inhibitor) start->prep_rxn add_enzyme Add PIKfyve Enzyme and [γ-³²P]ATP prep_rxn->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_rxn Stop Reaction (add HCl) incubate->stop_rxn extract_lipids Lipid Extraction stop_rxn->extract_lipids tlc Thin-Layer Chromatography extract_lipids->tlc quantify Quantify PI(3,5)P2 (Phosphorimager) tlc->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Figure 2: PIKfyve Kinase Assay Workflow
Transferrin Uptake Assay (Cell-based)

This assay measures the efficiency of clathrin-mediated endocytosis by quantifying the internalization of fluorescently labeled transferrin.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass coverslips

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Inhibitor compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Seed cells on coverslips and grow to 70-80% confluency.

  • Serum-starve the cells for 1-2 hours to upregulate transferrin receptor expression.

  • Pre-treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 30 minutes).

  • Add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.

  • Place the cells on ice to stop endocytosis.

  • Wash the cells with ice-cold PBS to remove surface-bound transferrin. An acid wash step (e.g., with a low pH glycine (B1666218) buffer) can be included for more stringent removal of surface signal.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides with mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.

  • Normalize the uptake in inhibitor-treated cells to the vehicle control and calculate the IC50 value.

Transferrin Uptake Assay Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells serum_starve Serum Starvation seed_cells->serum_starve inhibitor_treatment Inhibitor Pre-treatment serum_starve->inhibitor_treatment add_transferrin Add Fluorescent Transferrin inhibitor_treatment->add_transferrin internalization Internalization at 37°C add_transferrin->internalization stop_and_wash Stop on Ice & Wash internalization->stop_and_wash fix_cells Fix Cells stop_and_wash->fix_cells mount_and_image Mount and Image fix_cells->mount_and_image quantify Quantify Fluorescence mount_and_image->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of potent small molecules like PIKfyve-IN-1 is paramount for ensuring laboratory safety and maintaining experimental integrity. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, cell-active kinase inhibitor necessitates that it be treated as a potentially hazardous substance.[1] The toxicological and pharmacological properties are not fully known, and therefore, cautious handling is crucial.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols. These are based on best practices for handling potent, research-grade kinase inhibitors.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - NIOSH-approved N95 or higher-rated respirator- Double-gloving (two pairs of nitrile gloves)- Chemical splash goggles- Disposable lab coat- All operations must be conducted in a certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling - Double-gloving (nitrile gloves)- Chemical splash goggles or face shield- Standard laboratory coat- All work should be performed in a chemical fume hood.[2]
Cell Culture and In Vitro Assays - Nitrile gloves- Safety glasses with side shields- Standard laboratory coat- All cell culture work must be performed in a Class II biological safety cabinet.[2]
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Standard laboratory coat

Ventilation: Always handle solid this compound and concentrated solutions within a certified chemical fume hood to minimize inhalation risk.[2]

Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound.

FormStorage TemperatureDuration
Solid -20°C3 years
In Solvent -80°C1 year

Data compiled from multiple sources.

This compound is soluble in DMSO. Stock solutions should be stored at -80°C.

Step-by-Step Disposal Plan

The disposal of this compound and all contaminated materials must adhere to local, state, and federal regulations for hazardous chemical waste. Never dispose of this compound or its solutions down the drain.

G cluster_disposal Final Disposal A Solid this compound E Solid Hazardous Waste Container A->E B This compound Solutions (e.g., in DMSO) F Liquid Hazardous Waste Container B->F C Contaminated Labware (Gloves, Pipette Tips, Tubes) C->E D Contaminated Sharps (Needles, Syringes) G Sharps Container D->G H Arrange for Pickup by Certified Hazardous Waste Contractor E->H F->H G->H

This compound Waste Disposal Workflow

1. Segregation of Waste:

  • Solid Waste: Place all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) into a dedicated, clearly labeled "Hazardous Solid Waste" container. This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all unused this compound solutions (including those in DMSO) and contaminated media in a designated, leak-proof, and chemically compatible "Hazardous Liquid Waste" container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent (e.g., DMSO).

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.

2. Containerization and Labeling:

  • Use only approved hazardous waste containers.

  • All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Keep containers securely sealed when not in use.

3. Decontamination:

  • Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. A common procedure is to rinse with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous liquid waste.

4. Final Disposal:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a certified hazardous waste contractor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

G A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent pads around the spill) C->D E Absorb the Spill (Use inert absorbent material like vermiculite (B1170534) or sand) D->E F Collect Absorbed Material into Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of all contaminated materials as hazardous waste G->H

This compound Spill Response Protocol

For Small Spills (a few milliliters of a dilute solution):

  • Alert personnel in the immediate area.

  • Contain the spill with absorbent pads.

  • Wearing appropriate PPE , gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the absorbed material using a scoop or forceps and place it in the "Hazardous Solid Waste" container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For Large Spills (significant amount of solid or concentrated solution):

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PIKfyve-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use of PIKfyve-IN-1, a potent kinase inhibitor, is critical for protecting researchers and ensuring the integrity of your work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. These recommendations are based on general safety protocols for potent, research-grade kinase inhibitors and available data on this compound.

Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The specific PPE required will vary depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.- Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.- Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.- Lab Coat: A dedicated, disposable, or non-absorbent lab coat.- Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.- Lab Coat: Standard laboratory coat.- Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat.

Physicochemical and Potency Data

The following table summarizes the available quantitative data for this compound. The lack of comprehensive toxicological data necessitates treating the compound with a high level of caution.

PropertyValueSource
Molecular Weight 331.42 g/mol [1]
Form Solid[2]
Solubility - DMSO: Soluble up to 10 mM- In vivo formulations: 2.5 mg/mL in various solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][3]
IC₅₀ (PIKfyve enzymatic assay) 6.9 nM[3][4]
IC₅₀ (PIKfyve NanoBRET assay) 4.01 nM[3][4]
IC₅₀ (MHV replication) 23.5 nM[3][4]
IC₅₀ (SARS-CoV-2 replication) 19.5 nM[3][4]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[3][4]

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store the compound in a tightly sealed container at the recommended temperature (-20°C or -80°C for solutions) in a designated and labeled area.[3][4]

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Experimental Protocol: In Vitro Cell-Based Assay

The following is a representative workflow for testing the effects of this compound on cultured cells, incorporating essential safety measures.

  • Stock Solution Preparation:

    • In a chemical fume hood, wearing full PPE for handling solids, weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes in properly labeled cryovials and store at -80°C.

  • Working Solution Preparation:

    • Inside a Class II biological safety cabinet, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the experiment.

  • Cell Treatment:

    • Plate cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.

    • Carefully add the prepared working solutions of this compound to the cell cultures.

    • Incubate the treated cells for the desired experimental duration.

  • Post-Treatment Analysis:

    • Following incubation, perform the desired cellular analysis (e.g., viability assay, western blotting, immunofluorescence).

    • Handle all cell lysates and media from treated cells as potentially hazardous and decontaminate or dispose of them appropriately.

  • Decontamination:

    • Decontaminate all work surfaces, equipment, and non-disposable labware that came into contact with this compound using an appropriate method (e.g., 10% bleach solution followed by 70% ethanol).

Visualizing Safety and Mechanism

To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receipt & Inspection Storage Secure Storage (-20°C / -80°C) Receipt->Storage Weighing Weighing Solid (Fume Hood, Full PPE) Storage->Weighing StockSolution Stock Solution Prep (DMSO) Weighing->StockSolution WorkingSolution Working Solution Prep (BSC) StockSolution->WorkingSolution CellTreatment Cell Treatment (BSC) WorkingSolution->CellTreatment Analysis Post-Treatment Analysis CellTreatment->Analysis WasteCollection Collect Hazardous Waste (Solid & Liquid) CellTreatment->WasteCollection Decontamination Decontaminate Surfaces & Equipment Analysis->Decontamination Decontamination->WasteCollection WasteDisposal Proper Disposal WasteCollection->WasteDisposal

Caption: A procedural workflow for the safe handling of this compound.

PIKfyve_Signaling_Pathway PIKfyve Signaling and Inhibition PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation EndosomeMaturation Endosome & Lysosome Maturation PI35P2->EndosomeMaturation Regulates ViralLifecycle Coronavirus Lifecycle EndosomeMaturation->ViralLifecycle Supports PIKfyve_IN_1 This compound PIKfyve_IN_1->PIKfyve Inhibits

Caption: Inhibition of the PIKfyve signaling pathway by this compound.

By adhering to these safety protocols and operational plans, researchers can minimize risks and handle this compound with confidence, ensuring a safe and productive laboratory environment. Always consult your institution's safety officer for specific guidance and requirements.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。